molecular formula C9H8O2 B1314977 2-Methylbenzofuran-6-ol CAS No. 54584-24-6

2-Methylbenzofuran-6-ol

Cat. No.: B1314977
CAS No.: 54584-24-6
M. Wt: 148.16 g/mol
InChI Key: ASUDREWVUSTLJP-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-6-ol is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUDREWVUSTLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480314
Record name 2-methylbenzofuran-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54584-24-6
Record name 2-methylbenzofuran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methylbenzofuran-6-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylbenzofuran-6-ol: Structure, Properties, and Therapeutic Potential

Foreword for the Research Professional

The benzofuran scaffold is a cornerstone in medicinal chemistry, a privileged structure bestowed by nature and refined by synthesis, found at the heart of numerous pharmacologically active agents.[1] This guide focuses on a specific, yet significant, derivative: this compound. While not a blockbuster drug, this molecule serves as a critical intermediate in the synthesis of complex pharmaceuticals and possesses intrinsic biological activities that warrant deeper investigation.[2] This document is structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the chemistry and biology. As senior application scientists, our goal is to bridge the gap between raw data and actionable insights, offering a trustworthy and expertly grounded resource for professionals in drug discovery and development.

Molecular Identity and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a benzene ring fused to a furan ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.[2] This specific arrangement of functional groups dictates its chemical reactivity and biological interactions.

Chemical Structure and Identifiers

The fundamental architecture of this compound is key to its function. The planar, aromatic benzofuran core provides a rigid scaffold, while the phenolic hydroxyl group acts as a crucial hydrogen bond donor and acceptor, mediating interactions with biological targets.[3] The methyl group at the C2 position influences the electronic properties of the furan ring.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-methyl-1-benzofuran-6-ol [4]
CAS Number 54584-24-6
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Canonical SMILES CC1=CC2=C(O1)C=C(C=C2)O

| InChI Key | ASUDREWVUSTLJP-UHFFFAOYSA-N | |

Physicochemical Properties

The physical properties of this compound are indicative of a moderately polar, solid organic compound. These characteristics are vital for predicting its solubility, designing purification protocols (like crystallization or chromatography), and formulating it for experimental assays.

Table 2: Physicochemical Data Summary

Property Value Source(s)
Physical Form Solid [3]
Melting Point 130 °C (sublimed) [3]
Boiling Point 133.2 ± 10.0 °C (Predicted at 760 mmHg) [5]
Density ~1.2 g/cm³ (Predicted) [5]
Flash Point 34.3 °C (Predicted) [5]

| Purity | Typically ≥95% (Commercial) | |

Spectroscopic Characterization

Structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the molecule's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The proton NMR spectrum is expected to show characteristic signals. The methyl group protons at the C2 position typically appear as a singlet around 2.55-2.58 ppm due to their attachment to the electron-deficient furan ring system.[2] Aromatic protons on the benzofuran core would resonate in the downfield region, typically between 6.90 and 8.32 ppm.[2] The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • ¹³C-NMR : The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environment of the fused ring system and its substituents.

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. A key feature is a broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[2]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI-MS) would show a molecular ion (M⁺) peak at m/z 148, corresponding to the molecular formula C₉H₈O₂.

Synthesis and Chemical Reactivity

This compound is a synthetic compound, and its creation relies on established organic chemistry reactions for forming the benzofuran core. While numerous methods exist for benzofuran synthesis, a common and effective strategy involves the intramolecular cyclization of a suitably substituted phenol.[6][7]

Representative Synthetic Workflow

A plausible and widely-used approach for synthesizing 2-substituted benzofurans involves the reaction of a phenol with an α-haloketone, followed by cyclization. For this compound, this would typically start from a hydroquinone derivative.

synthesis_workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization (Acid-Catalyzed) cluster_2 Step 3: Purification Start Resorcinol (or derivative) Reagent1 Chloroacetone + Base (e.g., K2CO3) Start->Reagent1 Reaction Intermediate1 Phenoxyacetone Intermediate Reagent1->Intermediate1 Forms Reagent2 Acid Catalyst (e.g., PPA, H2SO4) Intermediate1->Reagent2 Reaction Product This compound Reagent2->Product Yields Purification Column Chromatography or Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Key Chemical Reactions

The functional groups of this compound allow for a range of chemical transformations, making it a versatile intermediate.[5]

  • Oxidation : The phenolic hydroxyl group can be oxidized to a quinone.

  • Reduction : The furan ring can be reduced to form the corresponding dihydro derivative.

  • Electrophilic Substitution : The electron-rich benzofuran ring is susceptible to electrophilic substitution reactions, such as halogenation or nitration, allowing for further diversification of the scaffold.[5]

Biological and Pharmacological Profile

The benzofuran nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][8] The presence of the hydroxyl group at the C-6 position is particularly significant, as it can greatly enhance biological activity through hydrogen bonding with enzyme active sites or other biological targets.[1]

Anticancer Potential

Derivatives of benzofuran are actively investigated as anticancer agents.[4] While specific IC₅₀ values for this compound are not prominently available in peer-reviewed literature, commercial suppliers note its activity against leukemia, lymphoma, and sarcoma cell lines. The therapeutic potential is often attributed to the scaffold's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as kinases.

To illustrate the potential of this chemical class, the table below summarizes the cytotoxic activity of closely related benzofuran derivatives against various human cancer cell lines.

Table 3: Anticancer Activity of Representative Benzofuran Analogs

Compound Structure/Name Cancer Cell Line IC₅₀ (µM) Source
Halogenated 2-methyl-1-benzofuran derivative HepG2 (Liver) 3.8 ± 0.5 [8]
Halogenated 2-methyl-1-benzofuran derivative A549 (Lung) 3.5 ± 0.6 [8]
2-Arylbenzofuran derivative HCT-116 (Colon) 0.87 [9]
2-Arylbenzofuran derivative HeLa (Cervical) 0.73 [9]

| 2-Arylbenzofuran derivative | A549 (Lung) | 0.57 |[9] |

Note: The data presented is for structural analogs to demonstrate the potential of the benzofuran scaffold. Further research is required to quantify the specific activity of this compound.

Antimicrobial Activity

The benzofuran scaffold is also a promising source of new antimicrobial agents.[1] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The hydroxyl group at C-6 has been shown to be critical for antibacterial activity in some derivatives; blocking this group can lead to a loss of function.[1]

Table 4: Antimicrobial Activity of Representative Benzofuran Analogs

Compound Structure/Name Microbial Strain MIC (µg/mL) Source
2-Aryl-6-hydroxybenzofuran derivative S. aureus 0.78 - 3.12 [1]
2-Aryl-6-hydroxybenzofuran derivative MRSA 0.78 - 3.12 [1]
Aza-benzofuran derivative S. typhimurium 12.5 [10]
Aza-benzofuran derivative S. aureus 12.5 [10]

| Oxa-benzofuran derivative | P. italicum | 12.5 |[10] |

Note: The data is for structural analogs. The specific Minimum Inhibitory Concentration (MIC) for this compound needs to be determined experimentally.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any protocol must be self-validating. The following methodologies for assessing biological activity are standard in the field and include inherent controls to ensure the data generated is trustworthy and reproducible.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity. The causality is based on the principle that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.

Workflow: MTT Cytotoxicity Assay

mtt_assay A 1. Cell Seeding Seed cancer cells (e.g., 5x10³ cells/well) in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of This compound. Include vehicle control (DMSO) and untreated control. A->B C 3. Incubation Incubate plates for 48-72 hours to allow compound to exert effect. B->C D 4. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 4 hours. C->D E 5. Solubilization Remove media and add DMSO to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability vs. control. Determine IC50 value from dose-response curve. F->G

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are cultured and seeded into 96-well plates at a density of 5,000–10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in complete cell culture medium to achieve the final desired concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Reagent Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial reductases in living cells convert MTT to formazan crystals.

  • Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Quantification: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The logic is to expose a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in sterile Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculum Preparation: The test microorganism (e.g., S. aureus, E. coli) is grown to a specific turbidity (0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: The standardized microbial suspension is added to each well containing the compound dilutions. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]

Safety, Handling, and Toxicology

As with any research chemical, proper handling of this compound is paramount for laboratory safety.

  • GHS Hazard Classification : The compound is classified with the following hazards:

    • H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Signal Word : Warning.

  • Recommended Precautions (P-Statements) :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling : Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

  • Storage : Store at room temperature in a dry, well-sealed container.

Conclusion and Future Directions

This compound represents a valuable molecular entity within the broader class of benzofuran derivatives. Its utility as a synthetic intermediate for more complex bioactive molecules is well-established.[2] Furthermore, the inherent biological potential of its scaffold, particularly with the C-6 hydroxyl modification, suggests that it is a promising candidate for further investigation in anticancer and antimicrobial drug discovery programs. Future research should focus on obtaining quantitative biological data (IC₅₀ and MIC values) for this specific compound, exploring its mechanism of action, and synthesizing novel derivatives to optimize potency and selectivity. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this compound into their development pipelines.

References

  • Asati, V., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Results in Chemistry, 2, 100031.
  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(4), 133-146.
  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Al-Ostath, A., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 701.
  • Chemsrc. (n.d.). 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6.
  • Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11475.
  • PubChem. (n.d.). This compound.
  • MDPI. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A.

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An In-depth Technical Guide to the Synthesis of 2-Methylbenzofuran-6-ol from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of a reliable synthetic route to 2-Methylbenzofuran-6-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis commences from the readily available and cost-effective precursor, 4-methoxyphenol, and proceeds through a three-step sequence involving O-propargylation, a thermally induced Claisen rearrangement followed by intramolecular cyclization, and a final demethylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern each transformation. The described methodologies are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of the Benzofuran Scaffold

Benzofurans are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in a vast array of natural products and pharmacologically active molecules. The inherent structural features of the benzofuran nucleus, a bicyclic system composed of a fused benzene and furan ring, impart unique physicochemical properties that make it a privileged scaffold in medicinal chemistry. Derivatives of benzofuran have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a methyl group at the 2-position and a hydroxyl group at the 6-position, offers strategic points for further functionalization, making it a versatile building block in the design and development of novel therapeutics. This guide focuses on a logical and efficient synthetic pathway to this important molecule, starting from simple and accessible chemical feedstocks.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is strategically designed to proceed in three distinct stages, beginning with the commercially available and inexpensive starting material, 4-methoxyphenol. The selection of this precursor is predicated on its structural similarity to the target molecule's benzene ring and the presence of a methoxy group that can be readily converted to the desired hydroxyl functionality in the final step.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow Start 4-Methoxyphenol Step1 Step 1: O-Propargylation Start->Step1 Intermediate1 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene Step1->Intermediate1 Step2 Step 2: Thermal Rearrangement & Cyclization Intermediate1->Step2 Intermediate2 6-Methoxy-2-methylbenzofuran Step2->Intermediate2 Step3 Step 3: Demethylation Intermediate2->Step3 Product This compound Step3->Product

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step guide for each synthetic transformation, accompanied by a detailed explanation of the underlying chemical principles and the rationale for the chosen reaction conditions.

Step 1: O-Propargylation of 4-Methoxyphenol

The initial step in the synthesis is the introduction of a propargyl group onto the phenolic oxygen of 4-methoxyphenol. This is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • To this suspension, add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product, 1-methoxy-4-(prop-2-yn-1-yloxy)benzene.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality and Expertise:

  • Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the weakly acidic phenol. Its insolubility in the reaction solvent necessitates a heterogeneous reaction, but it is easily removed by filtration.

  • Solvent Selection: Acetone and DMF are suitable polar aprotic solvents for this S_N2 reaction, effectively solvating the potassium phenoxide intermediate.

  • Reaction Temperature: Heating the reaction mixture increases the rate of the S_N2 reaction, ensuring a reasonable reaction time.

Step 2: Thermal Claisen Rearrangement and Intramolecular Cyclization

This pivotal step involves a thermally induced[1][1]-sigmatropic rearrangement of the aryl propargyl ether, known as the Claisen rearrangement, followed by a spontaneous intramolecular cyclization to form the benzofuran ring system.[2][3]

Reaction Scheme:

Experimental Protocol:

  • Place the purified 1-methoxy-4-(prop-2-yn-1-yloxy)benzene (1.0 eq.) in a high-boiling point solvent such as N,N-diethylaniline or diphenyl ether.

  • Heat the solution to reflux (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like toluene and wash with dilute hydrochloric acid (to remove the N,N-diethylaniline, if used), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 6-methoxy-2-methylbenzofuran by column chromatography on silica gel.

Mechanistic Insight:

The thermal Claisen rearrangement of aryl propargyl ethers is a concerted pericyclic reaction that proceeds through a cyclic transition state.[2][3] The initial rearrangement forms a transient allene intermediate, which then undergoes a rapid intramolecular cyclization to yield the thermodynamically more stable benzofuran ring.

Claisen_Mechanism Start Aryl Propargyl Ether TransitionState [3,3]-Sigmatropic Transition State Start->TransitionState Heat Allene Allene Intermediate TransitionState->Allene Cyclization Intramolecular Cyclization Allene->Cyclization Product Benzofuran Cyclization->Product

Figure 2: Simplified mechanism of the Claisen rearrangement and cyclization.
Step 3: Demethylation of 6-Methoxy-2-methylbenzofuran

The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This can be effectively achieved using a strong Lewis acid like boron tribromide (BBr₃) or by heating with pyridine hydrochloride.[2][3][4]

Experimental Protocol (using Boron Tribromide):

  • Dissolve the 6-methoxy-2-methylbenzofuran (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃, 1.2 eq.) in DCM dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Alternative Protocol (using Pyridine Hydrochloride):

  • Mix the 6-methoxy-2-methylbenzofuran (1.0 eq.) with an excess of pyridine hydrochloride (3-5 eq.).

  • Heat the mixture to 180-200 °C for 2-3 hours.

  • Cool the reaction mixture and treat it with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify as described above.

Rationale for Reagent Choice:

  • Boron Tribromide: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group.[4] The reaction is typically performed at low temperatures to control its high reactivity.

  • Pyridine Hydrochloride: This reagent acts as a source of hydrogen chloride at high temperatures, which protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion.[2][3] This method is often preferred for its operational simplicity and avoidance of highly reactive reagents like BBr₃.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
14-MethoxyphenolPropargyl bromide, K₂CO₃1-Methoxy-4-(prop-2-yn-1-yloxy)benzene85-95%
21-Methoxy-4-(prop-2-yn-1-yloxy)benzeneN,N-Diethylaniline (solvent)6-Methoxy-2-methylbenzofuran70-85%
36-Methoxy-2-methylbenzofuranBBr₃ or Pyridine HClThis compound80-90%

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis of this compound from the simple and readily available precursor, 4-methoxyphenol. By providing not only step-by-step experimental protocols but also a thorough discussion of the underlying chemical principles and mechanistic rationale, this document aims to empower researchers and scientists in the field of drug development to confidently and successfully synthesize this valuable building block. The presented methodology is grounded in established chemical transformations and offers a practical and scalable approach for the preparation of this compound for further applications in medicinal chemistry.

References

  • Kulkarni, P. P., Kadam, A., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research-s. [Link]
  • Journal of Chemical Research, Synopses. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. RSC Publishing. DOI:10.1039/A901278H. [Link]
  • ResearchGate. (n.d.). Pyridine hydrochloride in organic synthesis. [Link]
  • Journal of Chemical Research, Synopses. (n.d.).
  • Lamba, M., & Makrandi, J. K. (2007).
  • Chem-Station. (2024).

Sources

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methylbenzofuran-6-ol Derivatives

The benzofuran ring system, a fusion of benzene and furan, is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with significant pharmacological value.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4][5] The versatility of the benzofuran scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3]

This guide focuses on a specific, promising class of these compounds: This compound derivatives . The core structure is characterized by a methyl group at the C-2 position and a critical hydroxyl group at the C-6 position.[6] This substitution pattern is not arbitrary; the methyl group can influence steric and electronic properties, while the phenolic hydroxyl group is crucial for biological interactions, often enabling hydrogen bonding with enzymatic targets and contributing directly to antioxidant activity.[3][6] These derivatives serve as vital intermediates in the synthesis of complex pharmaceuticals and are actively investigated for their therapeutic potential across multiple disease areas.[6]

Chapter 1: Anticancer Activity of this compound Derivatives

The benzofuran nucleus is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating cytotoxicity against a range of cancer cell lines, often without harming normal cells.[2][7] The introduction of specific functional groups onto the this compound scaffold can significantly enhance this activity.

Mechanism of Action: Modulation of Signaling Pathways

A key mechanism underlying the anticancer effects of these derivatives is their ability to interact with and modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.[6]

  • MAPK/ERK Pathway Inhibition: Derivatives of this compound have been shown to inhibit cancer cell proliferation by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[6] This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth. By interfering with key protein kinases in this cascade, these compounds can halt the cell cycle and induce apoptosis.

  • Structure-Activity Relationship (SAR): Research indicates that the specific substitutions on the benzofuran ring are critical for cytotoxic efficacy. Halogenation, for instance, has been shown to significantly enhance anticancer activity.[2][7] The presence of halogens like bromine or chlorine can increase the compound's ability to form halogen bonds with biological targets, improving binding affinity and potency.[2] Studies have shown that introducing bromine to a methyl or acetyl group attached to the benzofuran system increases its cytotoxicity.[2]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Derivative This compound Derivative Derivative->RAF Inhibition Derivative->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

Quantitative Data: Cytotoxic Activity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
7 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)15.3 ± 0.8[7][8]
HepG2 (Liver)12.5 ± 0.5[7][8]
8 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)18.2 ± 1.1[7][8]
HepG2 (Liver)14.7 ± 0.9[7][8]
VIII 3-(Bromomethyl)benzofuran derivativeHL-60 (Leukemia)0.1[2]
K562 (Leukemia)5.0[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Causality: This protocol is chosen because its endpoint—the amount of formazan produced—is directly proportional to the number of viable, metabolically active cells. A reduction in formazan indicates a loss of viability due to the cytotoxic effects of the test compound.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 72 hours.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[8] During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[8] Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 2: Antimicrobial Activity

Benzofuran derivatives are a significant source of antimicrobial agents, with activity against a wide range of pathogenic bacteria and fungi.[9][10] The this compound scaffold is particularly promising, with specific structural features enhancing its antimicrobial potential.

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[6] The SAR for this class of compounds reveals several key insights:

  • The C-6 Hydroxyl Group: The presence of a free hydroxyl group at the C-6 position appears to be critical for antibacterial activity. Derivatives where this group is blocked or absent show significantly reduced or no activity, suggesting it is essential for interaction with bacterial targets.[9]

  • Substituents at C-2: The nature of the substituent at the C-2 position influences the spectrum and potency of activity. Aromatic groups, such as phenyl or 5-methylfuran-2-yl, have been shown to confer good antibacterial activity.[9]

  • Aza- vs. Oxa-benzofurans: Studies comparing nitrogen-containing (aza) and oxygen-containing (oxa) benzofuran derivatives have found that aza-benzofurans tend to exhibit better antibacterial activity, while oxa-benzofurans may show stronger antifungal effects.[11]

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_results Results & Analysis Compound Synthesized Derivatives Apply Apply Derivatives to Wells/Discs Compound->Apply Microbe Bacterial/Fungal Strains Inoculate Inoculate Plates with Microbes Microbe->Inoculate Media Agar Plates Media->Inoculate Inoculate->Apply Incubate Incubate at 37°C for 24h Apply->Incubate Measure Measure Zone of Inhibition (ZOI) Incubate->Measure Determine Determine MIC (Minimum Inhibitory Concentration) Measure->Determine Analyze SAR Analysis Determine->Analyze

Caption: General workflow for antimicrobial susceptibility testing of novel derivatives.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDDerivative StructureMicroorganismMIC (µg/mL)Reference
1 Aza-benzofuran derivativeS. typhimurium12.5[11]
S. aureus12.5[11]
E. coli25[11]
2d (E)-6-(Benzyloxy)-2-(4-nitrobenzylidene)-7-methylbenzofuran-3(2H)-oneS. aureus12.5[8]
E. coli25[8]
C. albicans25[8]
6 Oxa-benzofuran derivativeP. italicum12.5[11]
C. musae12.5-25[11]
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary test to evaluate the antimicrobial activity of chemical agents.

Causality: This protocol is a self-validating system. A clear zone of inhibition around the well directly indicates that the compound has diffused into the agar and inhibited the growth of the microorganism. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of growth.[8]

  • Well Preparation: Aseptically punch wells of 6 mm diameter into the agar.[8]

  • Compound Application: Prepare solutions of the test derivatives at known concentrations in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Also include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[8]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around each well where microbial growth is absent) in millimeters.

Chapter 3: Antioxidant and Anti-inflammatory Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This compound derivatives have shown potential in mitigating both processes.

Mechanism of Action: Radical Scavenging and Enzyme Inhibition
  • Antioxidant Activity: The primary mechanism for the antioxidant effect is attributed to the phenolic hydroxyl group at the C-6 position.[6] This group can donate a hydrogen atom to neutralize highly reactive free radicals (like reactive oxygen species, ROS), thereby terminating the damaging chain reactions of oxidative stress. The transformation of the benzofuran skeleton from a chroman structure (as in Vitamin E) has been reported to increase antioxidant activity.[12]

  • Anti-inflammatory Activity: Benzofuran derivatives exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[13] Natural benzofurans have been shown to significantly inhibit the production of nitric oxide (NO), a potent inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[13] This is often achieved by suppressing the expression or activity of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[14]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE₂) COX2->PGE2 Derivative Benzofuran Derivative Derivative->NFkB Inhibition Derivative->iNOS Inhibition

Caption: Inhibition of NO and Prostaglandin production via the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effect can be measured by the compound's ability to inhibit NO production in stimulated immune cells.

Compound IDDerivative StructureIC₅₀ for NO Inhibition (µM)Reference
1 Aza-benzofuran derivative17.3[11]
4 Aza-benzofuran derivative16.5[11]
Celecoxib Positive Control32.1[11]
Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay quantifies nitrite (a stable breakdown product of NO) in aqueous solutions, serving as an indirect measure of NO production by cells.

Causality: The Griess reaction is a two-step diazotization process. The amount of the resulting colored azo compound is directly proportional to the nitrite concentration in the sample, providing a reliable measure of NO synthase activity.

Methodology:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. A purple/magenta color will develop in the presence of nitrite.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve and determine the IC₅₀ for NO inhibition.

Conclusion

Derivatives of this compound represent a versatile and highly promising chemical scaffold in modern drug discovery. The strategic placement of the methyl and hydroxyl groups, combined with further modifications like halogenation, yields compounds with potent and diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents is rooted in their ability to modulate specific and critical cellular pathways, from inhibiting kinase cascades in cancer cells to suppressing inflammatory enzyme expression and neutralizing oxidative radicals. The robust data and validated experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable class of molecules.

References

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A Technical Guide to the Anti-Cancer Mechanisms of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 2-Methylbenzofuran-6-ol: Current scientific literature primarily identifies this compound as a key synthetic intermediate used in the development of more complex, biologically active benzofuran derivatives.[1] While this compound shares the core benzofuran scaffold, detailed mechanistic studies on its specific anti-cancer activities are not extensively available. This guide, therefore, focuses on the well-documented anti-cancer mechanisms of various benzofuran derivatives, providing a foundational understanding of this important class of compounds.

Introduction to Benzofurans in Oncology

The benzofuran scaffold is a prominent heterocyclic system found in a variety of natural and synthetic compounds that exhibit a wide range of biological activities, including anti-tumor properties.[2][3] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles.[4] Researchers have successfully synthesized and evaluated numerous benzofuran derivatives, revealing their potential to combat cancer through multiple mechanisms of action. These compounds have been shown to induce cell death, halt cell cycle progression, and interfere with key signaling pathways that are often dysregulated in cancer cells.[5][6][7]

Core Anti-Cancer Mechanisms of Benzofuran Derivatives

The anti-neoplastic effects of benzofuran derivatives are multifaceted, often involving the simultaneous modulation of several critical cellular processes. The following sections detail the primary mechanisms that have been elucidated through extensive research.

Induction of Apoptosis

A primary mechanism by which benzofuran derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.

  • Caspase-Dependent Apoptosis: Many benzofuran derivatives have been shown to trigger the caspase cascade, a family of proteases that are central to the execution of apoptosis. For instance, some derivatives significantly increase the activity of caspase-3 and caspase-7 in leukemia and other cancer cell lines.[8][9] This activation leads to the cleavage of key cellular substrates, ultimately resulting in the dismantling of the cell.

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Certain benzofuran derivatives have been observed to upregulate the expression of pro-apoptotic members while downregulating anti-apoptotic proteins, thereby shifting the balance in favor of cell death.[10]

  • p53-Dependent and Independent Pathways: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Some benzofuran derivatives have been found to induce apoptosis through a p53-dependent pathway.[5][11] Interestingly, other derivatives can induce apoptosis in a p53-independent manner, suggesting their potential therapeutic utility in cancers with mutated or non-functional p53.[12]

Cell Cycle Arrest

In addition to inducing apoptosis, benzofuran derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints, most notably the G2/M phase.

  • G2/M Phase Arrest: Several studies have demonstrated that treatment with specific benzofuran derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle.[5][8][13] This arrest prevents the cells from entering mitosis and undergoing cell division.

  • Modulation of Cell Cycle Regulatory Proteins: The progression through the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). Benzofuran derivatives have been shown to modulate the expression of these key regulatory proteins. For example, an increase in the levels of p21 and cyclin B has been observed following treatment with certain derivatives, contributing to the G2/M arrest.[5]

Interference with Key Signaling Pathways

Dysregulation of signaling pathways is a hallmark of cancer. Benzofuran derivatives have been found to target several of these pathways to exert their anti-proliferative effects.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some benzofuran derivatives have been shown to modulate this pathway, although the specific effects can vary depending on the derivative and the cancer cell type.[1]

  • NF-κB Signaling: The transcription factor NF-κB is constitutively active in many cancers and promotes cell survival and proliferation. Certain benzofuran lignan derivatives have been shown to inhibit the activation of NF-κB, contributing to their pro-apoptotic effects.[5][11]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer. Some benzofuran derivatives have been designed to act as inhibitors of this pathway, showing promise in preclinical studies.[7]

Other Investigated Mechanisms
  • Generation of Reactive Oxygen Species (ROS): Some halogenated benzofuran derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[8][14] Elevated levels of ROS can lead to oxidative stress and damage to cellular components, ultimately triggering cell death.

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Certain benzofuran derivatives have been investigated for their potential to inhibit angiogenesis by targeting key factors such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

  • Modulation of Inflammatory Cytokines: Chronic inflammation can contribute to cancer development. Some benzofuran derivatives have been found to decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells.[8][14]

Experimental Protocols for Investigating Benzofuran Derivatives

The following are representative protocols used to elucidate the mechanisms of action of benzofuran derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.

  • Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cancer cells with the benzofuran derivative for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Mechanisms

Signaling Pathways Targeted by Benzofuran Derivatives

G Figure 1: Key Signaling Pathways Modulated by Benzofuran Derivatives cluster_0 Cell Proliferation & Survival cluster_1 Cellular Outcomes MAPK/ERK MAPK/ERK Apoptosis Apoptosis MAPK/ERK->Apoptosis Proliferation Proliferation MAPK/ERK->Proliferation PI3K/Akt/mTOR PI3K/Akt/mTOR PI3K/Akt/mTOR->Apoptosis PI3K/Akt/mTOR->Proliferation NF-kB NF-kB NF-kB->Apoptosis NF-kB->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Benzofuran_Derivatives Benzofuran Derivatives Benzofuran_Derivatives->MAPK/ERK Modulates Benzofuran_Derivatives->PI3K/Akt/mTOR Inhibits Benzofuran_Derivatives->NF-kB Inhibits Benzofuran_Derivatives->Apoptosis Induces Benzofuran_Derivatives->Cell_Cycle_Arrest Induces G Figure 2: Workflow for Investigating Anti-Cancer Mechanisms Start Cancer Cell Lines Treatment Treat with Benzofuran Derivative Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for Investigating Anti-Cancer Mechanisms.

Summary of Quantitative Data for Benzofuran Derivatives

The following table summarizes representative cytotoxic activities of various benzofuran derivatives against different cancer cell lines. It is important to note that these values are for specific derivatives and not for this compound itself.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzofuran LignanJurkat T-cellsNot specified[5]
Halogenated BenzofuranA549 (Lung)Varies by compound[8]
Halogenated BenzofuranHepG2 (Liver)Varies by compound[8]
Benzofuran-2-carboxamideHCT-116 (Colon)0.87[15]
Benzofuran-2-carboxamideHeLa (Cervical)0.73[15]
Benzofuran-2-carboxamideA549 (Lung)0.57[15]

Conclusion and Future Directions

Benzofuran derivatives represent a promising class of anti-cancer agents with the ability to target multiple facets of cancer cell biology. Their capacity to induce apoptosis, cause cell cycle arrest, and interfere with critical signaling pathways underscores their therapeutic potential. While this compound serves as a valuable synthetic precursor, further research is warranted to determine if it possesses intrinsic anti-cancer activity. Future studies should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth investigations into their mechanisms of action in various cancer types. A deeper understanding of the structure-activity relationships will be crucial for the development of clinically effective benzofuran-based cancer therapies.

References

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  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318–22327.
  • Napiórkowska, M., Staszewska-Krajewska, O., Wierzbicka, J., & Fijałkowski, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539.
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An In-depth Technical Guide to the Interaction of 2-Methylbenzofuran-6-ol with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzofuran-6-ol is a synthetic heterocyclic compound recognized as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[1][2] The benzofuran scaffold is prevalent in numerous natural products exhibiting a wide range of biological activities, such as anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3] Given its therapeutic potential, understanding the metabolic fate and drug-drug interaction profile of this compound is paramount for its development as a safe and effective therapeutic agent. Central to this understanding is its interaction with the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of phase I drug metabolism.[4][5] This guide provides a comprehensive technical overview of the hypothesized interactions between this compound and CYP enzymes, outlines detailed experimental protocols for their investigation, and discusses the potential implications for drug development.

Introduction: The Significance of this compound and Cytochrome P450

This compound (Figure 1) is a molecule of interest in medicinal chemistry, serving as a building block for more complex therapeutic agents.[1][2] Its structure, featuring a benzofuran core with a hydroxyl group, suggests potential for significant biological activity.[2] The hydroxyl moiety, in particular, can influence the molecule's interaction with biological targets and its overall pharmacokinetic profile.[2]

Cytochrome P450 enzymes are a critical family of heme-containing monooxygenases primarily located in the liver, responsible for the metabolism of a vast array of xenobiotics, including over 90% of clinically used drugs.[4][6] These enzymes introduce or expose functional groups on substrate molecules, typically rendering them more water-soluble and easier to excrete.[5] The activity of CYP enzymes can be modulated by other compounds, leading to clinically significant drug-drug interactions (DDIs).[4] Inhibition of a specific CYP isozyme can lead to elevated plasma concentrations of a co-administered drug metabolized by that enzyme, potentially causing toxicity.[6] Conversely, induction of a CYP isozyme can decrease the plasma concentration of a co-administered drug, leading to reduced efficacy.[6] Therefore, a thorough characterization of the interaction of any new chemical entity with CYP enzymes is a regulatory requirement and a cornerstone of preclinical drug development.[7]

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, highlighting the benzofuran core, the methyl group at position 2, and the hydroxyl group at position 6.

Hypothesized Interaction Profile of this compound with Cytochrome P450 Enzymes

While direct experimental data on the interaction of this compound with cytochrome P450 enzymes are not extensively available in the public domain, we can formulate a hypothesized interaction profile based on the known metabolism of structurally related benzofuran derivatives and general principles of drug metabolism.

Predicted Metabolic Pathways

The structure of this compound presents several potential sites for CYP-mediated metabolism. The primary metabolic transformations are likely to involve oxidation. Based on studies of other benzofuran-containing compounds, the following pathways are plausible:

  • Aromatic Hydroxylation: The benzene ring of the benzofuran moiety is a likely target for hydroxylation, a common reaction catalyzed by CYP enzymes.

  • Oxidation of the Methyl Group: The methyl group at the 2-position could be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

  • Oxidative Opening of the Furan Ring: While less common, oxidative cleavage of the furan ring is a known metabolic pathway for some furan-containing compounds.

  • Glucuronidation and Sulfation: The existing hydroxyl group at the 6-position is a prime site for phase II conjugation reactions, such as glucuronidation and sulfation, which would follow any phase I metabolism.

Studies on related compounds, such as 6-(2-aminopropyl)benzofuran (6-APB), have shown that metabolism can occur on the side chain and the aromatic ring, with CYP1A2, CYP2D6, and CYP3A4 being implicated in the N-demethylation of its N-methyl derivative.[8][9] This suggests that this compound is also likely to be a substrate for multiple CYP isozymes.

Predicted Cytochrome P450 Inhibition Profile

Many compounds containing a benzofuran scaffold have been shown to inhibit various CYP isozymes. For instance, certain benzofuran derivatives have demonstrated inhibitory activity against CYP19 (aromatase).[10] The potential for this compound to inhibit major drug-metabolizing CYPs should be thoroughly investigated. A standard panel for such an investigation would include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6]

The mechanism of inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible (time-dependent inhibition). The potential for time-dependent inhibition is a particular concern in drug development as it can lead to more pronounced and prolonged drug-drug interactions.

Experimental Protocols for Characterizing the Interaction of this compound with Cytochrome P450 Enzymes

To elucidate the interaction of this compound with CYP enzymes, a series of in vitro experiments are necessary. The following protocols provide a robust framework for such an investigation.

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in a complex in vitro system that contains a wide range of CYP enzymes.

Methodology:

  • Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (HLMs), a NADPH-regenerating system (e.g., G6P, G6PD, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the rate of metabolism. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for the metabolism of this compound.

Methodology:

  • Recombinant CYP Isozymes: Incubate this compound with a panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of a NADPH-regenerating system.

  • Chemical Inhibition in HLMs: Incubate this compound with HLMs in the presence and absence of known selective inhibitors for each major CYP isozyme. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that isozyme.

  • LC-MS/MS Analysis: Quantify the depletion of this compound or the formation of its metabolites by LC-MS/MS.

  • Data Analysis: Compare the rate of metabolism across the different recombinant CYPs and the degree of inhibition by the selective chemical inhibitors to determine the relative contribution of each isozyme to the overall metabolism.

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit the activity of major CYP isozymes.

Methodology:

  • Incubation with Probe Substrates: In separate wells of a 96-well plate, incubate HLMs or recombinant CYP isozymes with a specific probe substrate for each CYP isozyme (see Table 1) in the presence of varying concentrations of this compound.

  • Initiation and Quenching: Initiate the reaction by adding a NADPH-regenerating system and quench after a specified incubation time with a suitable solvent.

  • Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS or a fluorescence-based method.[11][12]

  • IC50 Determination: Plot the percentage of inhibition of metabolite formation against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Table 1: Commonly Used Probe Substrates for CYP Inhibition Studies

CYP IsozymeProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2B6 BupropionHydroxybupropion
CYP2C8 Paclitaxel6α-Hydroxypaclitaxel
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam
Time-Dependent Inhibition (TDI) Assay

Objective: To assess if this compound is a time-dependent inhibitor of CYP enzymes, which suggests irreversible inhibition.

Methodology:

  • Primary Incubation (Pre-incubation): Pre-incubate HLMs with varying concentrations of this compound and a NADPH-regenerating system for different durations (e.g., 0, 15, 30 minutes). A control incubation without NADPH is also included.

  • Secondary Incubation (Activity Assessment): Dilute the primary incubation mixture into a secondary incubation containing a high concentration of the specific probe substrate and additional NADPH-regenerating system.

  • Metabolite Quantification: After a short incubation period, quench the reaction and quantify the formation of the probe substrate's metabolite.

  • Data Analysis: A decrease in enzyme activity that is dependent on both the pre-incubation time and the concentration of this compound, and requires the presence of NADPH in the primary incubation, is indicative of time-dependent inhibition. From this data, the kinetic parameters of inactivation (KI and kinact) can be determined.

Visualization of Key Processes

To aid in the conceptualization of these experimental workflows, the following diagrams are provided.

experimental_workflow cluster_metabolic_stability Metabolic Stability Assay cluster_cyp_phenotyping CYP Reaction Phenotyping cluster_cyp_inhibition CYP Inhibition Assay ms_start Incubate 2-MBF-6-ol with HLMs + NADPH ms_timepoints Sample at T=0, 5, 15, 30, 60 min ms_start->ms_timepoints ms_quench Quench with ACN + IS ms_timepoints->ms_quench ms_analyze LC-MS/MS Analysis ms_quench->ms_analyze ms_end Determine t1/2 and CLint ms_analyze->ms_end pheno_start Incubate 2-MBF-6-ol with: - Recombinant CYPs - HLMs + Selective Inhibitors pheno_analyze LC-MS/MS Analysis of 2-MBF-6-ol Depletion pheno_start->pheno_analyze pheno_end Identify Responsible CYP Isozymes pheno_analyze->pheno_end inhib_start Incubate HLMs + Probe Substrate with varying [2-MBF-6-ol] inhib_react Initiate with NADPH inhib_start->inhib_react inhib_analyze LC-MS/MS Analysis of Metabolite Formation inhib_react->inhib_analyze inhib_end Determine IC50 Values inhib_analyze->inhib_end

Diagram 1: Experimental Workflows for CYP Interaction Studies. A flowchart illustrating the key steps in metabolic stability, CYP reaction phenotyping, and CYP inhibition assays.

hypothesized_metabolism cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism compound This compound C9H8O2 hydroxylation Aromatic Hydroxylation compound->hydroxylation CYP1A2, CYP2D6, CYP3A4 (hypothesized) methyl_oxidation Methyl Group Oxidation compound->methyl_oxidation CYP1A2, CYP2D6, CYP3A4 (hypothesized) ring_opening Furan Ring Opening compound->ring_opening CYP1A2, CYP2D6, CYP3A4 (hypothesized) conjugation Glucuronidation / Sulfation (at 6-OH group) hydroxylation->conjugation methyl_oxidation->conjugation ring_opening->conjugation

Sources

In Vitro Antioxidant Potential of 2-Methylbenzofuran-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant potential of 2-Methylbenzofuran-6-ol, a heterocyclic compound with a promising pharmacological profile.[1][2][3] The benzofuran scaffold is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and detailed, field-proven experimental protocols. We will delve into the mechanistic underpinnings of antioxidant action, provide step-by-step methodologies for key in vitro assays, and explore the structure-activity relationships that govern the antioxidant capacity of benzofuran derivatives.

Introduction: The Scientific Rationale

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby protecting cells and tissues.[6] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants.[6]

This compound, with its phenolic hydroxyl group and benzofuran core, is a compelling candidate for antioxidant research.[1][2] The benzofuran moiety itself is a recognized pharmacophore in the design of antioxidant agents.[7] This guide will equip researchers with the necessary tools to rigorously assess its antioxidant capabilities.

Mechanistic Pillars of Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is primarily governed by two key mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance within the aromatic ring.[8][9]

  • Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton loss to yield a stable phenoxy radical.[8][10]

The efficiency of these mechanisms is influenced by the molecular structure, including the position and number of hydroxyl groups and other substituents on the benzofuran ring.[7][11]

Core In Vitro Antioxidant Assays: Principles and Protocols

A multi-assay approach is crucial for a comprehensive evaluation of antioxidant potential, as different assays reflect different aspects of antioxidant activity. We will focus on three widely accepted and robust spectrophotometric assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the SET mechanism.[12] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow.[13][14] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's scavenging activity.[13]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_stock Prepare 0.1 mM DPPH Stock Solution in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_stock->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Control_prep Prepare Positive Control (e.g., Ascorbic Acid) Control_prep->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity and IC50 Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Protect the solution from light.[13]

    • Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO).[13] Create a series of dilutions from this stock.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent.[13][15]

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the sample or standard solution.[16]

    • Add 80 µL of assay buffer to each well.[16]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to each well.[16]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[13][16]

    • Measure the absorbance at 517 nm using a microplate reader.[13][16]

    • A blank containing only the solvent and DPPH solution should also be measured.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This is typically determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay also operates on the SET mechanism. The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by the oxidation of ABTS with potassium persulfate.[17] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant concentration.[17]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare 7 mM ABTS Solution Radical_gen Mix ABTS and Persulfate to Generate ABTS•+ (incubate 12-16h in dark) ABTS_stock->Radical_gen Persulfate_stock Prepare 2.45 mM Potassium Persulfate Persulfate_stock->Radical_gen Working_sol Dilute ABTS•+ Solution to an Absorbance of ~0.7 at 734 nm Radical_gen->Working_sol Mix Add Sample to ABTS•+ Working Solution Working_sol->Mix Sample_prep Prepare Serial Dilutions of this compound Sample_prep->Mix Incubate Incubate for a set time (e.g., 5-30 minutes) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) Measure->Calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[18]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[18]

    • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]

    • ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the sample or standard (e.g., Trolox) to each well.[20]

    • Add 200 µL of the ABTS•+ working solution to each well.[20]

    • Mix and incubate for 5 minutes with continuous shaking.[20]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula to the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[21] The reaction is carried out in an acidic medium (pH 3.6) where a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[22]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate_buffer Prepare Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate Buffer, TPTZ, and FeCl3 (10:1:1) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare TPTZ Solution TPTZ_sol->FRAP_reagent FeCl3_sol Prepare Ferric Chloride Solution FeCl3_sol->FRAP_reagent Mix Add Sample/Standard to FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Serial Dilutions of this compound and FeSO4 Standard Sample_prep->Mix Incubate Incubate at 37°C for a set time (e.g., 4 minutes) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Ability (expressed as FeSO4 equivalents) Measure->Calculate

Caption: FRAP Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride solution (20 mM) in a 10:1:1 ratio.[23] Warm the reagent to 37°C before use.[23]

    • Standard: Prepare a series of ferrous sulfate (FeSO₄) solutions of known concentrations.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard to each well.[21]

    • Add 220 µL of the FRAP working solution to each well.

    • Mix and incubate at 37°C for 4 minutes.[23]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µM Fe(II) equivalents.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a structured table.

Table 1: Summary of In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Ascorbic Acid/Trolox)
DPPH Scavenging IC50 (µg/mL)Insert ValueInsert Value
ABTS Scavenging IC50 (µg/mL)Insert ValueInsert Value
TEAC (µM TE/mg)Insert ValueInsert Value
FRAP FRAP Value (µM Fe(II)/mg)Insert ValueInsert Value

IC50: Half-maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity.

Structure-Activity Relationship (SAR) Insights

The antioxidant potential of this compound is intrinsically linked to its chemical structure. The phenolic hydroxyl group at the 6-position is the primary site for radical scavenging.[1] The methyl group at the 2-position may also influence its activity through electronic and steric effects. Preliminary studies on benzofuran derivatives suggest that the position and nature of substituents on the benzofuran ring are critical for their antioxidant activity.[7][11] Further investigation into derivatives of this compound could elucidate a more detailed SAR and potentially lead to the design of more potent antioxidant compounds.

Conclusion and Future Directions

This technical guide provides a robust framework for the in vitro evaluation of the antioxidant potential of this compound. By employing a multi-assay approach and adhering to rigorous experimental protocols, researchers can obtain reliable and reproducible data. The findings from these in vitro studies will be instrumental in guiding further research, including cell-based assays and in vivo studies, to fully characterize the therapeutic potential of this promising compound in mitigating oxidative stress-related pathologies.

References

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  • Cayman Chemical. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • Jakubczyk, K., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2635. [Link]
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  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
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  • Zen-Bio, Inc. (2020). FRAP Antioxidant Assay Kit.
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A Technical Guide to the Antimicrobial Spectrum of 2-Methylbenzofuran-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the antimicrobial properties inherent to the benzofuran scaffold, with a specific focus on 2-Methylbenzofuran-6-ol and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on structure-activity relationships, mechanisms of action, and the experimental methodologies required for their evaluation.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged structure" in drug discovery.[1][2] Its derivatives are abundant in nature and have been synthesized for a multitude of therapeutic applications, including anti-inflammatory, antitumor, antiviral, and, most notably, antimicrobial agents.[3][4][5] The versatility of the benzofuran nucleus allows for extensive structural modifications, making it a fertile ground for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance.[1][3]

Core Compound Analysis: this compound

The specific compound, this compound, possesses two key structural features that are critical to its antimicrobial potential: the methyl group at the C-2 position and the hydroxyl group at the C-6 position. While literature specifically isolating this exact molecule is part of a broader chemical space, the analysis of its core components through its analogs provides a strong predictive framework for its activity.

The hydroxyl group at the C-6 position is particularly significant. Structure-activity relationship (SAR) studies on various benzofuran derivatives have demonstrated that a hydroxyl group at this specific position is often essential for potent antibacterial activity.[4] Compounds where the C-6 hydroxyl group was present showed excellent activity against a range of bacteria, whereas blocking this group resulted in a loss of activity.[4] This suggests that the -OH moiety is likely involved in critical interactions with the microbial target, possibly through hydrogen bonding.

Structure-Activity Relationships (SAR) of Benzofuran Analogs

The antimicrobial potency and spectrum of benzofuran derivatives are highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is fundamental to designing more effective antimicrobial agents.

Substitution on the Benzofuran Ring System
  • Hydroxylation: As established, the C-6 hydroxyl group is a strong determinant of antibacterial efficacy.[4] Its presence is correlated with lower Minimum Inhibitory Concentrations (MICs) against various bacterial strains. Some studies also report that hydroxyl groups at the C-3 and C-4 positions can contribute to good antibacterial activity.[4] For antifungal activity, a C-6 hydroxyl group can decrease polarity, potentially enhancing penetration of the fungal cell membrane.[6]

  • Halogenation: The introduction of electron-withdrawing groups, such as halogens (Cl, Br), on the benzofuran ring tends to increase antimicrobial potency.[4] For example, compounds with bromo substituents at the C-5 position of the benzofuran ring have demonstrated excellent antibacterial activity.[4]

Modifications at the C-2 and C-3 Positions

The furan ring portion of the scaffold is a primary site for synthetic modification to modulate the biological activity.

  • C-2 Position: The C-2 position (occupied by a methyl group in the parent compound) is a frequent target for derivatization. Attaching various aryl groups (phenyl, 5-methylfuran-2-yl) at this position has yielded compounds with good antibacterial activity, with MIC values often comparable to or better than control drugs.[4]

  • C-3 Position: Linking aryl substituents to the C-3 position, often via a methanone linker, has produced analogs with favorable antibacterial profiles against both Gram-positive and Gram-negative bacteria.[7]

General SAR Conclusions
  • Lipophilicity: Hydrophobic analogs often exhibit favorable antibacterial activities, suggesting that the ability to traverse the bacterial cell membrane is a key factor.[7]

  • Electronic Effects: Electron-withdrawing groups on the benzofuran ring and certain aryl substituents tend to enhance antimicrobial activity, while electron-donating groups may weaken it.[4]

  • Heterocyclic Moieties: Fusing or linking other heterocyclic rings (e.g., thiazole, pyrazole, azetidinone) to the benzofuran core can produce synergistic effects, resulting in compounds with moderate to significant antimicrobial activity.[4][8]

The general structure and key modification points are illustrated below.

Caption: Core structure of benzofuran indicating key positions for analog development.

Antimicrobial Spectrum and Potency

Benzofuran analogs have demonstrated a broad spectrum of activity against a variety of clinically relevant microorganisms.

  • Gram-Positive Bacteria: Many derivatives show significant activity against Staphylococcus aureus (including Methicillin-Resistant S. aureus, MRSA), Bacillus subtilis, and Enterococcus faecalis.[7][9][10]

  • Gram-Negative Bacteria: Activity has been confirmed against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium.[3][10][11]

  • Fungi: Antifungal properties have been observed against species like Candida albicans, Aspergillus niger, Penicillium italicum, and Fusarium oxysporum.[4][6][11]

The following table summarizes the antimicrobial activity of representative benzofuran analogs from various studies.

Compound Class/ReferenceTest OrganismMIC Range (µg/mL)Notes
Aza-benzofurans[11] S. aureus, S. typhimurium12.5Moderate antibacterial activity observed.
E. coli25Weaker activity against E. coli.
Oxa-benzofurans[6][11] P. italicum, C. musae12.5 - 25Better antifungal than antibacterial activity.
3-Aryl-methanone Analogs[7] S. aureus, MRSA, B. subtilis0.39 - 3.12Hydrophobic analogs showed favorable activity, often better than control drugs.
Disulfide-containing Analogs[12] Xanthomonas oryzae pv oryzae0.28Potent activity against plant pathogens, indicating a broad potential utility.
6-Hydroxy Analogs[4] Various Bacteria0.78 - 3.12Demonstrates the critical role of the C-6 hydroxyl group for potent antibacterial action.

Proposed Mechanisms of Action

While the precise mechanism is not fully elucidated for every analog, several compelling hypotheses are supported by experimental data. It is likely that benzofurans act via multiple mechanisms, which can be an advantage in overcoming resistance.

  • Membrane Disruption: The lipophilic nature of many benzofuran derivatives facilitates their insertion into the microbial cell membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[3][11] Aza-benzofurans may carry a positive charge, enhancing electrostatic interactions with the negatively charged bacterial membranes.[11]

  • Enzyme Inhibition: Certain benzofuran derivatives are predicted to act as enzyme inhibitors. Docking studies have suggested that some analogs can bind to the active site of essential enzymes like glucosamine-6-phosphate synthase, which is crucial for cell wall biosynthesis.[4]

  • Interference with Metabolic Pathways: Like some classes of antibiotics, benzofurans may interfere with critical metabolic processes such as nucleic acid metabolism or folic acid synthesis.[3]

  • Proteomic Disruption: Recent advanced studies using proteomic analysis on bacteria treated with potent benzofuran-disulfide analogs revealed significant changes in protein expression related to metabolism and bacterial defense systems, suggesting a multifaceted mechanism of action.[12]

G cluster_cell Microbial Cell compound Benzofuran Analog membrane Cell Membrane compound->membrane Insertion & Disruption enzyme Essential Enzyme (e.g., for Cell Wall Synthesis) compound->enzyme Inhibition metabolism Metabolic Pathways (e.g., Folic Acid Synthesis) compound->metabolism Interference cytoplasm Cytoplasm Leakage membrane->cytoplasm Increases Permeability death Cell Death / Inhibition enzyme->death metabolism->death cytoplasm->death

Caption: Proposed antimicrobial mechanisms of action for benzofuran derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This section provides a standardized, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) of benzofuran analogs, a quantitative measure of their antimicrobial potency. The broth microdilution method is a widely accepted and high-throughput technique.[6][11]

Materials
  • 96-well microtiter plates (sterile)

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Negative control (DMSO)

  • Resazurin solution (as a viability indicator)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology
  • Inoculum Preparation: a. Culture the microbial strain overnight on an appropriate agar plate or in broth. b. Pick several colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). d. Dilute this suspension in the appropriate test medium to achieve the final target inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution Series: a. In the first column of a 96-well plate, add the test compound to the broth to achieve a starting concentration (e.g., 200 µg/mL). b. Perform a two-fold serial dilution across the plate (e.g., from column 1 to column 10), leaving columns 11 and 12 for controls. c. This creates a concentration gradient (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µg/mL).

  • Inoculation and Controls: a. Add the prepared microbial inoculum to each well (columns 1-11). b. Column 11 (Growth Control): Add inoculum and the same concentration of DMSO as used for the test compounds, but no compound. This ensures the microbe can grow under the assay conditions. c. Column 12 (Sterility Control): Add sterile broth only. This verifies the sterility of the medium. d. Prepare a separate dilution series for the positive control antibiotic.

  • Incubation: a. Cover the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 27°C for 48 hours for fungi).[11]

  • Result Determination: a. Visual Inspection: The MIC is the lowest concentration of the compound that completely inhibits visible growth. b. Indicator Dye (Optional but recommended): Add a small volume of resazurin solution to each well and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates metabolic activity (growth), while no color change indicates inhibition. The MIC is the lowest concentration where the original color persists.

Workflow Diagram

G start Start prep_inoculum 1. Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate 2. Perform 2-Fold Serial Dilution of Compound in 96-Well Plate start->prep_plate inoculate 4. Inoculate Wells with Standardized Culture prep_inoculum->inoculate add_controls 3. Add Controls (Growth, Sterility, Positive) prep_plate->add_controls add_controls->inoculate incubate 5. Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results 6. Determine MIC (Visual or with Indicator Dye) incubate->read_results end End read_results->end

Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Outlook

This compound and its analogs represent a highly promising class of antimicrobial agents. The core scaffold is synthetically tractable, allowing for extensive modification to optimize potency and spectrum. Key structure-activity relationships have been identified, with the C-6 hydroxyl group and the incorporation of hydrophobic or electron-withdrawing substituents emerging as critical for enhanced activity. Their multi-target mechanisms of action may also prove advantageous in circumventing existing microbial resistance pathways. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, paving the way for the development of the next generation of antimicrobial drugs.

References

  • Harish Kumar D. R., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Maddila, S. et al. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Wang, W., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
  • Joshi, S. D., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
  • Prasad, K. R., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry. [Link]
  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties.
  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
  • Hadj-esfandiari, N., et al. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Kaur, H., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • Wang, W., et al. (2024). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Kumar, S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]
  • Al-Amiery, A. A., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]
  • Al-Warhi, T., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
  • Unknown Author. (2017).
  • Kumar, S., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.

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An In-Depth Technical Guide to 2-Methylbenzofuran-6-ol as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a quintessential heterocyclic scaffold, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its unique physicochemical properties and versatile substitution patterns have established it as a "privileged scaffold" in medicinal chemistry.[1] This guide focuses on a specific, promising derivative: 2-Methylbenzofuran-6-ol. We will explore the strategic importance of its structural features—the 2-position methyl group and the 6-position hydroxyl group—and synthesize the current understanding of its applications. This document provides a technical overview of its synthesis, established biological activities, and its role as a foundational template for developing novel therapeutic agents, particularly in oncology and inflammatory diseases.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone in drug discovery.[4][5][6] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][5][7][8][9] The clinical success of drugs like Amiodarone (an antiarrhythmic agent) and Griseofulvin (an antifungal agent) underscores the therapeutic potential embedded within this heterocyclic core.[9]

The this compound scaffold distinguishes itself through two key functional groups:

  • The 6-OH (hydroxyl) group: This phenolic moiety is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzyme active sites.[7] Furthermore, it is a well-known scavenger of free radicals, conferring antioxidant properties to the molecule.[7]

  • The 2-CH₃ (methyl) group: Substitution at the C-2 position is a common strategy in benzofuran chemistry. A methyl group at this position can influence the molecule's steric profile, metabolic stability, and overall lipophilicity, thereby modulating its pharmacokinetic and pharmacodynamic properties.

This guide will dissect the synergy of these features and provide a framework for leveraging this scaffold in modern drug development programs.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of a scaffold's properties is fundamental to its application in medicinal chemistry.

Core Physicochemical Data

The properties of this compound make it an attractive starting point for library synthesis.

PropertyValueSource
CAS Number 54584-24-6[1][10]
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
Physical Form Solid[1][10]
InChI Key ASUDREWVUSTLJP-UHFFFAOYSA-N[1][10]
Synthetic Strategies

The synthesis of the this compound core is adaptable, with several established routes. A common and effective method involves the acid-catalyzed cyclization of a suitably substituted phenol and a propargyl ether. This approach offers flexibility and good yields.

Workflow: Synthesis via Perkin Rearrangement

The Perkin rearrangement is a classic method for synthesizing benzofurans. It involves the base-catalyzed reaction of a salicylaldehyde with an acid anhydride. A variation of this can be adapted for 2-methylbenzofuran synthesis.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Cyclization & Tautomerization A Resorcinol C Propargyloxybenzene Intermediate A->C Base (K2CO3) Acetone, Reflux B Propargyl Bromide B->C D Propargyloxybenzene Intermediate E Allenyl Phenol Intermediate C->E Thermal Rearrangement D->E Heat (e.g., N,N-DEA) F Allenyl Phenol Intermediate G This compound E->G Cyclization F->G Acid or Base Catalyst

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol (Illustrative Example):

  • O-Alkylation: To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and propargyl bromide (1.1 eq). The mixture is heated to reflux and stirred for 12-18 hours until TLC analysis indicates the consumption of the starting material.

    • Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide that attacks the electrophilic propargyl bromide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Claisen Rearrangement & Cyclization: The crude propargyloxybenzene intermediate is isolated and then heated in a high-boiling solvent such as N,N-diethylaniline. This thermal step induces a Claisen rearrangement followed by an intramolecular cyclization to form the furan ring.

    • Causality: Heating provides the energy needed for the[4][4]-sigmatropic rearrangement (Claisen), which forms an allenyl phenol intermediate. This intermediate rapidly undergoes a 5-exo-dig cyclization, catalyzed by trace acid or base, to yield the thermodynamically stable aromatic benzofuran ring.

  • Purification: The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Trustworthiness: The structure of the final product, this compound, must be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The this compound scaffold has been explored as a template for agents targeting a range of diseases. Its derivatives have demonstrated potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[7][8]

Anticancer Activity

The benzofuran core is a prominent feature in many anticancer agents.[4][5][11][12] Derivatives of this compound have shown inhibitory effects on various cancer cell lines, including those of the breast and lung.[7]

Mechanism of Action: The anticancer effects are often attributed to the modulation of key signaling pathways. The hydroxyl group at the 6-position can enhance interactions with biological targets such as protein kinases and DNA topoisomerases.[7] For example, derivatives have been shown to modulate the MAPK/ERK pathway.[7]

Structure-Activity Relationship (SAR) Insights:

  • The 6-OH Group: This group is often crucial for activity. Its conversion to a methoxy (O-CH₃) group or its removal can lead to a significant decrease in cytotoxic activity, highlighting its role in target binding, likely through hydrogen bonding.

  • Substitution on the Benzene Ring: Introducing electron-withdrawing groups (e.g., halogens like bromine) or additional alkyl groups can modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced cytotoxicity.[3]

  • Modification at the 2-Methyl Group: While the methyl group itself is important, its functionalization, for example, by oxidation to a formyl or carboxylic acid group, opens avenues for creating amide or ester libraries, which can be explored for improved potency and selectivity.[13]

Caption: Key Structure-Activity Relationship (SAR) points for the this compound scaffold.

Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are interconnected pathological processes. The phenolic nature of this compound makes it an intrinsic antioxidant capable of scavenging free radicals.[7]

Mechanism of Action:

  • Antioxidant: The 6-hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing cellular damage.[14]

  • Anti-inflammatory: Benzofuran derivatives can inhibit the production of pro-inflammatory mediators. For example, some analogs have been shown to suppress the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines like TNF-α and IL-6 in macrophages.[15][16] This is often achieved by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating signaling pathways like NF-κB.

SAR Insights:

  • The antioxidant capacity is directly linked to the 6-OH group. Protecting or replacing this group typically abolishes the activity.

  • For anti-inflammatory activity, modifications at position 3 with aryl or heteroaryl groups can lead to potent inhibitors of inflammatory enzymes.

Case Study: Protocol for Biological Evaluation

To assess the therapeutic potential of novel analogs derived from the this compound scaffold, standardized biological assays are essential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., 10 mM in DMSO) is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are then treated with these dilutions and incubated for 48-72 hours.

    • Trustworthiness: A vehicle control (DMSO only) and a positive control (a known anticancer drug like Doxorubicin) must be included.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization & Absorbance Reading: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The this compound scaffold represents a validated and highly promising starting point for the development of new therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of active compounds to understand their mechanism of action.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and safety.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing anticancer or anti-inflammatory drugs.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
  • Takahashi, Y., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry.
  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences.
  • ResearchGate. (n.d.). Examples of drugs containing the benzofuran scaffold.
  • Dawood, K. M., & El-Sayed, M. F. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry.
  • Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.
  • Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Stompor, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.
  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives.
  • Al-Ostath, A., et al. (2023). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). ResearchGate.
  • Zhang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-Methylbenzofuran-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Methylbenzofuran-6-ol Scaffold

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetically developed molecules with significant biological activity.[1] Within this class, derivatives of this compound (CAS 54584-24-6) are of particular interest to the medicinal chemistry community.[2] These compounds serve as crucial intermediates in the synthesis of complex pharmaceuticals, including potential anti-cancer agents.[3] Research has indicated that the benzofuran core, functionalized with a methyl group at the C-2 position and a hydroxyl group at the C-6 position, exhibits a range of biological activities, including anti-tumor, antibacterial, and antioxidant properties.[2][3]

The strategic placement of the hydroxyl group allows for hydrogen bonding interactions with biological targets, such as enzymes and proteins, while the methyl group can influence steric and electronic properties, modulating the molecule's overall pharmacological profile.[2] Given their therapeutic potential, the development of efficient and versatile synthetic protocols for accessing these derivatives is a primary objective in drug discovery and development.[4]

This guide provides an in-depth analysis of proven synthetic strategies for obtaining this compound derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Overview of Synthetic Strategies

The construction of the benzofuran ring system can be achieved through various synthetic routes. Historically, methods such as the Perkin rearrangement were foundational.[5] However, modern organic synthesis has largely shifted towards more efficient and versatile transition-metal-catalyzed reactions, which offer superior control over substitution patterns and broader functional group tolerance.[6]

Key contemporary approaches include:

  • Palladium-Catalyzed Reactions: This is arguably the most powerful and widely used method. It encompasses several strategies, such as the intramolecular O-arylation of phenols, Sonogashira coupling followed by cyclization, and C-H activation/functionalization.[7][8] The choice of the specific palladium catalyst and ligand system is critical and is dictated by the nature of the nucleophile and the desired transformation.[2][9]

  • Copper-Catalyzed Reactions: Copper catalysis is a cost-effective and robust alternative, often employed for coupling o-halophenols with acetylenes to form the benzofuran core.[5]

  • Acid-Catalyzed Cyclizations: Tandem deprotection-cyclization reactions, often promoted by strong Lewis or Brønsted acids, provide a direct route from acyclic precursors like substituted phenylacetones.[5]

  • Radical Cyclizations: Newer methods involving radical cascade reactions are emerging, enabling the construction of complex polycyclic benzofurans from unique starting materials.[10]

This guide will focus on two representative protocols: a modern, highly versatile palladium-catalyzed approach and a classic, effective acid-promoted intramolecular cyclization.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Methylbenzofurans

This protocol describes a highly efficient one-pot synthesis of 2-substituted benzofurans via a palladium-catalyzed intramolecular C-H functionalization. This approach is valued for its operational simplicity and high yields.[7] The general principle involves the coupling of an o-alkynylphenol, which undergoes a palladium-mediated cyclization to form the furan ring.

Causality and Mechanistic Insight

The reaction proceeds through a catalytic cycle initiated by the coordination of the palladium catalyst to the alkyne. The choice of catalyst, such as Palladium(II) acetate (Pd(OAc)₂), and a suitable ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity to favor the desired cyclization pathway over competing side reactions. An intramolecular oxypalladation of the alkyne by the phenolic hydroxyl group forms a vinylpalladium intermediate. This is followed by a reductive elimination step, which regenerates the active palladium catalyst and yields the benzofuran product. The base, typically potassium carbonate (K₂CO₃), is essential for deprotonating the phenol, increasing its nucleophilicity for the initial attack on the palladium-activated alkyne.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv.) to a dried Schlenk tube B 2. Evacuate and backfill tube with Argon (3x) A->B C 3. Add o-alkynylphenol (1.0 equiv.) and anhydrous solvent (e.g., DMF) B->C D 4. Seal the tube and heat at 100-120 °C for 12-24h C->D E 5. Monitor reaction progress by TLC D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Filter through Celite F->G H 8. Wash organic layer with water and brine G->H I 9. Dry over Na₂SO₄, concentrate under vacuum H->I J 10. Purify by column chromatography I->J K Final Product: This compound Derivative J->K

Caption: General workflow for Palladium-catalyzed benzofuran synthesis.

Detailed Step-by-Step Methodology

Materials:

  • Substituted o-(1-propynyl)phenol (e.g., 4-methoxy-2-(prop-1-yn-1-yl)phenol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube, add Palladium(II) acetate (5 mol%), 1,10-phenanthroline (10 mol%), and potassium carbonate (2.0 equivalents).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Add the substituted o-(1-propynyl)phenol (1.0 equivalent) followed by anhydrous DMF (to achieve a concentration of 0.2 M).

  • Seal the tube and immerse the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its completion by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature and then dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad thoroughly with additional ethyl acetate.

  • Combine the organic layers and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-methylbenzofuran derivative.[7]

Protocol 2: Boron Tribromide-Promoted Deprotection and Cyclization

This method provides a classic, metal-free route to 2-methylbenzofurans starting from readily available 2-methoxyphenylacetones.[5] It leverages the dual functionality of boron tribromide (BBr₃) as both a potent demethylating agent and a Lewis acid to promote the subsequent intramolecular cyclization.

Causality and Mechanistic Insight

The reaction is initiated by the cleavage of the methyl ether protecting the phenolic hydroxyl group. BBr₃ coordinates to the ether oxygen, facilitating the removal of the methyl group to unmask the free phenol. This intermediate, a 2-hydroxyphenylacetone derivative, is then activated by another equivalent of BBr₃ acting as a Lewis acid. The BBr₃ coordinates to the ketone's carbonyl oxygen, rendering the carbonyl carbon highly electrophilic. This allows for an intramolecular Friedel-Crafts-type attack by the nucleophilic hydroxyl group, forming the five-membered furan ring. A final dehydration step yields the aromatic 2-methylbenzofuran product. This tandem reaction is an excellent example of atom economy in a one-pot procedure.

Reaction Scheme Diagram

Caption: BBr₃-promoted tandem synthesis of 2-methylbenzofurans.

Detailed Step-by-Step Methodology

Materials:

  • Substituted 2-methoxyphenylacetone (e.g., 1-(4-hydroxy-2-methoxyphenyl)propan-2-one)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the substituted 2-methoxyphenylacetone (1.0 equivalent) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron tribromide (2.5 equivalents, 1.0 M solution in DCM) dropwise via syringe over 15 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with 1 M HCl, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product via column chromatography on silica gel to yield the desired this compound derivative.

Data Summary and Protocol Comparison

ParameterProtocol 1: Palladium-CatalyzedProtocol 2: BBr₃-Promoted Cyclization
Starting Material Substituted o-alkynylphenolSubstituted 2-methoxyphenylacetone
Key Reagent Palladium(II) acetate (Pd(OAc)₂)Boron tribromide (BBr₃)
Reaction Type Intramolecular C-H FunctionalizationTandem Demethylation-Cyclization
Temperature 100 - 120 °C-78 °C to Room Temperature
Typical Reaction Time 12 - 24 hours4 - 6 hours
Key Advantages High functional group tolerance, high yieldsMetal-free, uses common reagents
Potential Issues Catalyst cost and sensitivity, ligand optimizationMoisture sensitivity of BBr₃, strong acid
Typical Yields 75 - 95%[7]60 - 85%[5]

Conclusion

The synthesis of this compound derivatives can be successfully accomplished through multiple robust synthetic strategies. Modern palladium-catalyzed methods offer exceptional versatility and high yields, making them suitable for complex molecule synthesis and library generation in drug discovery programs.[7][11] Concurrently, classic acid-promoted cyclizations provide a reliable, metal-free alternative that is both efficient and cost-effective for specific substrates.[5] The choice of protocol ultimately depends on factors such as starting material availability, desired functional group compatibility, scalability, and cost. The detailed methodologies provided herein offer researchers a solid foundation for producing these valuable heterocyclic compounds for further investigation in pharmaceutical and materials science applications.

References

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  • Fan, R., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2826-2830. Source
  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. Source
  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. Source
  • International Journal of Life science and Pharma Research. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP World. Source

Sources

Application Note: Quantitative Analysis of 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Methylbenzofuran-6-ol, a significant intermediate in pharmaceutical synthesis.[1] Recognizing the importance of accurate quantification for process optimization, quality control, and metabolic studies, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction to this compound

This compound (CAS: 54584-24-6) is a heterocyclic organic compound with the molecular formula C₉H₈O₂.[2][3] Its benzofuran scaffold, substituted with a methyl group and a hydroxyl group, makes it a valuable building block in medicinal chemistry.[1] Notably, it serves as an intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[1] The precise quantification of this compound in reaction mixtures, final products, and biological matrices is therefore critical for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₈O₂[2][3]

  • Molecular Weight: 148.16 g/mol [2][3]

  • Appearance: Solid[4]

  • Key Features: The phenolic hydroxyl group at the 6-position and the benzofuran ring system are key determinants of its chemical reactivity and spectroscopic properties.[1]

This guide details validated methodologies for the reliable quantification of this compound, addressing the need for sensitive and specific analytical procedures in a drug development context.

Method Selection: A Comparative Overview

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the methods detailed in this note.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle UV absorbance of the analyte separated by reverse-phase chromatography.Separation of volatile analytes followed by ionization and mass-based detection.Chromatographic separation coupled with highly selective and sensitive mass detection.
Primary Application Routine quality control, purity assessment, and quantification in simple matrices.Analysis of volatile and semi-volatile compounds, impurity profiling.Trace-level quantification in complex biological matrices (e.g., plasma, urine).
Sample Preparation Simple dilution and filtration.[5]May require derivatization to improve volatility and thermal stability.Protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6]
Sensitivity Moderate (µg/mL range).High (ng/mL range).Very High (pg/mL to ng/mL range).[7]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; mass spectral data provides structural information.Very High; based on specific precursor-product ion transitions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in relatively clean sample matrices, such as reaction mixtures or formulated products. The method's simplicity and reliability make it ideal for process monitoring and quality control.

Rationale for Method Design

The selection of a C18 stationary phase is based on the nonpolar nature of the benzofuran ring, which allows for good retention and separation via reversed-phase chromatography. An acidic mobile phase (using formic acid) is employed to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper peak shape and more reproducible retention times. The detection wavelength is chosen to correspond with a high absorbance region of the analyte's UV spectrum, maximizing sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Start Weigh Sample Prep_Dissolve Dissolve in Diluent Prep_Start->Prep_Dissolve Prep_Filter Filter (0.45 µm) Prep_Dissolve->Prep_Filter Analysis_Inject Inject into HPLC Prep_Filter->Analysis_Inject Analysis_Separate C18 Column Separation Analysis_Inject->Analysis_Separate Analysis_Detect UV Detection Analysis_Separate->Analysis_Detect Data_Integrate Integrate Peak Area Analysis_Detect->Data_Integrate Data_Quantify Quantify vs. Calibration Curve Data_Integrate->Data_Quantify

Caption: HPLC-UV workflow for this compound quantification.

Detailed Protocol

3.3.1. Materials and Reagents

  • This compound reference standard (purity ≥95%)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (PTFE or nylon)

3.3.2. Instrumentation and Conditions

  • HPLC System: Standard HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water.

  • Elution Mode: Isocratic or gradient elution can be optimized. A starting point is 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan; likely around 254 nm or 280 nm.

  • Injection Volume: 10 µL.

3.3.3. Procedure

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for identifying and quantifying this compound, especially in complex mixtures where impurity profiling is also required.

Rationale for Method Design

The phenolic hydroxyl group of this compound can lead to peak tailing on standard non-polar GC columns. Derivatization with an agent like BSTFA converts the polar -OH group into a less polar and more volatile trimethylsilyl (TMS) ether, improving chromatographic performance and thermal stability. A non-polar capillary column (e.g., DB-5ms) is chosen for its robustness and ability to separate a wide range of compounds based on their boiling points.[9] Electron Ionization (EI) is used as a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Start Weigh Sample Prep_Dissolve Dissolve in Solvent Prep_Start->Prep_Dissolve Prep_Derivatize Derivatize with BSTFA Prep_Dissolve->Prep_Derivatize Analysis_Inject Inject into GC Prep_Derivatize->Analysis_Inject Analysis_Separate Capillary Column Separation Analysis_Inject->Analysis_Separate Analysis_Detect MS Detection (Scan/SIM) Analysis_Separate->Analysis_Detect Data_Integrate Extract Ion Chromatogram Analysis_Detect->Data_Integrate Data_Quantify Quantify vs. Calibration Curve Data_Integrate->Data_Quantify

Caption: GC-MS workflow for this compound quantification.

Detailed Protocol

4.3.1. Materials and Reagents

  • This compound reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Pyridine or Acetonitrile (anhydrous, GC grade).

  • Ethyl acetate (GC grade).

  • Internal Standard (IS), e.g., Naphthalene-d8.

4.3.2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless inlet, 250 °C, splitless mode.

  • Oven Program: Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Detection Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for the TMS derivative should be determined experimentally.

4.3.3. Procedure

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the internal standard in ethyl acetate.

    • In a GC vial, evaporate an aliquot of the standard or sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: In SIM mode, monitor at least two characteristic ions for the TMS-derivatized analyte and one for the IS. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier method for quantifying this compound at trace levels in complex biological matrices like plasma, serum, or urine. Its exceptional sensitivity and selectivity are achieved by coupling HPLC separation with mass spectrometric detection using Multiple Reaction Monitoring (MRM).[7][10]

Rationale for Method Design

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation from matrix components. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like this compound. Negative ion mode is selected to deprotonate the acidic phenolic hydroxyl group, forming a stable [M-H]⁻ precursor ion. The MRM transitions (precursor ion → product ion) are specific to the analyte, providing excellent selectivity and minimizing interference from the biological matrix.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Start Aliquot Biological Sample Prep_Spike Spike with Internal Standard Prep_Start->Prep_Spike Prep_Extract Protein Precipitation / LLE / SPE Prep_Spike->Prep_Extract Prep_Evap Evaporate & Reconstitute Prep_Extract->Prep_Evap Analysis_Inject Inject into LC Prep_Evap->Analysis_Inject Analysis_Separate UPLC/HPLC Separation Analysis_Inject->Analysis_Separate Analysis_Detect MRM Detection Analysis_Separate->Analysis_Detect Data_Integrate Integrate MRM Peaks Analysis_Detect->Data_Integrate Data_Quantify Quantify vs. Calibration Curve Data_Integrate->Data_Quantify

Caption: LC-MS/MS workflow for bioanalytical quantification.

Detailed Protocol

5.3.1. Materials and Reagents

  • This compound reference standard.

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3 (if available, otherwise a structurally similar compound).

  • Acetonitrile, Methanol (LC-MS grade).

  • Formic acid or Ammonium acetate (LC-MS grade).

  • Human plasma (or other relevant biological matrix).

5.3.2. Instrumentation and Conditions

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient, e.g., 5% B to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Key MS Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • MRM Transitions: To be determined by infusing a standard solution. For C₉H₈O₂, the precursor ion [M-H]⁻ would be m/z 147.1. Product ions would be generated by collision-induced dissociation (CID) and optimized for maximum intensity.

5.3.3. Procedure

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase A.

  • Calibration Curve: Prepare calibration standards by spiking known amounts of this compound into blank biological matrix and processing them alongside the unknown samples.

  • Analysis: Inject the processed samples and standards onto the LC-MS/MS system.

  • Quantification: Plot the peak area ratio (analyte/IS) against the concentration for the calibration standards. Determine the concentration of the unknown samples from the regression line.

Conclusion

This application note provides three distinct, detailed protocols for the quantification of this compound. The choice of method—HPLC-UV for routine analysis, GC-MS for volatile profiling, or LC-MS/MS for sensitive bioanalysis—should be guided by the specific analytical needs. By following these validated procedures and understanding the rationale behind the experimental design, researchers can achieve accurate, reliable, and reproducible quantification of this important pharmaceutical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). China 2-methyl-6-hydroxybenzofuran manufacturer.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
  • ATSDR. (n.d.). Analytical Methods.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • Int J Pharm Pharm Sci. (2016). Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran.
  • SpectraBase. (n.d.). 2-Methylbenzofuran.
  • Journal of Lipid Research. (2018). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma.
  • PubMed. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure.
  • Waters. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
  • PubMed Central. (n.d.). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis.

Sources

Application Note: Comprehensive Spectroscopic Characterization of 2-Methylbenzofuran-6-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 2-Methylbenzofuran-6-ol

Abstract

This technical guide provides a detailed framework for the structural characterization of this compound (C₉H₈O₂), a significant heterocyclic compound utilized as an intermediate in medicinal chemistry and pharmaceutical development.[1] We present optimized protocols for sample preparation and data acquisition using high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This note is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is an organic compound featuring a bicyclic system composed of a benzene ring fused to a furan ring, with a methyl group at position 2 and a hydroxyl group at position 6.[1] Its molecular weight is 148.16 g/mol .[1][2][3][4] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with a wide array of biological activities, including anti-inflammatory and anti-tumor properties.[1] The presence of the phenolic hydroxyl group and the methyl-substituted furan ring makes this compound a versatile precursor for the synthesis of more complex pharmaceutical agents.[1] Accurate and unambiguous structural confirmation is therefore a critical step in its synthesis and application. This guide details the synergistic use of mass spectrometry and NMR spectroscopy to achieve a comprehensive and reliable characterization.

Mass Spectrometry Analysis

Mass spectrometry provides the exact molecular weight and offers crucial structural information through controlled fragmentation of the parent molecule. For phenolic compounds like this compound, Electrospray Ionization (ESI) is a highly effective and soft ionization technique.

Scientific Rationale for Method Selection

Phenolic compounds can be analyzed in both positive and negative ESI modes. Negative ion mode is often more sensitive for phenolic compounds due to the acidic nature of the hydroxyl group, which readily deprotonates to form a [M-H]⁻ ion.[5][6] However, positive ion mode ([M+H]⁺) can provide complementary and structurally significant fragmentation patterns.[5] Therefore, acquiring data in both modes is recommended for a comprehensive analysis.

Experimental Workflow: Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation Prep1 Weigh ~1 mg of This compound Prep2 Dissolve in 1 mL of high-purity solvent (e.g., Methanol) Prep1->Prep2 Prep3 Vortex to ensure complete dissolution Prep2->Prep3 Prep4 Filter using a 0.22 µm syringe filter Prep3->Prep4 Acq Infuse sample into ESI source Prep4->Acq Scan_Neg Acquire spectrum in Negative Ion Mode Acq->Scan_Neg Scan_Pos Acquire spectrum in Positive Ion Mode Acq->Scan_Pos Data1 Identify [M-H]⁻ and [M+H]⁺ ions Scan_Pos->Data1 Data2 Analyze fragmentation patterns (MS/MS) Data1->Data2 Data3 Confirm molecular formula and structural motifs Data2->Data3 M_H [M+H]⁺ m/z 149.06 Frag1 Loss of CH₃ radical (-15 Da) M_H->Frag1 Frag2 Loss of CO (-28 Da) M_H->Frag2 Ion1 [C₈H₅O₂]⁺ m/z 134.02 Frag1->Ion1 Ion2 [C₈H₉O]⁺ m/z 121.07 Frag2->Ion2 Frag3 Loss of H₂O from Ion2 (-18 Da) Ion2->Frag3 Ion3 [C₈H₇]⁺ m/z 103.05 Frag3->Ion3

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Scientific Rationale for Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra. The goal is to create a homogeneous solution free of solid particles and paramagnetic impurities, which can severely degrade spectral resolution. [7]* Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. [8]For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is required to obtain a good signal-to-noise ratio in a reasonable time. [8]* Solvent: Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system. [8]Chloroform-d (CDCl₃) and DMSO-d₆ are common choices.

  • Filtration: All samples must be filtered to remove suspended particles, which disrupt the magnetic field homogeneity and lead to broadened spectral lines. [9]

Protocol: NMR Sample Preparation
  • Weighing: Weigh the appropriate amount of this compound (10-20 mg for ¹H; >50 mg for ¹³C) into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mixing: Gently vortex or swirl the vial to ensure the sample dissolves completely.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube. 5. Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube before inserting it into the spectrometer. [9]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

img caption Structure of this compound with proton numbering.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-7~7.2-7.3dJ ≈ 8.0-9.01H
H-4~7.0-7.1dJ ≈ 2.0-2.51H
H-5~6.7-6.8ddJ ≈ 8.0-9.0, 2.0-2.51H
H-3~6.2-6.3s (or narrow q)J ≈ 1.0-1.5 (with CH₃)1H
-OHVariable (e.g., ~5.0-6.0)br s-1H
-CH₃~2.4-2.5dJ ≈ 1.0-1.5 (with H-3)3H

Note: The hydroxyl proton's chemical shift is highly dependent on concentration, temperature, and solvent. A ¹H NMR spectrum is available for reference. [10]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C-7a~155-156Aromatic C-O
C-6~153-154Aromatic C-OH
C-2~145-146Furan C-O
C-3a~120-121Aromatic C
C-7~118-119Aromatic C-H
C-4~111-112Aromatic C-H
C-5~105-106Aromatic C-H
C-3~101-102Furan C-H
-CH₃~14-15Methyl Carbon

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides an unambiguous and comprehensive structural characterization of this compound. ESI-MS confirms the molecular weight and offers valuable fragmentation data that corroborates the core benzofuran structure. ¹H and ¹³C NMR spectroscopy provide definitive evidence of the molecular skeleton, the substitution pattern, and the specific chemical environments of each atom. The protocols and data presented herein serve as a robust guide for researchers, ensuring high-quality, reproducible results in the analysis of this important pharmaceutical intermediate.

References

  • de Rijke, E., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea.
  • Iowa State University. NMR Sample Preparation.
  • Simó, C., et al. (2012). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 17(9), 10599-10610. [Link]
  • Sarikurkcu, C., et al. (2021). Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Identification of Phytochemicals and the Effects of Solvents on Phenolic Constituents, Antioxidant Capacity, Skin-Whitening and anti-Diabetic Activity of Onosma mitis. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]
  • Bonoli, M., et al. (2006). Capillary electrophoresis-electrospray ionization-mass spectrometry method to determine the phenolic fraction of extra-virgin olive oil. Electrophoresis, 27(11), 2182-96. [Link]
  • University of Cambridge.
  • da Silveira, T. R., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(9), 1955-1964. [Link]
  • Georgia Institute of Technology.
  • Organomation. (2024).
  • University College London. (2023). Sample Preparation.
  • Ningbo Inno Pharmchem Co., Ltd. 2-methyl-6-hydroxybenzofuran. [Link]
  • Royal Society of Chemistry. (2012).
  • Chemsrc. 2-Methyl-1-benzofuran-6-ol. [Link]
  • Chemistry LibreTexts.
  • NIST. Benzofuran, 2-methyl-. NIST WebBook. [Link]
  • SpectraBase. 2-Methylbenzofuran. [Link]
  • PubChem. 2-Methylbenzofuran. [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Santos, C. M. M., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
  • Santos, C. M. M., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.

Sources

Application Notes and Protocols for Determining the Antimicrobial Activity of 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds

The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include anti-inflammatory, antitumor, and, notably, antimicrobial properties.[1] The inherent versatility of the benzofuran scaffold has made it a privileged structure in the quest for novel therapeutic agents. 2-Methylbenzofuran-6-ol, a specific derivative, is a compound of interest due to its structural features—a methyl group at the 2-position and a hydroxyl group at the 6-position—which may contribute to its biological interactions and potential as an antimicrobial agent. Preliminary research into analogous benzofuran structures has demonstrated activity against a range of microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), underscoring the rationale for a thorough investigation into this compound's specific antimicrobial profile.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of this compound. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[3][4] We will detail the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) to provide a complete picture of the compound's bacteriostatic and bactericidal properties.

Safety Precautions and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Hazard Identification: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions: [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

All handling of the powdered compound and its concentrated solutions should be performed in a certified chemical fume hood. Standard laboratory practices for handling microbial cultures, including the use of a biological safety cabinet and appropriate personal protective equipment (PPE), must be strictly adhered to. All microbial waste should be decontaminated via autoclaving before disposal.

Materials and Reagents

Test Compound and Media:
  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Mueller-Hinton Agar (MHA)

  • Sterile deionized water

  • Sterile 0.85% saline

Microbial Strains:

A representative panel of microorganisms should be used to assess the spectrum of activity. The following ATCC (American Type Culture Collection) strains are recommended for initial screening and quality control:

Organism ATCC Number Gram Stain Relevance
Staphylococcus aureus25923Gram-positiveCommon pathogen, quality control strain[6]
Enterococcus faecalis29212Gram-positiveClinically relevant, quality control strain[4]
Escherichia coli25922Gram-negativeCommon pathogen, quality control strain[6]
Pseudomonas aeruginosa27853Gram-negativeOpportunistic pathogen, quality control strain[6]
Candida albicans10231N/A (Fungus)Common fungal pathogen, quality control[4]
Equipment:
  • Sterile 96-well, flat-bottom microtiter plates

  • Multichannel and single-channel pipettes with sterile tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland densitometer

  • Vortex mixer

  • Biological safety cabinet

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This protocol is based on the CLSI M07 standard.[3][4]

Step 1: Preparation of this compound Stock Solution

The causality behind preparing a high-concentration stock solution is to minimize the volume of solvent (DMSO) added to the assay wells, thereby reducing any potential inhibitory or toxic effects of the solvent on the microorganisms.

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • This stock solution will be used to prepare the working solutions for the serial dilution.

Step 2: Inoculum Preparation and Standardization

Standardization of the microbial inoculum is a critical self-validating step. An incorrect inoculum density can lead to falsely high or low MIC values. The goal is to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

  • Vortex the suspension thoroughly to create a uniform turbidity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 CFU/mL.[7]

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve the final target inoculum concentration. A typical dilution is 1:150 to yield approximately 1 x 10^6 CFU/mL.

Step 3: 96-Well Plate Preparation and Serial Dilution
  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. Add 100 µL of this intermediate solution to well 1. This concentration should be twice the highest final concentration to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

  • Continue this serial dilution process from well 2 to well 10. After mixing in well 10, discard 50 µL.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no test compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

Step 4: Inoculation and Incubation
  • Add 50 µL of the standardized bacterial inoculum (from Step 2.5) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the concentration of the test compound to the desired final concentrations.

  • Seal the plate with a breathable film or place it in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting the MIC
  • After incubation, visually inspect the wells for turbidity (i.e., bacterial growth). A plate reader can also be used to measure absorbance at 600 nm.

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution (in DMSO) C Perform 2-fold Serial Dilution in 96-Well Plate A->C B Prepare Standardized Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Visually Inspect for Growth (Turbidity) E->F G Growth Visible? F->G G->F Yes (Higher Conc.) H Record MIC G->H No

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8] This protocol is a follow-up to the MIC assay and is based on the principles outlined in CLSI document M26-A.

Step 1: Subculturing from MIC Plate

This step is designed to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. By transferring the contents of clear wells to a nutrient-rich, drug-free medium, we can determine if the bacteria were merely inhibited or have been killed.

  • Immediately following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Gently mix the contents of each selected well with a pipette.

  • Aseptically plate a 10 µL aliquot from each of these wells onto a sterile MHA plate.

  • Label each section of the MHA plate to correspond with the concentration from the MIC plate.

  • As a control, plate a 10 µL aliquot from the growth control well (after making a 1:100 or 1:1000 dilution in sterile saline) to confirm the initial inoculum count.

Step 2: Incubation
  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the control plate.

Step 3: Reading and Interpreting the MBC
  • After incubation, count the number of colonies (CFUs) on each section of the MHA plates.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[8]

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Analysis A Identify Clear Wells (MIC and higher conc.) B Plate Aliquots from Clear Wells onto Agar A->B C Incubate Agar Plates (35°C, 18-24h) B->C D Count Colonies (CFU) on each plate C->D E ≥99.9% Kill Rate? D->E E->D No (Lower Conc.) F Record MBC E->F Yes

Sources

The Versatility of 2-Methylbenzofuran-6-ol in Advanced Materials Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

2-Methylbenzofuran-6-ol, a substituted benzofuran derivative, is emerging as a molecule of significant interest in the realm of material science.[1] Its unique structure, featuring a planar benzofuran core, a reactive hydroxyl group, and a methyl substituent, imparts a desirable combination of photophysical, electronic, and chemical properties.[2] While traditionally recognized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents, its potential extends into the development of high-performance organic materials.[2][3] This guide provides an in-depth exploration of the application of this compound and its derivatives in two key areas of material science research: as a building block for organic light-emitting diodes (OLEDs) and as a potential antioxidant for polymer stabilization. Through detailed application notes and experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the capabilities of this versatile compound.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in material science.

PropertyValueSource
CAS Number 54584-24-6[4][5][6]
Molecular Formula C₉H₈O₂[3][6]
Molecular Weight 148.16 g/mol [3][6]
Appearance Solid[4]
Purity Typically ≥95%[4]
Canonical SMILES CC1=CC2=C(O1)C=C(C=C2)O[6]
InChI Key ASUDREWVUSTLJP-UHFFFAOYSA-N[4]

Part 1: Application in Organic Electronics - Crafting High-Performance Blue Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the benzofuran core makes it an excellent candidate for incorporation into materials for organic electronics.[7] Benzofuran derivatives have demonstrated significant promise as blue-emitting materials, a critical component for full-color displays and solid-state lighting.[7][8] The hydroxyl group of this compound offers a convenient point for chemical modification, allowing for the synthesis of a diverse range of functional molecules with tailored electronic and photophysical properties.

Causality Behind Experimental Choices: The Role of Benzofurans in OLEDs

The efficiency and stability of OLEDs are intrinsically linked to the molecular design of the materials used in their various layers. Benzofuran derivatives are particularly attractive for the emissive layer (EML) and hole-transporting layer (HTL) due to several key factors:

  • High Photoluminescence Quantum Yield (PLQY): Many benzofuran derivatives exhibit strong fluorescence in the blue region of the spectrum, a prerequisite for efficient light emission.[7]

  • Wide Bandgap: The electronic structure of benzofurans often results in a wide energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is essential for achieving blue emission.

  • Good Thermal Stability: The aromatic nature of the benzofuran ring system contributes to the thermal stability of the resulting materials, a crucial factor for the longevity of OLED devices.[9]

  • Tunable Electronic Properties: The ability to functionalize the benzofuran scaffold, for instance, at the 6-position of this compound, allows for the fine-tuning of HOMO and LUMO energy levels. This is critical for optimizing charge injection and transport within the OLED device, leading to improved efficiency and reduced operating voltage.[9][10]

Experimental Workflow: From Monomer Synthesis to Device Characterization

The following workflow outlines the key stages in the development and evaluation of a novel benzofuran-based material for OLED applications, starting from this compound.

OLED_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing Monomer_Modification Monomer Modification of this compound Polymerization Polymerization or Synthesis of Small Molecule Monomer_Modification->Polymerization e.g., Suzuki or Buchwald-Hartwig coupling Purification Purification and Characterization Polymerization->Purification Photophysical Photophysical Properties (UV-Vis, PL) Purification->Photophysical Electrochemical Electrochemical Properties (CV) Purification->Electrochemical Thermal Thermal Properties (TGA, DSC) Purification->Thermal Layer_Deposition Organic Layer Deposition (Spin-coating/Evaporation) Thermal->Layer_Deposition Substrate_Prep Substrate Preparation (ITO Cleaning) Substrate_Prep->Layer_Deposition Cathode_Deposition Cathode Deposition Layer_Deposition->Cathode_Deposition EL_Properties Electroluminescence (EL) Spectra Cathode_Deposition->EL_Properties Performance_Metrics Performance Metrics (Current-Voltage-Luminance) EL_Properties->Performance_Metrics Stability_Testing Device Stability and Lifetime Performance_Metrics->Stability_Testing

Caption: Workflow for developing benzofuran-based OLEDs.

Protocol 1: Synthesis of a Benzofuran-Based Emissive Material

This protocol provides a generalized procedure for the synthesis of a blue-emitting material derived from this compound via a Suzuki coupling reaction. This is a common and versatile method for creating C-C bonds in organic synthesis.[11]

Objective: To synthesize a novel blue-emitting organic semiconductor incorporating the this compound moiety.

Materials:

  • This compound

  • A suitable aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Functionalization of this compound (if necessary): The hydroxyl group may need to be converted to a more suitable functional group for the coupling reaction, such as a triflate or a halide. This is a standard procedure in organic chemistry.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the functionalized 2-Methylbenzofuran derivative, the aryl boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition and Degassing: Add the anhydrous solvent via syringe. Degas the reaction mixture by three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Dichloromethane, Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran-based material. Further purification by sublimation may be necessary to achieve the high purity required for OLED applications.

  • Characterization: Confirm the structure and purity of the synthesized material using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Fabrication and Characterization of a Benzofuran-Based OLED

This protocol outlines the steps for fabricating a simple multi-layer OLED device to evaluate the performance of the newly synthesized benzofuran material as an emissive layer.

Objective: To fabricate and test an OLED device using a synthesized benzofuran derivative.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • Electron-transporting layer (ETL) material (e.g., TPBi)[12]

  • Synthesized benzofuran-based emissive material

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporator

  • Spin-coater

  • Source measure unit, spectroradiometer

Procedure:

  • ITO Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.[12]

  • Hole-Transporting Layer (HTL) Deposition: Deposit the HTL material (e.g., NPB) onto the ITO substrate by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The thickness is typically around 40-60 nm.

  • Emissive Layer (EML) Deposition: Deposit the synthesized benzofuran-based material as the emissive layer on top of the HTL. The thickness is typically around 20-40 nm.

  • Electron-Transporting Layer (ETL) Deposition: Deposit the ETL material (e.g., TPBi) on top of the EML. The thickness is typically around 30-50 nm.[12]

  • Electron-Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Aluminum (approx. 100 nm) to form the cathode.[12]

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a photometer.

    • Record the electroluminescence (EL) spectrum at different driving voltages using a spectroradiometer.

    • Calculate the device performance metrics, including current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

    • Assess the operational stability by monitoring the luminance decay over time at a constant current density.

Part 2: Application as a Polymer Antioxidant - Enhancing Material Longevity

The phenolic hydroxyl group in this compound suggests its potential as a primary antioxidant for polymers.[13] Phenolic antioxidants are widely used to protect polymers from degradation caused by heat, light, and oxidative stress during processing and end-use.[1][14] They function by scavenging free radicals, thereby interrupting the auto-oxidation chain reaction that leads to loss of mechanical properties, discoloration, and overall material failure.[13][14]

Mechanism of Action: A Radical Scavenging Pathway

The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from the hydroxyl group to a peroxy radical (ROO•), a key species in the polymer degradation cycle. This process deactivates the highly reactive peroxy radical and forms a more stable phenoxy radical, which is less likely to propagate the degradation chain.

Antioxidant_Mechanism cluster_mechanism Antioxidant Mechanism of this compound Polymer_Radical Polymer Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Stable_Products Stable Products Peroxy_Radical->Stable_Products + ArOH - ArO• Polymer_Chain Polymer Chain (RH) Hydroperoxide->Polymer_Radical Degradation Benzofuranol This compound (ArOH) Benzofuranoxy_Radical Benzofuranoxy Radical (ArO•)

Caption: Radical scavenging by this compound.

Protocol 3: Incorporation and Evaluation of this compound as a Polymer Antioxidant

This protocol describes a general method for incorporating this compound into a polymer matrix (e.g., polypropylene) and evaluating its effectiveness as a thermal antioxidant.

Objective: To assess the antioxidant efficacy of this compound in a polymer.

Materials:

  • Polymer powder (e.g., Polypropylene, Polyethylene)

  • This compound

  • Secondary antioxidant (e.g., a phosphite, optional for synergistic effects)

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Aging oven

  • Melt flow indexer

  • Spectrophotometer (for color measurement)

Procedure:

  • Compounding:

    • Dry-blend the polymer powder with the desired concentration of this compound (e.g., 0.1-0.5 wt%). A control sample without the antioxidant should also be prepared.

    • Melt-compound the mixture using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer (e.g., 180-220 °C for polypropylene). This ensures homogeneous dispersion of the antioxidant within the polymer matrix.

  • Sample Preparation:

    • Compression-mold the compounded polymer into plaques of a defined thickness (e.g., 1-2 mm) using a hydraulic press.

  • Accelerated Aging:

    • Place the polymer plaques in a circulating air oven at an elevated temperature (e.g., 135-150 °C for polypropylene) to accelerate thermal-oxidative degradation.

    • Periodically remove samples from the oven at set time intervals (e.g., every 24 or 48 hours).

  • Performance Evaluation:

    • Visual Inspection: Observe the samples for signs of degradation such as discoloration (yellowing), cracking, and embrittlement.

    • Melt Flow Index (MFI): Measure the MFI of the aged samples according to standard methods (e.g., ASTM D1238). An increase in MFI for polypropylene indicates chain scission and degradation. The time to a significant change in MFI can be used to assess the antioxidant's effectiveness.

    • Colorimetry: Quantify the color change (e.g., yellowness index) of the aged samples using a spectrophotometer. A lower yellowness index indicates better stabilization.

    • Mechanical Testing (Optional): Perform tensile tests on the aged samples to evaluate the retention of mechanical properties such as tensile strength and elongation at break.

  • Data Analysis:

    • Plot the measured properties (e.g., MFI, yellowness index) as a function of aging time for both the stabilized and unstabilized polymer samples.

    • Compare the performance of this compound with the control and potentially with a commercial phenolic antioxidant to benchmark its efficacy.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for the creation of advanced functional materials. Its application in the field of organic electronics, particularly in the development of blue OLEDs, is well-supported by the unique photophysical properties of the benzofuran scaffold. The protocols outlined in this guide provide a solid framework for researchers to synthesize and evaluate novel benzofuran-based materials for next-generation displays and lighting.

Furthermore, the inherent phenolic structure of this compound suggests its utility as a polymer antioxidant. While more specific research is needed to fully elucidate its performance in various polymer systems, the provided protocols offer a starting point for investigating its potential to enhance the thermal stability and lifespan of plastics. The continued exploration of this compound and its derivatives is poised to unlock new possibilities in material science, bridging the gap between pharmaceutical chemistry and the development of high-performance materials.

References

  • Airinei, A., & Zbancioc, G. (2018).
  • Vulic, I., Vitarelli, G., & Zenner, J. M. (2002). Improved performance - Phenolic antioxidants with high efficiency and low colour contribution. Polymer Degradation and Stability, 78(1), 27-34. [Link]
  • ChemAnalyst. (2023). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. [Link]
  • ResearchGate. (n.d.). Multipass extrusion evaluation of phenolic antioxidants in combination with phosphite P-1 in polypropylene. [Link]
  • Chemical Society Reviews. (2022). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. [Link]
  • ResearchGate. (n.d.). Pure blue emitters based on benzo[13][15]thieno-S,S-dioxide-[3,2-b]benzofuran with high thermal stability. [Link]
  • Pospisil, J., & Nespurek, S. (2000). Phenolic antioxidants. Macromolecular Symposia, 159(1), 169-184. [Link]
  • ResearchGate. (n.d.). Dibenzofuran derivatives with meta- and para-triphenylamine substituents as hole-transporting materials in organic light-emitting devices. [Link]
  • Molecular Systems Design & Engineering. (2020). Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances. [Link]
  • ResearchGate. (n.d.). Highly efficient stable blue organic light-emitting diodes based on a novel anthracene[2,3-b]benzofuran framework. [Link]
  • MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. [Link]
  • ResearchGate. (n.d.). Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. [Link]
  • Semantic Scholar. (2020). Dibenzofuran derivatives with meta- and para-triphenylamine substituents as hole-transporting materials in organic light-emitting devices. [Link]
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (2024).

Sources

Application Note & Protocol: Synthesis of 2-Methylbenzofuran-6-ol via Palladium-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylbenzofuran-6-ol is a key heterocyclic scaffold and a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[1] Its benzofuran core is a prevalent motif in numerous natural products and pharmacologically active compounds.[2][3][4][5] This application note provides a detailed experimental procedure for the synthesis of this compound, focusing on a robust palladium-catalyzed intramolecular cyclization strategy. The protocol is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target molecule.

Scientific Rationale and Mechanistic Overview

The synthesis of substituted benzofurans is a cornerstone of modern heterocyclic chemistry. Among the myriad of available methods, palladium-catalyzed intramolecular cyclization reactions have emerged as a powerful and versatile tool.[3][6][7][8] These reactions often exhibit high efficiency, broad functional group tolerance, and predictable regioselectivity.

The chosen synthetic strategy involves a domino sequence of a Sonogashira coupling followed by an intramolecular cyclization.[9][10][11][12] This one-pot approach offers significant advantages in terms of atom economy and operational simplicity.[10] The general mechanism proceeds through two key stages:

  • Palladium-Copper Catalyzed Sonogashira Coupling: An initial cross-coupling reaction occurs between an ortho-halophenol and a terminal alkyne. This step, co-catalyzed by palladium and copper, forms a 2-alkynylphenol intermediate.[3][4]

  • Intramolecular 5-Exo-Dig Cyclization: The newly formed 2-alkynylphenol then undergoes an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, a process often promoted by a base. This 5-exo-dig cyclization is a favored pathway and leads to the formation of the benzofuran ring system.[9]

This tandem approach allows for the construction of the 2-substituted benzofuran core in a single, efficient operation.

Experimental Workflow Diagram

experimental_workflow reagents Reagent Preparation reaction One-Pot Sonogashira Coupling & Cyclization reagents->reaction Add to reaction vessel workup Aqueous Workup & Extraction reaction->workup After reaction completion purification Column Chromatography workup->purification Crude product characterization Product Characterization (NMR, MS) purification->characterization Purified fractions final_product This compound (Final Product) characterization->final_product Confirmed structure

Caption: High-level overview of the experimental procedure for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for benzofuran synthesis via Sonogashira coupling and subsequent cyclization.[9][10][11]

Materials and Reagents:

  • 4-Iodobenzene-1,3-diol (or a suitable protected derivative)

  • Propyne (or a suitable propyne surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Iodobenzene-1,3-diol (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and potassium phosphate (2.5 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe.

  • Sonogashira Coupling and Cyclization:

    • Introduce propyne gas into the reaction mixture via a bubbler or add a suitable propyne surrogate (e.g., 2-butyn-1-ol followed by deprotection, though a direct propyne addition is more atom-economical if feasible).

    • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Data Summary Table

ParameterValue/ConditionRationale
Starting Material 4-Iodobenzene-1,3-diolProvides the phenol and a reactive halide for the Sonogashira coupling. The hydroxyl group at position 3 will become the 6-ol.
Alkyne PropyneIntroduces the methyl group at the 2-position of the benzofuran ring.
Catalyst System Pd(OAc)₂ / XantphosA robust palladium catalyst system for Sonogashira couplings and subsequent cyclizations, known for good yields and functional group tolerance.[9]
Base K₃PO₄A suitable base to promote both the Sonogashira coupling and the final intramolecular cyclization step.[9]
Solvent TolueneA high-boiling, non-polar solvent appropriate for the reaction temperature.
Temperature 120 °CSufficient temperature to drive both the coupling and cyclization reactions to completion.
Reaction Time 12-24 hoursTypical reaction time for this type of transformation; should be monitored by TLC or LC-MS.
Expected Yield Moderate to GoodYields for similar domino reactions are reported to be in the good to excellent range.[9]
Purification Method Silica Gel Column ChromatographyStandard and effective method for purifying organic compounds of this polarity.

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, a series of validation steps are crucial. The following diagram outlines the logical flow for confirming the successful synthesis and purity of this compound.

validation_workflow start Purified Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr Structural Elucidation ms Mass Spectrometry (MS) start->ms Molecular Weight Confirmation purity Purity Assessment (e.g., HPLC, Elemental Analysis) start->purity Purity Check final_confirmation Confirmed Structure and Purity nmr->final_confirmation Correct spectral data ms->final_confirmation Correct m/z purity->final_confirmation >95% purity

Caption: Logical workflow for the validation and characterization of the synthesized this compound.

Characterization Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group singlet, and the hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR will indicate the number of unique carbon environments, confirming the presence of the benzofuran core and the substituents.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (C₉H₈O₂), which is 148.16 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expertise and Field-Proven Insights

Troubleshooting and Optimization:

  • Low Yield: If the yield is low, ensure all reagents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst is also critical. Consider screening other palladium sources or ligands.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be beneficial. The efficiency of the base can also be a factor; alternative bases like cesium carbonate (Cs₂CO₃) can be explored.[3]

  • Side Product Formation: The formation of undesired side products can sometimes occur. Careful control of the reaction temperature and stoichiometry is important. Purification by column chromatography should be optimized to ensure good separation.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Propyne is a flammable gas and should be handled with appropriate safety measures.

  • Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a palladium-catalyzed domino Sonogashira coupling and intramolecular cyclization reaction. By following the outlined procedures and validation steps, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. ResearchGate.
  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.
  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health.
  • Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles. ResearchGate.
  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing.
  • Palladium-catalyzed benzylic like nucleophilic substitution of benzofuran 2 ylmethyl acetate with N, S, O and C soft nucleophiles. Catalysis Conference 2021.
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health.
  • (PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate.
  • Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate.
  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • 2-Methylbenzofuran. PubChem.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
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Application Note: A Framework for Developing Novel Biological Assays for 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and validating a suite of biological assays for 2-Methylbenzofuran-6-ol. Given that the benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse bioactivities, this compound presents a compelling candidate for therapeutic investigation.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We present a logical, tiered approach, beginning with foundational screening assays to determine the compound's general bioactivity profile and progressing to specific, mechanism-of-action assays to elucidate its cellular and molecular targets.

Introduction to this compound

This compound (CAS 54584-24-6) is a synthetic, furan-type organic compound.[4] Structurally, it features a bicyclic benzofuran core with a methyl group at the C2 position and a critical phenolic hydroxyl group at the C6 position.[1] While it has been identified as an intermediate in the synthesis of anti-cancer drugs, its intrinsic biological activities are not extensively characterized.[1] The benzofuran moiety is associated with a wide spectrum of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] The hydroxyl group, in particular, suggests a strong potential for antioxidant activity through free radical scavenging.[1][5]

This application note provides a strategic framework and detailed protocols to systematically explore the biological potential of this compound, enabling researchers to generate robust, reproducible, and meaningful data.

A Tiered Strategy for Bioactivity Screening

A successful investigation into a novel compound begins with a broad, systematic screening approach before committing resources to more intensive mechanistic studies.[6][7] We propose a workflow that first establishes the compound's cytotoxic profile, followed by parallel screening for key predicted activities based on its chemical structure.

G cluster_0 Tier 1: Foundational Screening A Protocol 1: General Cytotoxicity (MTT Assay) C Protocol 3: Anti-Inflammatory Assay (NO Inhibition) A->C Determines Safe Concentration Range D Protocol 4: Anticancer Assay (Apoptosis) A->D Determines Safe Concentration Range E Protocol 5: Neuroprotection Assay (Excitotoxicity) A->E Determines Safe Concentration Range B Protocol 2: Antioxidant Capacity (DPPH Assay) Start This compound Start->A Start->B

Caption: Tiered workflow for characterizing this compound bioactivity.

Part I: Foundational Assays

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Expert Rationale: The first essential step in evaluating any compound is to determine its effect on cell viability. This establishes a therapeutic window—a concentration range where the compound is non-toxic—which is critical for interpreting results from subsequent cell-based assays. A reduction in a signaling molecule, for example, is only meaningful if it is not a secondary effect of widespread cell death. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8]

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., human embryonic kidney cells, HEK293, for general toxicity, or a specific cancer line like A549 for targeted studies) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus log[concentration] and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Parameter Description
Cell Line HEK293 (general) or A549 (cancer-specific)
Seeding Density 5,000 cells/well
Compound Conc. 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time 24 hours
Positive Control Doxorubicin (10 µM)
Vehicle Control 0.5% DMSO in medium
Protocol 2: Antioxidant Capacity (DPPH Radical Scavenging Assay)

Expert Rationale: The phenolic hydroxyl group on the this compound structure is a strong indicator of potential antioxidant activity.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable biochemical method to assess the free radical scavenging ability of a compound.[9][10] It measures the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a 10 mM stock solution of this compound in methanol. Prepare a series of dilutions to achieve final assay concentrations from 1 µM to 500 µM. Trolox or ascorbic acid should be used as a positive control.

  • Assay Procedure: In a 96-well plate, add 50 µL of each compound dilution. Add 150 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of DPPH solution without the compound. Determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Part II: Mechanistic Assays

Focus Area: Anti-Inflammatory Activity

Expert Rationale: Chronic inflammation is a key driver of many diseases. Many natural and synthetic benzofurans exhibit anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[3][11] A standard and physiologically relevant method to test this is to use lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), which mimic an inflammatory response.[11][12]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor This compound (Hypothesized Point of Inhibition) Inhibitor->NFkB

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Protocol 3: Inhibition of Nitric Oxide (NO) Production Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Self-Validation/Controls:

    • Cytotoxicity Control: Run a parallel plate and perform an MTT assay (Protocol 1) on the RAW 264.7 cells with the same compound concentrations and LPS stimulation to confirm that any reduction in NO is not due to cell death.

    • Positive Control: Use a known iNOS inhibitor like L-NAME.

    • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Express results as a percentage of NO production relative to the LPS-only control.

Focus Area: Anticancer Activity

Expert Rationale: Given its history as a precursor for anticancer agents, directly assessing this compound's effect on cancer cells is a logical next step.[1] Beyond simply measuring cell death (cytotoxicity), it is crucial to determine the mechanism of cell death. Induction of apoptosis (programmed cell death) is a hallmark of many effective chemotherapeutic agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells via flow cytometry.[8][13]

G A Cancer Cell Line (e.g., A549, HepG2) B Treat with this compound (IC₅₀ concentration from Protocol 1) A->B C Stain with Annexin V-FITC & Propidium Iodide (PI) B->C D Analyze via Flow Cytometry C->D E Data Interpretation: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) D->E

Caption: Experimental workflow for apoptosis detection.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A549 lung cancer or HepG2 liver cancer) in a 6-well plate.[8] Once cells reach ~70% confluency, treat them with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific or BD Biosciences).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Focus Area: Neuroprotective Potential

Expert Rationale: The benzofuran scaffold is present in compounds with demonstrated neuroprotective activity.[14][15] A common mechanism of neuronal damage in neurodegenerative diseases is excitotoxicity, often modeled in vitro by exposing neuronal cells to high levels of glutamate.[14] This assay tests whether pre-treatment with this compound can protect cells from a subsequent excitotoxic insult.

Protocol 5: Protection Against Glutamate-Induced Excitotoxicity Methodology:

  • Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate.[14] Differentiate the cells into a more mature neuronal phenotype if required by the specific experimental design (e.g., using retinoic acid).

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 4 hours.

  • Excitotoxic Challenge: Add glutamate to a final concentration of 20-30 mM to induce excitotoxicity. Do not add glutamate to control wells.

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Analysis: An increase in cell viability in the wells pre-treated with this compound compared to the glutamate-only wells indicates a neuroprotective effect.

Conclusion and Future Directions

This application note provides a validated, multi-tiered framework for the initial biological characterization of this compound. By following these protocols, researchers can efficiently screen for cytotoxicity, antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The emphasis on self-validating controls and clear rationales for each experimental step ensures the generation of high-quality, interpretable data.

Positive results from these assays would warrant further investigation into the specific molecular mechanisms, such as:

  • Enzyme Inhibition Assays: Directly testing the compound's effect on specific enzymes like cyclooxygenases (COX-1/2), protein kinases, or topoisomerases.[16][17]

  • Gene Expression Analysis: Using qPCR or Western blotting to measure changes in the expression of key proteins in relevant signaling pathways (e.g., NF-κB, caspases, BDNF).[18]

  • Advanced Cell Models: Progressing to 3D cell cultures or co-culture systems to better mimic in vivo physiology.[19]

This structured approach will accelerate the journey of this compound from a chemical intermediate to a potentially valuable therapeutic lead compound.

References

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Application Notes & Protocols: Leveraging 2-Methylbenzofuran-6-ol as a Versatile Scaffold for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

In the landscape of medicinal chemistry and drug discovery, the benzofuran nucleus is recognized as a "privileged scaffold".[1][2] This is due to its prevalence in a wide array of natural products and synthetically-derived compounds that exhibit significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5][6][7] Among the myriad of benzofuran derivatives, 2-Methylbenzofuran-6-ol stands out as a particularly strategic starting material. Its molecular architecture, featuring a fused benzene and furan ring system with a hydroxyl group at the 6-position and a methyl group at the 2-position, provides a unique combination of reactivity and structural stability, making it an invaluable building block for complex molecular design.[3]

The utility of this compound stems from three key structural features:

  • The Phenolic Hydroxyl (-OH) Group: Located at the C6 position, this group is a powerful handle for synthetic manipulation. It can be readily alkylated or acylated to introduce diverse side chains, or it can serve as a directing group in electrophilic substitution reactions, activating the aromatic ring.[1][3] Its ability to participate in hydrogen bonding is also crucial for molecular interactions with biological targets like protein kinases and bacterial enzymes.[3]

  • The Benzofuran Core: The aromatic benzene portion of the scaffold is amenable to electrophilic substitution, allowing for the introduction of various functional groups.[1][3] This functionalization is key to tuning the electronic properties and biological activity of the final molecule.

  • The C2-Methyl Group: This group subtly modulates the electronic landscape of the furan ring and can influence the steric environment around the heterocyclic core.[3]

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols and the scientific rationale behind the methodological choices. Our objective is to empower researchers, scientists, and drug development professionals to effectively harness the potential of this versatile building block.

Core Synthetic Strategies & Protocols

The journey from a simple building block to a complex, high-value molecule relies on a series of robust and well-understood chemical transformations. Below, we detail the primary reactions used to functionalize this compound, transforming it into advanced intermediates.

Manipulation of the C6-Hydroxyl Group: O-Alkylation

Expert Rationale: The C6-hydroxyl group is arguably the most versatile functional handle on the molecule. Direct alkylation via Williamson ether synthesis is a fundamental strategy to append side chains that can enhance solubility, modulate lipophilicity (LogP), and introduce new pharmacophoric elements. Furthermore, in multi-step syntheses, it is often critical to protect this hydroxyl group to prevent it from interfering with subsequent reactions, such as those involving strong bases or organometallic reagents.[3] The choice of alkylating agent and base is dictated by the desired final structure and the stability of the reagents.

Protocol 2.1: General Procedure for O-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetone (approx. 0.1 M concentration).

  • Deprotonation: Add a base to the stirred solution. For less reactive alkyl halides, a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is effective and should be added portion-wise at 0 °C. For more reactive halides, a milder base like potassium carbonate (K₂CO₃, 2.0-3.0 eq) can be used at room temperature. Stir for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC). Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification SM This compound + Anhydrous Solvent (DMF) Base Add Base (NaH or K₂CO₃) Stir to form Phenoxide SM->Base 1. Deprotonation AlkylHalide Add Alkyl Halide (R-X) Stir 4-16h Base->AlkylHalide 2. Sₙ2 Attack Workup Quench (H₂O) Extract (EtOAc) AlkylHalide->Workup 3. Quench Purify Column Chromatography Workup->Purify 4. Isolate Product O-Alkylated Product Purify->Product

Fig 1. Experimental workflow for O-Alkylation.
Functionalization of the Aromatic Core: Electrophilic Substitution

Expert Rationale: Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the direct installation of functional groups onto the benzene ring.[8] The hydroxyl group at C6 is a strongly activating, ortho, para-directing group. This inherent reactivity guides incoming electrophiles primarily to the C5 and C7 positions.[1] Halogenation, particularly bromination, is a strategically vital transformation. The resulting aryl bromide is not typically the final target but serves as a versatile intermediate, primed for subsequent C-C bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Protocol 2.2: Regioselective Bromination

  • Preparation: Dissolve this compound (or its O-protected derivative) (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes. The use of a slight excess of NBS ensures full conversion but a large excess should be avoided to minimize potential side reactions, such as benzylic bromination of the C2-methyl group.

  • Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or recrystallization to yield the bromo-substituted 2-methylbenzofuran derivative.

EAS_Mechanism cluster_step1 cluster_step2 A Benzofuran Ring + Br⁺ B Sigma Complex (Arenium Ion) (Resonance Stabilized) A->B π electrons attack electrophile D Brominated Benzofuran + H-Base⁺ B->D Proton removal restores aromaticity C Base (e.g., H₂O, Solvent)

Fig 2. General mechanism for electrophilic bromination.
Building Molecular Complexity: Palladium-Catalyzed Cross-Coupling

Expert Rationale: Palladium-catalyzed cross-coupling reactions represent one of the most powerful methodologies in modern organic synthesis for constructing C-C bonds.[9][10] The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[11][12] Starting from the bromo-derivative prepared in Protocol 2.2, this reaction allows for the precise installation of a vast array of aryl and heteroaryl groups, which is a critical step in the synthesis of many kinase inhibitors and other complex drug candidates. The choice of palladium catalyst, ligand, and base is crucial for overcoming the potential steric hindrance and achieving high yields.[12]

Protocol 2.3: Suzuki-Miyaura Cross-Coupling

  • Preparation: To a dry Schlenk flask or microwave vial, add the bromo-2-methylbenzofuran derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inerting: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.

  • Reaction: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. For microwave-assisted synthesis, temperatures may be higher for shorter reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is purified by flash column chromatography to afford the desired biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr OxAdd Oxidative Addition OxAdd->ArPdBr ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Trans Transmetalation Trans->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArBr Ar-Br (Bromo-benzofuran) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans Product Ar-Ar' (Coupled Product) Product->RedElim

Fig 3. The catalytic cycle of Suzuki-Miyaura coupling.

Data Summary: A Quick Reference Guide

The following table summarizes the key transformations for quick reference during experimental design.

Reaction TypeKey ReagentsSolventTemp.Typical YieldPurpose & Insights
O-Alkylation NaH or K₂CO₃, Alkyl Halide (R-X)DMF, Acetone0 °C to RT75-95%Introduces diverse side chains (R). Protection of the hydroxyl group.
Bromination N-Bromosuccinimide (NBS)DCM, MeCN0 °C to RT80-98%Installs a versatile bromine handle for subsequent cross-coupling reactions.
Suzuki Coupling Arylboronic acid, Pd Catalyst, BaseDioxane/H₂O, Toluene80-110 °C60-90%Forms C-C bonds to construct complex biaryl and heteroaryl systems.[11]

Integrated Synthesis Workflow: From Building Block to Kinase Inhibitor Scaffold

To illustrate the power of combining these protocols, we present a logical workflow for the synthesis of a complex benzofuran-piperazine hybrid, a scaffold known to exhibit kinase inhibition activity.[3]

Synthesis_Workflow Start This compound Step1 Step 1: O-Alkylation (Protocol 2.1) Reagents: K₂CO₃, Br(CH₂)₂Cl Start->Step1 Intermediate1 Intermediate A: 6-(2-chloroethoxy)-2-methylbenzofuran Step1->Intermediate1 Step2 Step 2: Bromination (Protocol 2.2) Reagents: NBS, DCM Intermediate1->Step2 Intermediate2 Intermediate B: 7-Bromo-6-(2-chloroethoxy)- 2-methylbenzofuran Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Protocol 2.3) Reagents: Pyridine-4-boronic acid, Pd(PPh₃)₄ Intermediate2->Step3 Intermediate3 Intermediate C: 6-(2-chloroethoxy)-2-methyl- 7-(pyridin-4-yl)benzofuran Step3->Intermediate3 Step4 Step 4: Nucleophilic Substitution Reagents: N-methylpiperazine, K₂CO₃, NaI Intermediate3->Step4 FinalProduct Target Molecule: Kinase Inhibitor Scaffold Step4->FinalProduct

Fig 4. Multi-step synthesis of a complex molecule.

This hypothetical pathway demonstrates how sequential, high-yielding reactions can rapidly build molecular complexity from the simple this compound core, culminating in a molecule with significant potential for drug development programs.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in drug discovery. Its distinct functional handles—the C6-hydroxyl group, the activatable aromatic ring, and the C2-methyl group—provide chemists with a reliable and adaptable toolkit. By mastering the core synthetic transformations of O-alkylation, electrophilic substitution, and palladium-catalyzed cross-coupling, researchers can efficiently construct vast libraries of novel and complex molecules. The protocols and strategic insights provided herein serve as a robust foundation for leveraging this powerful building block to its fullest potential, accelerating the discovery of the next generation of therapeutic agents.

References

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  • National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
  • Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution.
  • Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Methylbenzofuran-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Methylbenzofuran-6-ol (CAS: 54584-24-6). This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. This compound is a valuable benzofuran derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer agents.[1][2] Its bicyclic structure, combining a benzene ring with a furan moiety, makes it a versatile scaffold in medicinal chemistry.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound. Each entry details potential causes and provides actionable solutions based on established chemical principles and recent literature.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is the most common issue and can stem from multiple factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are the integrity of your starting materials, the activity of your catalyst, and the precision of your reaction conditions.

  • Cause 1: Purity and Stability of Reactants: Phenolic starting materials, such as substituted o-iodophenols or o-alkenylphenols, can be susceptible to oxidation. The solubility of some iodophenols can also be poor in common organic solvents, limiting their availability in the reaction mixture.[3]

    • Solution: Ensure your phenolic starting materials are pure. If necessary, purify them by recrystallization or column chromatography before use. For starting materials with low solubility, exhaustive optimization of the solvent system is required; consider more polar solvents or solvent mixtures.[3]

  • Cause 2: Catalyst Inactivation or Suboptimal Choice: Palladium-catalyzed reactions, such as the widely used Sonogashira coupling, are highly sensitive to the state of the catalyst.[4] The palladium catalyst can be deactivated by impurities or lose activity over time. The choice of ligand is also critical for stabilizing the catalytic species and promoting an efficient reaction.[5]

    • Solution: Use a fresh, high-purity catalyst. Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the catalyst.[4] If using a Sonogashira protocol, the combination of a palladium source like (PPh₃)PdCl₂ and a copper(I) iodide co-catalyst is crucial for high yields.[6][7] The copper(I) facilitates the formation of a copper acetylide intermediate, which is key to the catalytic cycle.[6][7]

  • Cause 3: Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are all critical parameters that must be carefully controlled.[8] For instance, excessively long reaction times can sometimes lead to the formation of undesired byproducts, reducing the selectivity and overall yield.[8]

    • Solution: Systematically optimize your reaction conditions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[4] For Sonogashira reactions, triethylamine is often an excellent choice as it serves as both the base and a solvent.[6][7] Alternative "green" options like deep eutectic solvents (e.g., choline chloride-ethylene glycol) have also been reported to be effective.[6]

Q2: I'm observing significant side product formation. What are the common byproducts and how can I minimize them?

A2: The formation of side products directly impacts your yield and complicates purification. The most common side products in benzofuran synthesis are related to homocoupling and incomplete cyclization.

  • Common Side Product 1: Alkyne Homocoupling (Glasner coupling): In Sonogashira reactions, the terminal alkyne can couple with itself, especially in the presence of copper catalysts and oxygen, to form a diyne byproduct.

    • Minimization Strategy: Maintain a strictly inert atmosphere to exclude oxygen. Consider adding the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low, thereby favoring the cross-coupling pathway over homocoupling.

  • Common Side Product 2: Incomplete Cyclization: The reaction may stall after the initial coupling step, leaving the o-alkynylphenol intermediate in the reaction mixture without undergoing the final intramolecular cyclization to form the benzofuran ring.

    • Minimization Strategy: Ensure the temperature is sufficient to overcome the activation energy for the cyclization step. In some protocols, the cyclization is the rate-limiting step and may require extended heating.[3] The choice of base is also critical; a strong enough base is needed to deprotonate the phenol, which is necessary for the nucleophilic attack that closes the ring.

  • Common Side Product 3: Isomer Formation: Depending on the specific precursors and reaction pathway (e.g., Larock heteroannulation), the formation of undesired isomers like 3H-benzofurans can occur.[3]

    • Minimization Strategy: This often requires re-optimization of the entire reaction protocol, including the catalyst, ligands, and solvent, to favor the desired 5-exo-dig cyclization pathway.[3][9]

Q3: The reaction is not going to completion, even after extended time. How can I improve the conversion rate?

A3: Incomplete conversion points to an issue with reaction kinetics or a stalled catalytic cycle.

  • Potential Cause 1: Insufficient Catalyst Loading: The catalyst concentration might be too low to sustain the reaction rate over the required period.

    • Solution: While keeping catalyst use minimal is cost-effective, a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be necessary to drive the reaction to completion, especially if minor impurities are partially poisoning the catalyst.

  • Potential Cause 2: Poor Mass Transfer: If the reaction is heterogeneous (e.g., an insoluble base or starting material), inefficient stirring can limit the interaction between reactants.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. In some cases, switching to a solvent system that better solubilizes all components can dramatically improve conversion rates.[3]

  • Potential Cause 3: Product Inhibition: In some catalytic cycles, the product itself can coordinate to the metal center, acting as an inhibitor and slowing down the reaction rate.

    • Solution: This is a more complex issue. Reviewing literature for similar systems may provide insight. Sometimes, adjusting the temperature or using a ligand that promotes faster product dissociation from the catalyst can be effective.

Q4: I'm having difficulty with the final purification. What are the recommended procedures?

A4: this compound is a solid at room temperature, which lends itself to several purification techniques.[2]

  • Method 1: Column Chromatography (Most Common): This is the most reliable method for separating the desired product from unreacted starting materials and side products.

    • Protocol: Use silica gel as the stationary phase. A typical mobile phase would be a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. Monitor the fractions by TLC to isolate the pure product.[4]

  • Method 2: Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method.

    • Protocol: Choose a solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes) often works well. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Method 3: Sublimation: The product has a reported melting point of 130 °C and can be sublimed.[2] This technique is excellent for removing non-volatile impurities and can yield a very pure product, although it may not be suitable for large-scale purifications.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable and high-yielding synthetic routes to this compound?

A1: Several robust methods exist for the synthesis of the benzofuran core.[6] For this compound specifically, routes involving transition-metal catalysis are among the most efficient and versatile.

  • Route A: Palladium-Copper Catalyzed Sonogashira Coupling & Cyclization: This is arguably the most powerful and widely used method.[4] It involves the coupling of an o-halophenol (typically an o-iodophenol) with a terminal alkyne (propyne for the 2-methyl group).[7] The reaction is followed by an intramolecular cyclization to form the benzofuran ring. This domino approach is highly efficient and can be performed in one pot.[10]

  • Route B: One-Pot Synthesis via Heteroannulation: One-pot methods are highly desirable for their operational simplicity and atom economy.[10] A notable approach involves the reaction of a benzoquinone with an appropriate precursor in a PhMe/AcOH medium to construct the benzofuran system.[11] Another one-pot method involves the copper-catalyzed reaction of an o-hydroxy aldehyde, an amine, and an alkyne in a deep eutectic solvent.[6]

  • Route C: Claisen Rearrangement/Oxidative Cyclization: This classical approach involves the sequential Claisen rearrangement of an allyl aryl ether followed by an oxidative cyclization to yield the 2-methylbenzofuran ring.[12][13]

Q2: How do I choose the optimal catalyst system for a Sonogashira-based synthesis?

A2: The catalyst system is the heart of the reaction. For a Sonogashira coupling to synthesize benzofurans, a dual-catalyst system is standard.

  • Palladium Catalyst: The primary role is to catalyze the C-C bond formation. Common choices include Pd(PPh₃)₂Cl₂ or generating the active Pd(0) species in situ from Pd(OAc)₂ with phosphine ligands.[6][7] PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are also highly effective and offer good stability in air.[10]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used as the co-catalyst. It accelerates the reaction by forming a copper acetylide intermediate, which readily undergoes transmetalation with the palladium complex.[7][9]

  • Ligands: Phosphine ligands (like PPh₃) are commonly used to stabilize the palladium center. For more challenging substrates, N-heterocyclic carbene (NHC) ligands can offer superior performance and stability.[10]

Q3: Can this synthesis be performed in a one-pot reaction?

A3: Yes, many modern protocols for benzofuran synthesis are designed as one-pot or tandem reactions to improve efficiency.[10] The Sonogashira coupling followed by cyclization is a prime example of a one-pot process where the reagents for the second step are either already present or added after the first step is complete without intermediate workup.[3] This approach is highly advantageous as it reduces solvent waste, saves time, and can improve overall yield by avoiding losses during intermediate purification steps.[11]

Experimental Protocols & Data

Protocol 1: Synthesis via Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

This protocol is a generalized procedure based on commonly cited methods for synthesizing 2-substituted benzofurans.[4][6][7]

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask, add the o-iodophenol starting material (e.g., 4-iodo-resorcinol, 1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (high-purity argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous triethylamine (5 mL) via syringe.

  • Alkyne Addition: Introduce propyne gas via a balloon or use a suitable propyne surrogate like 2-methyl-3-butyn-2-ol (1.2 mmol) which can be deprotected in situ.[12]

  • Reaction: Stir the reaction mixture at reflux. The optimal temperature and time will depend on the specific substrate but can range from 60-100 °C for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the o-iodophenol spot indicates completion.

  • Workup: Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel to yield pure this compound.

Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis
Catalyst SystemKey FeaturesCommon SubstratesTypical YieldsReference(s)
Pd(PPh₃)₂Cl₂ / CuI The "gold standard" for Sonogashira coupling/cyclization. Reliable and versatile.o-Iodophenols, terminal alkynes70-95%[6][7]
Pd(OAc)₂ / Ligand Allows for fine-tuning of reactivity by changing the phosphine or NHC ligand.o-Halophenols, alkynes60-90%[5]
Copper Iodide (alone) Cost-effective, often used in "green" solvents like deep eutectic solvents (DES).o-Hydroxy aldehydes, amines, alkynes70-91%[6]
Ruthenium-based Used for C-H alkenylation followed by annulation or for cycloisomerization reactions.m-Hydroxybenzoic acids, alkynesGood to Excellent[6][14]
Metal-Free (Iodine) Hypervalent iodine reagents mediate oxidative cyclization. Avoids transition metals.o-HydroxystilbenesGood to Excellent[5][14]

Visualization of Workflows

Troubleshooting Workflow for Low Reaction Yields

This decision tree provides a logical pathway for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow start Low Yield Observed check_reactants Verify Purity of Starting Materials (Phenol, Alkyne) start->check_reactants check_catalyst Assess Catalyst System (Activity, Loading, Atmosphere) check_reactants->check_catalyst Reactants OK purify_reactants Purify/Replace Starting Materials check_reactants->purify_reactants Impurities Suspected check_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) check_catalyst->check_conditions Catalyst OK adjust_catalyst Use Fresh Catalyst / Increase Loading / Ensure Inert Atmosphere check_catalyst->adjust_catalyst Catalyst Issue Suspected optimize_params Systematically Vary Parameters (DOE Approach) check_conditions->optimize_params purify_reactants->check_catalyst adjust_catalyst->check_conditions success Yield Improved optimize_params->success

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Key Mechanistic Steps: Sonogashira Coupling & Intramolecular Cyclization

This diagram illustrates the core catalytic cycle for the formation of the benzofuran ring from an o-iodophenol and a terminal alkyne.

SonogashiraPathway cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle cluster_cyclization Final Ring Closure pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition pd0->pd_complex1 + Ar-I pd_intermediate1 Ar-Pd(II)-I pd_complex1->pd_intermediate1 pd_complex2 Transmetalation pd_intermediate1->pd_complex2 pd_intermediate2 Ar-Pd(II)-Alkyne pd_complex2->pd_intermediate2 pd_complex3 Reductive Elimination pd_intermediate2->pd_complex3 product o-Alkynylphenol Intermediate pd_complex3->product product->pd0 Regenerates Catalyst cyclization Intramolecular 5-exo-dig Cyclization product->cyclization Base, Heat cuI CuI cu_alkyne Copper Acetylide (R-C≡C-Cu) cu_alkyne->pd_complex2 To Pd Cycle alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_alkyne + CuI, Base final_product This compound cyclization->final_product

Caption: The Sonogashira coupling pathway and subsequent intramolecular cyclization.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
  • This compound | 54584-24-6. (n.d.). Biosynth.
  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.). Thieme.
  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). The Journal of Organic Chemistry.
  • Synthesis of Benzofuran Derivatives via Different Methods. (n.d.). Taylor & Francis Online.
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). sbq.org.br.
  • Buy this compound | 54584-24-6. (2023). Smolecule.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). JOCPR.
  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem.
  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. (n.d.). De Gruyter.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH.
  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). J Org Chem.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • This compound | 54584-24-6. (n.d.). Benchchem.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health.
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
  • Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. (n.d.). ResearchGate.
  • This compound | 54584-24-6. (n.d.). Sigma-Aldrich.
  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023). MDPI.
  • Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.). Benchchem.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health.
  • CAS 54584-24-6 this compound. (n.d.). Alfa Chemistry.
  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). PubMed.
  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025). PMC - NIH.
  • 2-Methyl-1-benzofuran-6-ol | CAS#:54584-6. (2025). Chemsrc.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025). ResearchGate.

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Technical Support Center: Chromatography Purification of 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 2-Methylbenzofuran-6-ol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate. Drawing upon established chromatographic principles and extensive field experience, this guide provides in-depth troubleshooting strategies and validated protocols to enhance purification efficiency, yield, and purity.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the structural and chemical properties of this compound, as these directly influence its behavior during chromatography. The molecule features a bicyclic benzofuran core, a methyl group at position 2, and a critical hydroxyl group at position 6.[1] This phenolic hydroxyl group is the primary driver of its chromatographic personality.

PropertyValueSource
Molecular Formula C₉H₈O₂[2]
Molecular Weight 148.16 g/mol [2]
Appearance Solid or Liquid
Boiling Point ~133.2 °C at 760 mmHg[1][2]
Key Structural Feature Phenolic Hydroxyl Group (-OH)[1]

The hydroxyl group can engage in strong hydrogen bonding and has an acidic proton, leading to significant interaction with polar stationary phases like silica gel. This is a primary consideration for method development and troubleshooting.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My separation is poor, with significant overlap between my product and impurities. How can I improve resolution?

A1: Poor resolution is almost always a mobile phase issue. The goal is to find a solvent system that provides a target Retention Factor (Rf) of ~0.3-0.4 for this compound on a Thin Layer Chromatography (TLC) plate, with clear separation from other spots.

  • Causality: The polarity of your mobile phase is not optimized. If the Rf is too high (>0.5), your eluent is too polar, and all components are moving too quickly without sufficient interaction with the stationary phase.[3] If the Rf is too low (<0.2), the eluent is not polar enough to move your compound effectively.[3]

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Screen a range of solvent systems. Start with a non-polar solvent like Hexane or Heptane and titrate in a more polar solvent like Ethyl Acetate or Dichloromethane.

    • Adjust Solvent Ratios: If you see some separation but the spots are too close, make finer adjustments to the solvent ratio. For example, move from 70:30 Hexane:EtOAc to 80:20 or 60:40.

    • Try Different Solvent Selectivity: If adjusting polarity isn't enough, switch to a solvent system with different chemical properties. For example, replacing Ethyl Acetate with Dichloromethane/Methanol can alter the separation selectivity.[3]

Solvent System (Normal Phase)PolarityNotes
Hexane / Ethyl AcetateLow to HighA standard, versatile starting point for many organic compounds.
Dichloromethane / MethanolMedium to Very HighExcellent for more polar compounds that do not move in Hex/EtOAc.[3]
Toluene / AcetoneMediumOffers different selectivity and can sometimes resolve challenging mixtures.
Q2: My product is eluting as a broad, tailing peak instead of a sharp band. What's causing this?

A2: Peak tailing is a classic sign of strong, undesirable interactions between an analyte and the stationary phase. For this compound, the acidic phenolic hydroxyl group is the likely culprit.

  • Causality: The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and non-uniformly interact with the phenolic -OH of your molecule. This causes some molecules to "stick" longer than others, resulting in a smeared or tailing band.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a weak acid like acetic acid or formic acid to your eluent.[4] This protonates the silanol groups, rendering them less interactive and significantly improving peak shape for acidic compounds.

    • Switch to a Different Stationary Phase: If acidification doesn't work or is incompatible with your molecule's stability, consider an alternative stationary phase.

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for acid-sensitive compounds.[3]

      • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar. This is an excellent choice for polar compounds, where elution is achieved with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][5][6]

Q3: My compound is not eluting from the column at all, even with a highly polar mobile phase.

A3: This alarming situation suggests either extremely strong, irreversible binding or on-column decomposition. [7]

  • Causality: The compound may be too polar for the selected chromatographic mode, or the acidic nature of the silica gel could be catalyzing a degradation reaction.[3][7]

  • Troubleshooting Workflow: The following diagram outlines the logical steps to diagnose and solve this issue.

G start Compound Not Eluting stability_test Test Stability on TLC Plate (Spot, wait 1 hr, elute) start->stability_test decomposed Spot Decomposed? stability_test->decomposed switch_phase Switch to Neutral Alumina or Reversed-Phase (C18) decomposed->switch_phase Yes increase_polarity Use Gradient Elution (e.g., 0-100% EtOAc in Hexane, then 0-20% MeOH in DCM) decomposed->increase_polarity No

Caption: Troubleshooting flow for non-eluting compounds.

Q4: I have very low recovery of my product after purification. Where could it have gone?

A4: Low recovery can stem from several factors, including physical loss, incomplete elution, or undetected fractions.

  • Causality & Solutions:

    • Column Overloading: The amount of crude material should not exceed 1-5% of the silica gel mass.[3] Overloading leads to broad bands that cannot be fully resolved, forcing you to discard mixed fractions. Solution: Use a larger column or reduce the sample load.

    • Irreversible Adsorption/Decomposition: As discussed in Q3, the compound may be permanently stuck to or degrading on the column. Solution: Test for stability and consider alternative stationary phases.[7]

    • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC.[7] Solution: Combine and concentrate fractions that are expected to contain your product before running a final TLC analysis.

Q5: My crude material is not very soluble in my column's mobile phase. How should I load it?

A5: Loading a sample in a solvent stronger than the mobile phase can ruin the separation. If solubility is an issue, "dry loading" is the superior method.[8]

  • Causality: Dissolving the sample in a highly polar solvent and loading it onto a column equilibrated with a non-polar solvent causes the sample to precipitate and crash out at the top of the column, leading to very poor separation.

  • Solution: The Dry Loading Technique

    • Dissolve your crude sample in a suitable solvent (e.g., Dichloromethane, Acetone).

    • Add a portion of dry silica gel (or Celite) to this solution, approximately 10-20 times the mass of your sample.[8]

    • Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This ensures your sample is introduced in a solid, uniform band, leading to optimal separation.

Validated Experimental Protocols
Protocol 1: Step-by-Step Flash Chromatography (Normal Phase)

This protocol outlines the standard workflow for purifying this compound on silica gel.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Method Development (Find solvent for Rf ~0.3) pack 2. Pack Column (Slurry pack with non-polar solvent) tlc->pack load 3. Load Sample (Use dry loading for best results) pack->load elute 4. Elute Column (Start with non-polar, use gradient if needed) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap

Caption: Standard workflow for flash column chromatography.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives an Rf value of ~0.3 for this compound. Add 0.1% acetic acid to this system to prevent peak tailing.

  • Column Packing: Select a column size appropriate for your sample amount. Prepare a slurry of silica gel in the initial non-polar solvent (Hexane) and carefully pour it into the column. Use gentle pressure to pack a firm, uniform bed.

  • Sample Loading: Use the dry loading technique described in Q5 for optimal results.

  • Elution: Begin eluting with the determined mobile phase. If impurities are far apart from the product, you can use a step gradient (e.g., switch to a more polar solvent mixture) to speed up the elution of your product after less polar impurities have been collected.[3]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzofuran. PubChem Compound Database.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • Smolecule. (2023). This compound.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-methyl-6-hydroxybenzofuran.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
  • Biosynth. (n.d.). This compound.
  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Sigma-Aldrich. (n.d.). This compound (Synthonix).

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Technical Support Center: Optimization of 2-Methylbenzofuran Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The benzofuran core is a privileged structure in numerous pharmaceuticals and natural products, making its efficient functionalization a critical task.[1][2][3] 2-Methylbenzofuran, in particular, offers a key site for modification at its methyl group and the electron-rich heterocyclic and benzene rings.[4][5]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section addresses specific, common problems encountered during the derivatization of 2-methylbenzofuran. Each issue is presented with potential causes and actionable solutions, including detailed experimental protocols.

Issue 1: Low or No Yield in Palladium-Catalyzed C-H Arylation at the C3-Position

Symptom: You are attempting a direct C-H arylation of 2-methylbenzofuran with an aryl halide but observe only starting material or trace amounts of the desired 3-aryl-2-methylbenzofuran.

Potential Cause 1: Inappropriate Catalyst or Ligand Choice. The efficiency of Pd-catalyzed C-H functionalization is highly dependent on the electronic and steric properties of the catalyst and its coordinating ligands.[6] A mismatched catalyst/ligand system may fail to activate the C-H bond or facilitate the reductive elimination step.

Solution:

  • Catalyst Screening: Screen a panel of palladium catalysts. While Pd(OAc)₂ is a common starting point, others like PdCl₂(PPh₃)₂ or Pd nanoparticles can offer different reactivity profiles.[1][2][7]

  • Ligand Variation: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.

  • Directing Groups: For challenging substrates, consider installing a removable directing group, such as 8-aminoquinoline, to facilitate the C-H activation step.[6]

Potential Cause 2: Incorrect Base or Solvent. The base plays a critical role in the catalytic cycle, often participating in the C-H activation/deprotonation step. The solvent must solubilize all components and be stable at the required reaction temperature.

Solution:

  • Base Optimization: Weak bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. For some systems, a carboxylate salt like potassium acetate (KOAc) is effective. Avoid strong, nucleophilic bases that may lead to side reactions.

  • Solvent Selection: High-boiling polar aprotic solvents such as DMF, DMAc, or dioxane are typically required to reach the necessary reaction temperatures (100-140 °C).

Optimized Protocol: Palladium-Catalyzed C3-Arylation

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-methylbenzofuran (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and K₃PO₄ (2.0 mmol).

  • Add 5 mL of anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 120-130 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Issue 2: Friedel-Crafts Acylation Yields a Mixture of Isomers

Symptom: When performing a Friedel-Crafts acylation, you obtain a mixture of products acylated at the C3 position and various positions on the benzene ring (C4, C5, C6, C7).

Potential Cause: Reaction Conditions are too Harsh. Classic Friedel-Crafts conditions using strong Lewis acids like AlCl₃ can be overly aggressive, leading to a loss of regioselectivity. The directing effects of the furan oxygen (ortho, para-directing to C7 and C5) and the methyl group can compete under these conditions.[5]

Solution:

  • Milder Lewis Acid: Switch to a milder Lewis acid. Catalysts like Zn(OTf)₂[7], SnCl₄, or FeCl₃ often provide better control and higher selectivity for the more nucleophilic C3 position.

  • Temperature Control: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. This can temper the reactivity and favor the kinetically preferred product.

Table 1: Lewis Acid Selection for Friedel-Crafts Acylation

Lewis AcidRelative StrengthTypical ConditionsNotes
AlCl₃Very StrongCS₂, -10 °C to RTProne to low regioselectivity
FeCl₃StrongCH₂Cl₂, 0 °C to RTGood general-purpose alternative
SnCl₄ModerateCH₂Cl₂, -20 °C to RTOften provides high selectivity
Zn(OTf)₂MildToluene, RT to 80 °CExcellent for sensitive substrates[7]
Issue 3: Oxidation of the 2-Methyl Group is Unsuccessful or Leads to Over-oxidation

Symptom: Your attempt to oxidize the 2-methyl group to a formyl (aldehyde) or carboxylic acid group either fails, returning starting material, or results in decomposition/over-oxidation.

Potential Cause: Inappropriate Oxidizing Agent. The benzofuran ring is sensitive to strong oxidizing conditions. Potent oxidants like KMnO₄ or CrO₃ can degrade the heterocyclic core.

Solution:

  • Selective Oxidation to Aldehyde: Use selenium dioxide (SeO₂) in a solvent mixture like dioxane/water. This is a classic and reliable method for oxidizing benzylic methyl groups to aldehydes.[8]

  • Oxidation to Carboxylic Acid: For the carboxylic acid, a two-step procedure is often best. First, perform a free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide). Then, hydrolyze the resulting benzylic bromide to the alcohol, which can be gently oxidized to the carboxylic acid using a milder oxidant like pyridinium chlorochromate (PCC) or by employing a modern catalytic system.

Protocol: Selective Oxidation to 2-Formylbenzofuran

  • In a round-bottom flask, dissolve 2-methylbenzofuran (1.0 eq) in a 10:1 mixture of dioxane and water.

  • Add selenium dioxide (SeO₂, 1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with diethyl ether and filter to remove the black selenium precipitate.

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude aldehyde via silica gel chromatography.[8]

Visualizing the Workflow

A successful derivatization experiment follows a structured workflow from planning to purification. The following diagram illustrates the key decision points and processes involved.

G cluster_prep Preparation cluster_exec Execution cluster_post Purification & Analysis Start Define Target Derivative Select Select Synthetic Strategy (e.g., C-H activation, Oxidation) Start->Select Optimize Optimize Conditions (Catalyst, Solvent, Base, Temp.) Select->Optimize Setup Reaction Setup (Inert atmosphere, Dry glassware) Optimize->Setup Monitor Monitor Progress (TLC, GC-MS, LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS, HRMS) Purify->Analyze Final Pure Product Analyze->Final G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)Lₙ A Ar-Pd(II)-X Pd(0)L_n->A Ar-X B (Benzofuran)-Pd(II)-Ar A->B Benzofuran A->B C B->C B->C C->Pd(0)L_n Ar-Benzofuran C->Pd(0)L_n

Caption: Simplified mechanism for Pd-catalyzed C-H arylation of 2-methylbenzofuran.

References

  • Technical Support Center: Optimization of Benzofuran Synthesis. (2025). Benchchem.
  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (2025). Benchchem.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022).
  • 2-Methylbenzofuran 96 4265-25-2. Sigma-Aldrich.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society.
  • Different synthetic strategies to access highly functionalized benzofurans. (2020).
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020).
  • Application Notes and Protocols: 2-Methyl-3-phenylbenzofuran as a Versatile Building Block in Organic Synthesis. (2025). Benchchem.
  • 2-METHYLBENZOFURAN 4265-25-2 wiki. Guidechem.
  • Application Notes and Protocols: 2-Acetyldibenzofuran in Medicinal Chemistry. (2025). Benchchem.
  • Step-by-step guide to the functionalization of the 6-Methyl-2,3-diphenyl-1-benzofuran core. (2025). Benchchem.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.

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Technical Support Center: Strategies for Overcoming Solubility Challenges of 2-Methylbenzofuran-6-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylbenzofuran-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the potential of this compound but encounter its primary technical hurdle: poor aqueous solubility. As a compound with significant biological activity, including potential anti-tumor and antimicrobial properties, ensuring its bioavailability in in vitro and in vivo models is paramount for generating reliable and reproducible data.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility challenges. Our approach is grounded in fundamental physicochemical principles and validated through extensive field experience.

Section 1: Understanding the Compound: Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is the first step in troubleshooting. Its structure dictates its behavior in different solvent systems.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a heterocyclic compound with a molecular structure that presents a dualistic nature.[1] The benzofuran core is aromatic and largely nonpolar, driving its hydrophobic character. The single hydroxyl (-OH) group at the 6-position introduces a polar, hydrogen-bonding capable site. However, this is often insufficient to overcome the hydrophobicity of the fused ring system in aqueous media.

PropertyValueSource
CAS Number 54584-24-6[2][3]
Molecular Formula C₉H₈O₂[1][3]
Molecular Weight ~148.16 g/mol [1][3]
Appearance Solid or Liquid (Supplier dependent)
Predicted Character Hydrophobic, Weakly Acidic (Phenolic)[1][4]
Aqueous Solubility Predicted to be poorly soluble to insoluble.[5]
Q2: Why is this compound expected to be poorly soluble in my aqueous assay buffer?

The limited aqueous solubility is a direct consequence of its molecular structure. The energy required to break the intermolecular forces between water molecules to create a cavity for the hydrophobic benzofuran moiety is not sufficiently compensated by the hydration of the single hydroxyl group. This thermodynamic barrier leads to the compound's preference to remain undissolved or to precipitate from aqueous solutions. Many promising drug candidates, particularly those with aromatic ring systems, face this same challenge.[6][7]

Section 2: Initial Troubleshooting: Preparing High-Concentration Stock Solutions

The first critical step in any experiment is the preparation of a stable, high-concentration stock solution. Errors at this stage will propagate through all subsequent dilutions.

Q3: What is the recommended solvent for preparing a primary stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing primary stock solutions of poorly water-soluble compounds for biological assays.[7] Its high solvating power for a wide range of organic molecules makes it an ideal choice.

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

This protocol provides a reliable method for creating a concentrated stock solution.

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Weighing: Accurately weigh 1.48 mg of this compound (MW: 148.16 g/mol ) using a calibrated analytical balance.

  • Solubilization: Transfer the weighed compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 500 µL of 100% cell culture-grade DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

G start Start: Weigh Compound add_dmso Add 100% DMSO start->add_dmso mix Vortex / Sonicate add_dmso->mix check Visually inspect for clarity mix->check dissolved Completely Dissolved check->dissolved Yes not_dissolved Particulates Remain check->not_dissolved No store Aliquot & Store at -20°C / -80°C dissolved->store warm Gentle Warming (37°C) & Re-sonicate not_dissolved->warm warm->mix

Caption: Workflow for preparing a DMSO stock solution.

Section 3: Core Problem-Solving: Addressing Precipitation in Aqueous Media

The most common failure point occurs when the DMSO stock is diluted into the aqueous assay buffer, causing the compound to "crash out" of the solution.

Q4: My compound precipitates upon dilution into my cell culture medium or buffer. What are my options?

Precipitation indicates that the compound's solubility limit in the final aqueous system has been exceeded.[8] The following strategies can be employed, often in combination, to resolve this issue. The choice depends on the specific requirements and constraints of your assay.

G start Compound precipitates in aqueous buffer step1 Is the final test concentration essential? start->step1 step2 Reduce final concentration step1->step2 No step4 Strategy A: Optimize DMSO concentration. Perform solvent tolerance test. step1->step4 Yes step3 Does it still precipitate? step2->step3 step3->step4 Yes step5 Is DMSO toxicity a concern or solubility still poor? step4->step5 step6 Strategy B: Utilize Cyclodextrins (e.g., HP-β-CD) step5->step6 Yes a Proceed with Assay step5->a No step7 Strategy C: Modify Buffer pH (Assay Permitting) step6->step7 Alternative

Caption: Troubleshooting flowchart for compound precipitation.

Strategy A: Optimizing Co-Solvent (DMSO) Concentration

The simplest approach is to carefully manage the final concentration of DMSO. While DMSO aids solubility, it can also be cytotoxic and interfere with biological processes.[9][10]

Causality: DMSO works by reducing the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound to remain solvated.[11] However, high concentrations can disrupt cell membranes and protein structures.[9][10]

Key Insight: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, but sensitive cell types or long-term assays ( > 48h) may require concentrations below 0.1% or even 0.05%.[12][13][14] It is critical to determine the tolerance of your specific experimental system.

Final DMSO Conc.General Applicability & Notes
≤ 0.1% Considered safe for most cell lines, including sensitive primary cells. Recommended for long-term incubation.[13]
0.1% - 0.5% Generally acceptable for many robust cell lines in assays up to 72 hours. A common starting point.[12][13]
0.5% - 1.0% May be tolerated by some resilient cell lines for short-term assays (< 24h), but cytotoxicity is likely. Requires rigorous validation.[13]
> 1.0% Not recommended for most cell-based assays due to high probability of cytotoxicity and off-target effects.[8][12]
Protocol 2: Determining Solvent (DMSO) Tolerance in a Cell-Based Assay
  • Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your primary assay.

  • Prepare Dilutions: Prepare serial dilutions of DMSO in your complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Include a "medium only" control (0% DMSO).

  • Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method like MTT, MTS, or a live/dead stain.

  • Analysis: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that results in >90% cell viability compared to the 0% control is considered your maximum tolerable concentration.

Strategy B: Utilizing Cyclodextrins as Solubility Enhancers

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively acting as molecular carriers.[15][16][17]

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[16] The nonpolar benzofuran portion of this compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily soluble in water.[18] This is a powerful technique for significantly increasing aqueous solubility without relying on organic co-solvents.[6]

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile, making it suitable for most in vitro applications.[19]

Protocol 3: Preparing a this compound:HP-β-CD Formulation

This protocol aims to create a stock solution where the compound is complexed with HP-β-CD.

  • Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). This may require stirring and gentle warming to fully dissolve.

  • Add Compound: Add your this compound DMSO stock solution dropwise to the stirring HP-β-CD solution. The goal is to achieve your desired final concentration of the compound. The final DMSO concentration should be kept minimal (<1%).

  • Complexation: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight at 4°C, to facilitate the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Validation: It is crucial to include a "vehicle control" in your experiment consisting of the same concentration of HP-β-CD and residual DMSO in buffer, but without the compound.

Strategy C: pH Modification

The phenolic hydroxyl group on this compound is weakly acidic. Adjusting the pH of the buffer can significantly impact its solubility.

Causality: At a pH above the pKa of the phenolic group, the hydroxyl group will be deprotonated to form a negatively charged phenolate ion.[4] This charged species is significantly more polar and, therefore, more soluble in water than the neutral molecule.[4] For many phenolic compounds, solubility increases at alkaline pH values.[20]

Key Insight & Warning: This method must be used with extreme caution.

  • Assay Compatibility: Most biological assays, especially those involving live cells, must be conducted within a narrow physiological pH range (typically 7.2-7.4). A significant shift in pH can alter protein function and kill cells.

  • Compound Stability: Many phenolic compounds are susceptible to oxidative degradation at alkaline pH.[4][21] A stability test is mandatory.

This strategy is generally more applicable to cell-free biochemical assays where the buffer system can be more flexibly controlled. For cell-based assays, it is typically not a viable primary strategy.

Section 4: Best Practices and Experimental Validation

Generating trustworthy data requires proper controls to account for your solubilization method.

Q5: How can I be sure my compound is truly dissolved and not just a micro-precipitate or fine suspension?

Visual inspection is the first step, but it can be misleading. A solution that appears clear to the naked eye may still contain non-dissolved particulates that will lead to inaccurate and variable results.[8]

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. A true solution will not scatter the light beam, whereas a colloidal suspension (containing micro-precipitates) will show a visible light path.

  • Filtration Test: Filter your final working solution through a 0.22 µm filter. Measure the concentration of the compound in the filtrate (e.g., by UV-Vis spectroscopy or HPLC). If the concentration is significantly lower than expected, it indicates that the compound was not fully dissolved and was removed by the filter.

Q6: What are the essential controls to include when using these solubility enhancement techniques?

Your chosen solubilization vehicle can have its own biological effects. A proper vehicle control is non-negotiable for data integrity.

  • For Co-solvent Strategy: The vehicle control must contain the exact same final concentration of DMSO (or other co-solvent) as your highest compound concentration test well.

  • For Cyclodextrin Strategy: The vehicle control must contain the exact same final concentration of HP-β-CD and residual DMSO as your test wells.

  • For pH Modification: The vehicle control must be the buffer adjusted to the same final pH as your test wells.

By comparing the results of your compound-treated group to the vehicle-treated group (not just an untreated group), you can confidently attribute the observed biological effects to the compound itself, rather than the solubilization agent.

G cluster_0 Experimental Groups cluster_1 Data Analysis untreated Untreated Control (Cells + Medium) analysis1 Vehicle vs. Untreated (Assesses vehicle toxicity) untreated->analysis1 vehicle Vehicle Control (Cells + Medium + Vehicle) vehicle->analysis1 analysis2 Compound vs. Vehicle (Assesses true compound effect) vehicle->analysis2 compound Test Compound (Cells + Medium + Vehicle + Compound) compound->analysis2 label_text *Vehicle = Highest concentration of DMSO, Cyclodextrin, or pH-adjusted buffer used in the experiment.

Caption: Logical relationship of essential experimental controls.

References
  • World Pharma Today.
  • WuXi AppTec DMPK. (2024).
  • ResearchGate. Effect of pH on the solubility of phenolic compounds.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Taylor & Francis Online. (2011).
  • MDPI.
  • NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • PubMed Central.
  • Chemsrc. (2025). 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • The use of cosolvent pKa assays for poorly soluble compounds.
  • Smolecule. (2023). Buy this compound | 54584-24-6.
  • Sigma-Aldrich. This compound | 54584-24-6.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ProQuest. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract.
  • Quora. (2017). What effects does DMSO have on cell assays?
  • ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
  • China 2-methyl-6-hydroxybenzofuran manufacturer | this compound supplier | CAS:54584-24-6.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • LifeTein. (2023). DMSO usage in cell culture.
  • Sigma-Aldrich. This compound | 54584-24-6.
  • ResearchGate. (2006).
  • Biosynth. This compound | 54584-24-6 | ECA58424.
  • NIH. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • BLD Pharm. 54584-24-6|this compound.
  • PubMed. Effect of pH on the stability of plant phenolic compounds.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formul
  • PubChem. 2-Methylbenzofuran | C9H8O | CID 20263.
  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Solubility of Things. 2-Methylbenzofuran.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • ChemicalBook. (2025). 2 - Methylbenzofuran - 6 - ol | 54584-24-6.
  • Alfa Chemistry. CAS 54584-24-6 this compound.

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Technical Support Center: Synthesis of 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylbenzofuran-6-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. This compound is a key building block in the development of various pharmaceuticals, including potential anti-cancer agents.[1][2] However, its synthesis is not without challenges, often involving competing reaction pathways that can lead to complex product mixtures and reduced yields.

This guide provides in-depth, field-proven insights into common side reactions, offering troubleshooting advice and optimized protocols in a direct question-and-answer format. Our goal is to equip you with the causal understanding needed to anticipate, diagnose, and resolve synthetic hurdles effectively.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, which typically proceeds via an initial O-alkylation of a substituted phenol followed by an intramolecular cyclization.

Q1: My initial etherification of the starting phenol (e.g., hydroquinone) with propargyl bromide is low-yielding and produces multiple spots on TLC, some of which are difficult to separate. What is the primary side reaction?

Answer: The most common and often frustrating side reaction during the alkylation of a phenol is C-alkylation . Phenolate anions, formed by deprotonating the hydroxyl group with a base, are ambident nucleophiles. This means they have two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring (ortho and para positions).[3]

  • O-alkylation (Desired Pathway): The phenolate oxygen attacks the alkyl halide (e.g., propargyl bromide) to form the desired ether.

  • C-alkylation (Side Reaction): A resonance form of the phenolate places the negative charge on the ring, which then attacks the alkyl halide, forming a new carbon-carbon bond. This leads to undesired alkylated phenol byproducts.

The selectivity between O- and C-alkylation is critically dependent on the reaction conditions, particularly the choice of solvent.[3][4]

Mechanism Overview: O- vs. C-Alkylation

G Phenolate Phenolate Anion (Ambident Nucleophile) Resonance Resonance Contributor (Charge on Ring) Phenolate->Resonance Resonance Alkyl_Halide1 R-X Phenolate->Alkyl_Halide1 Resonance->Phenolate Alkyl_Halide2 R-X Resonance->Alkyl_Halide2 O_Alkylation O-Alkylation Product (Desired Ether) C_Alkylation C-Alkylation Product (Side Product) Alkyl_Halide1->O_Alkylation  O-Attack Alkyl_Halide2->C_Alkylation  C-Attack

Caption: Competing O- and C-alkylation pathways of a phenolate ion.

Troubleshooting Protocol:

  • Solvent Selection is Key: The solvent system dramatically influences the reaction outcome.

    • Protic Solvents (e.g., water, ethanol): These solvents solvate the phenolate oxygen through hydrogen bonding, making it less nucleophilic. This shielding effect favors C-alkylation.[3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen bond with the oxygen, leaving it more exposed and nucleophilic. This strongly favors the desired O-alkylation.[3]

  • Choice of Base/Counter-ion: While less impactful than the solvent, the counter-ion can play a role. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF are standard for promoting clean O-alkylation.

Table 1: Influence of Solvent on O- vs. C-Alkylation Selectivity

Solvent Type Example(s) Primary Product Rationale
Protic Water, Ethanol, TFE C-Alkylated Phenol Solvent shields the phenolate oxygen via H-bonding, promoting attack from the ring.[3]

| Polar Aprotic | DMF, DMSO, Acetone | O-Alkylated Ether | Oxygen anion is poorly solvated and highly nucleophilic, favoring the kinetic product.[3][4] |

Q2: The cyclization of my aryl propargyl ether is not clean. I'm isolating an isomeric byproduct along with the desired this compound. What is this impurity?

Answer: When cyclizing an ortho-propargyl phenol derivative, you are often navigating a competition between different modes of intramolecular cyclization. The formation of a six-membered ring, a chromene derivative , is a common side reaction that competes with the desired 5-membered benzofuran formation.

  • 5-exo-dig Cyclization (Desired): The phenolic oxygen attacks the internal carbon of the alkyne, leading to the 5-membered benzofuran ring. This is generally favored under basic conditions.[5]

  • 6-endo-dig Cyclization (Side Reaction): The phenolic oxygen attacks the terminal carbon of the alkyne. While often disfavored by Baldwin's rules for smaller rings, this pathway can be promoted by certain catalysts (e.g., some transition metals or strong acids) and can lead to the formation of a 6-membered chromene ring.

Visualizing Competing Cyclization Pathways

G Start Aryl Propargyl Ether Precursor Benzofuran 2-Methylbenzofuran (Desired Product) Start->Benzofuran  5-exo-dig (Base-promoted) Chromene Chromene Derivative (Side Product) Start->Chromene  6-endo-dig (Acid/Metal-catalyzed)

Caption: Divergent cyclization pathways from a common precursor.

Troubleshooting Protocol:

  • Control the Catalyst System:

    • For Benzofuran: Employ base-mediated cyclization. A common method is heating the aryl propargyl ether with a base like potassium carbonate in a high-boiling polar aprotic solvent.

    • Avoid Strong Acids: Protic acids like p-TsOH can sometimes promote the formation of chromenes or lead to polymerization.[6][7]

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. If multiple products are forming, screen different bases (e.g., K₂CO₃, Cs₂CO₃, organic bases) and solvents to optimize selectivity for the desired 5-exo-dig pathway.

Q3: My final product mixture is dark and tarry, making purification by column chromatography extremely difficult. What is causing this decomposition?

Answer: The formation of dark, intractable tars is often a sign of polymerization or decomposition , which can be triggered by overly harsh reaction conditions.

Causality:

  • Acid-Catalyzed Polymerization: If the cyclization is attempted under strong acidic conditions, side-chain olefins (which can form via rearrangement of the propargyl group) can polymerize.[7]

  • Thermal Degradation: Benzofurans, especially those with hydroxyl groups, can be sensitive to high temperatures. Prolonged heating at excessive temperatures can lead to decomposition. The starting materials and intermediates may also be thermally unstable.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can produce highly colored quinone-type byproducts, especially if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Protocol:

  • Maintain an Inert Atmosphere: Always run the synthesis, particularly the cyclization step, under a nitrogen or argon atmosphere to prevent oxidation of the electron-rich phenol and benzofuran rings.

  • Optimize Temperature: Do not overheat the reaction. Determine the minimum temperature required for efficient cyclization by running small-scale trials at different temperatures and monitoring by TLC/LC-MS.

  • Use Milder Conditions: If strong acids are causing decomposition, switch to a base-mediated cyclization method, which is generally much milder.

  • Prompt Work-up and Purification: Once the reaction is complete, do not let the crude mixture sit for extended periods. Proceed with the work-up and purification promptly to minimize the formation of degradation products.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a reliable, high-level synthetic strategy for preparing this compound?

A robust and common strategy involves a two-step sequence starting from a readily available dihydroxylated benzene derivative.

Overall Synthetic Workflow

G Step1 Step 1: Selective O-Alkylation Intermediate Aryl Propargyl Ether Step1->Intermediate Step2 Step 2: Thermal Cyclization Final This compound Step2->Final Start Protected Hydroquinone or Resorcinol Derivative Start->Step1 Intermediate->Step2

Sources

Technical Support Center: Refining the Protocol for 2-Methylbenzofuran-6-ol Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylbenzofuran-6-ol is a key heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[1] Achieving high purity of this solid compound is paramount for downstream applications, and crystallization is the most effective method for this purification. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to develop, refine, and troubleshoot the crystallization protocol for this compound, ensuring high yield and purity.

Part 1: Foundational Principles of Crystallization

Crystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. The process relies on creating a supersaturated solution, from which the desired compound preferentially precipitates in a highly ordered, crystalline form.

  • Solubility and Supersaturation: A successful crystallization hinges on selecting a solvent in which the target compound (solute) is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. By dissolving the compound in a minimal amount of hot solvent to create a saturated solution and then cooling it, the solubility decreases, leading to a state of supersaturation.

  • Nucleation and Crystal Growth: In a supersaturated solution, solute molecules begin to aggregate, forming small, ordered nuclei. These nuclei then serve as templates for further deposition of the solute, leading to the growth of larger crystals. The rate of cooling directly impacts this phase; slow cooling encourages the formation of fewer, larger, and purer crystals, while rapid cooling can cause the compound to precipitate quickly as a less pure, often amorphous or microcrystalline solid.[2]

Part 2: Recommended Starting Protocol for Crystallization

This protocol provides a robust starting point for the crystallization of this compound. The selected mixed-solvent system of Ethyl Acetate and Hexane is a common choice for compounds with moderate polarity, such as phenolic benzofurans.

Experimental Protocol: Single Solvent Recrystallization
  • Solvent Selection & Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of a suitable solvent (e.g., isopropanol or a mixture like ethyl acetate/heptane) to the flask. The presence of the phenolic hydroxyl group suggests moderate polarity.[1]

    • Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at or near the solvent's boiling point. The final solution should be clear and saturated. Causality Note: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the product in solution upon cooling.[3]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask.

    • Pour the hot solution through the filter paper quickly to remove insoluble matter. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.

  • Cooling and Crystal Growth:

    • Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this period.[4]

    • An ideal crystallization should show initial crystal formation within 5-20 minutes.[2]

    • Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor which contains dissolved impurities.

    • Causality Note: The wash solvent must be cold to minimize the dissolution of the purified crystals.

  • Drying:

    • Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline, free-flowing solid.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: No crystals are forming even after the solution has cooled completely. What should I do?

A1: This indicates that the solution is not sufficiently supersaturated. Several techniques can be employed:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

  • Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed" crystal acts as a template for further crystal growth.

  • Reduce Solvent Volume: If the above methods fail, too much solvent was likely used. Gently reheat the solution to boiling and evaporate a portion of the solvent. Allow the concentrated solution to cool again.[3]

  • Add an Anti-Solvent: If using a soluble solvent like ethanol, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, like water) dropwise until the solution becomes faintly cloudy (the cloud point), then allow it to cool.

Q2: My compound "oiled out" into a liquid layer instead of forming solid crystals. How can I resolve this?

A2: Oiling out occurs when the melting point of the solid is lower than the temperature of the solution, causing it to liquefy before it can crystallize.[2] This is common when the solution is too concentrated or contains significant impurities that depress the melting point.

  • Reheat and Add More Solvent: Return the flask to the heat source, add more of the primary solvent to redissolve the oil, and then attempt to cool the more dilute solution very slowly.[2]

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

  • Lower the Saturation Temperature: Add just enough hot solvent to dissolve the compound at a temperature below its melting point (a melting point for this compound has been reported as 130°C, though this was under vacuum).[4]

Q3: The crystallization happened almost instantly upon cooling, resulting in a fine powder. Is this a problem?

A3: Yes, this is known as "crashing out." Very rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[2]

  • Increase Solvent Volume: The solution was likely too concentrated. Reheat the mixture, add 5-10% more solvent to exceed the minimum required for dissolution, and cool again more slowly.[2][3]

  • Insulate the Flask: Ensure the flask is cooling slowly by placing it on an insulating pad and away from drafts. A shallow solvent pool in a large flask can also lead to rapid cooling.[3]

Q4: My final yield is very low. How can I improve it?

A4: A low yield is typically due to one of two reasons:

  • Excessive Solvent Use: Too much solvent was used initially, leaving a significant amount of product in the mother liquor. Before discarding the filtrate, you can test it by evaporating a small amount; a large residue indicates substantial product loss.[2][3] If so, the mother liquor can be concentrated and a second crop of crystals can be collected.

  • Premature Filtration or Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.

Q5: The purity of my crystals is not high enough after one crystallization.

A5: Impurities can be incorporated into crystals through various mechanisms, including surface deposition or the formation of solid solutions.

  • Perform a Second Recrystallization: A second pass through the crystallization protocol will often significantly improve purity.

  • Optimize the Wash Step: Ensure the crystals are washed with fresh, ice-cold solvent during filtration to remove residual mother liquor from the crystal surfaces.

  • Consider a Different Solvent System: Some impurities may have similar solubility profiles to your target compound in a given solvent. Trying a different solvent system can alter these relative solubilities and improve separation.

Part 4: Data Summaries & Advanced Optimization

Solvent Selection Guide for this compound
Solvent SystemPolarityProsCons & Considerations
Isopropanol / Water Polar ProticGood solvating power when hot; water acts as an excellent anti-solvent.High potential for oiling out if water is added too quickly or if the solution is too concentrated.
Ethyl Acetate / Heptane Mid-PolarityExcellent solubility difference between hot and cold; components are volatile and easy to remove.Heptane must be added slowly to the hot ethyl acetate solution to avoid localized, rapid precipitation.
Toluene Non-Polar AromaticGood for less polar impurities; can produce high-quality crystals.Higher boiling point may increase risk of oiling out. Less effective for removing polar impurities.
Aqueous Methanol Polar ProticOften effective for phenolic compounds; mentioned in literature for related benzofuran derivatives.[1]Methanol is toxic and volatile. Similar potential for oiling out as with isopropanol/water.

Part 5: Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting when no crystals form upon cooling a solution of this compound.

Crystallization_Troubleshooting_No_Crystals start Saturated solution cools to RT, no crystals scratch Scratch inner surface with a glass rod start->scratch check1 Crystals form? scratch->check1 seed Add a seed crystal check1->seed No end_success Success: Collect Crystals check1->end_success Yes check2 Crystals form? seed->check2 concentrate Reheat and evaporate ~10-15% of solvent check2->concentrate No check2->end_success Yes cool_again Cool slowly again concentrate->cool_again check3 Crystals form? cool_again->check3 antisolvent Consider adding an anti-solvent (e.g., water) to the cloud point check3->antisolvent No check3->end_success Yes end_fail Re-evaluate solvent system. Solution may be too dilute or solvent choice is poor. antisolvent->end_fail

Caption: Troubleshooting decision tree for inducing crystallization.

References

  • Bickoff, E. M., et al. (1964). Preparation of benzofuran derivatives. U.S.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Nichols, L. (2022). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • University of Rochester, Department of Chemistry.
  • EPFL.
  • Groenewald, F., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

Sources

improving the stability of 2-Methylbenzofuran-6-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support guide for 2-Methylbenzofuran-6-ol. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to understand and overcome the stability challenges associated with this compound. This compound is a valuable molecule in various research applications, but its unique structure, containing both a phenolic hydroxyl group and a furan ring, makes it susceptible to degradation under common experimental conditions. This guide combines theoretical principles with practical, field-proven protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary causes of this compound degradation in solution?

A1: The instability of this compound arises from its two reactive moieties: the phenolic group and the furan ring. Degradation is primarily driven by four factors:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This process can form colored quinone-type byproducts.[1][2] Phenolic compounds are known to be sensitive to such conditions.[3]

  • pH-Induced Degradation: The compound's stability is highly pH-dependent.[4] Alkaline conditions (high pH) deprotonate the phenol, making it more susceptible to oxidation.[5][6] Conversely, strongly acidic conditions (low pH) can lead to the degradation of the furan ring through polymerization or ring-opening reactions.[7][8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can catalyze both oxidation of the phenol and degradation of the benzofuran structure.[10][11][12]

  • Thermal Stress: Elevated temperatures can accelerate all degradation pathways.[3]

Q2: I've noticed my this compound solution turning yellow or brown. What does this indicate?

A2: A color change, typically to yellow or brown, is the most common visual indicator of degradation. This is characteristic of the oxidation of the phenolic group into quinone-like structures, which are often colored. This process is accelerated by exposure to air (oxygen) and light.

Q3: What is the optimal pH range for working with and storing this compound in aqueous solutions?

A3: The optimal pH is a balance between minimizing phenol oxidation and preventing acid-catalyzed furan degradation. A slightly acidic pH range of 4.0 to 6.0 is generally recommended.[13][14] This range keeps the phenolic group protonated, reducing its susceptibility to oxidation, while being mild enough to avoid significant degradation of the furan ring.[6]

Q4: Which solvents are recommended for preparing stable stock solutions?

A4: For long-term storage, polar aprotic solvents are preferred.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less prone to participating in degradation reactions and have been shown to have a stabilizing effect on furan derivatives.[7][15]

  • Secondary Recommendation: Anhydrous ethanol or acetonitrile. It is critical to use anhydrous (water-free) grades of these solvents to minimize water-mediated degradation pathways.

Part 2: Troubleshooting Guide: Identifying and Mitigating Degradation

Use this guide to diagnose and resolve specific stability issues you may encounter during your experiments.

Observed Problem Probable Cause(s) Recommended Actions & Scientific Rationale
Solution rapidly turns yellow/brown upon preparation. Oxidation. The phenolic hydroxyl group is being oxidized. This is often due to dissolved oxygen in the solvent, exposure to ambient light, or trace metal ion contamination.1. Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. 2. Add an Antioxidant: Incorporate a radical-scavenging antioxidant into your solution. (See Protocol 1).[16][17] 3. Work under Low-Light Conditions: Prepare solutions in a fume hood with the sash lowered or in a room with minimal direct light. Use amber vials for storage to block UV light.[12][18]
Loss of compound potency or concentration over time (confirmed by HPLC). Multiple Degradation Pathways. This could be due to slow oxidation, photodegradation during storage, or pH shifts in the medium.1. Confirm Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C, protected from light, and tightly sealed. 2. Re-evaluate pH of Aqueous Buffers: Measure the pH of your working solutions. The pH of unbuffered water can be easily altered by dissolved CO₂. Use a suitable buffer (e.g., citrate or acetate) to maintain a stable pH between 4 and 6.[13] 3. Perform a Forced Degradation Study: Intentionally expose small aliquots to heat, light, acid, and base to identify the primary instability factor in your specific experimental setup.
Formation of a precipitate or haze in the solution. Polymerization or Formation of Insoluble Byproducts. The furan ring is susceptible to acid-catalyzed polymerization.[8][9] Alternatively, degradation products may be less soluble than the parent compound.1. Check and Adjust pH: Ensure the pH is not strongly acidic. If your protocol requires acidic conditions, use the mildest acid and lowest concentration possible.[7] 2. Lower Compound Concentration: High concentrations can sometimes promote precipitation of less soluble species. 3. Filter the Solution: Use a 0.22 µm syringe filter to remove insoluble material before use, but be aware that this is a temporary fix and the underlying degradation will continue.
Part 3: Protocols for Enhancing Solution Stability

Follow these step-by-step protocols to prepare and store this compound solutions with maximum stability.

Protocol 1: Preparation of a High-Concentration Stabilized Stock Solution

This protocol is designed for preparing a stock solution (e.g., 10-50 mM) in an organic solvent for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or DMF)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Prepare Antioxidant-Solvent Mix: Add the chosen antioxidant to the anhydrous DMSO. (See Table 1 for recommendations). For BHT, a final concentration of 0.01% (w/v) is effective.

  • Deoxygenate Solvent: Sparge the antioxidant-solvent mixture with argon or nitrogen gas for 15-20 minutes in the vial you will use for storage.

  • Weigh Compound: Quickly weigh the required amount of this compound and add it to the deoxygenated solvent.

  • Dissolve: Cap the vial and mix gently (vortex or sonicate) until the solid is fully dissolved. Keep the process brief to minimize oxygen re-entry.

  • Inert Gas Overlay: Briefly flush the headspace of the vial with the inert gas before tightly sealing the cap.

  • Storage: Wrap the vial cap with parafilm to ensure an airtight seal. Store at -20°C or -80°C , protected from light.

Table 1: Recommended Antioxidants for Stock Solutions

Antioxidant Type Recommended Final Conc. Solvent Compatibility Rationale
Butylated Hydroxytoluene (BHT) Phenolic Radical Scavenger 0.01 - 0.05% (w/v) DMSO, DMF, Alcohols Highly effective at preventing lipid/organic peroxidation.[19]

| α-Tocopherol (Vitamin E) | Phenolic Radical Scavenger | 0.05 - 0.1% (w/v) | DMSO, Alcohols | A potent natural lipophilic antioxidant that protects against free radicals.[1] |

Workflow for Preparing a Stabilized Stock Solution

G cluster_prep Preparation Steps A 1. Add Antioxidant (e.g., BHT) to Anhydrous DMSO B 2. Sparge Solvent with Argon/Nitrogen (Deoxygenate) A->B C 3. Add Weighed This compound B->C D 4. Dissolve Compound (Vortex/Sonicate) C->D E 5. Flush Headspace with Inert Gas D->E F 6. Seal and Store at -20°C / -80°C E->F

Caption: Workflow for preparing a stabilized stock solution.

Protocol 2: Preparation of a Stabilized Aqueous Working Solution

This protocol is for diluting the organic stock solution into an aqueous buffer for immediate use in experiments.

Materials:

  • Stabilized stock solution (from Protocol 1)

  • High-purity water

  • Buffer salts (e.g., sodium citrate, sodium acetate)

  • Water-soluble antioxidant (e.g., L-Ascorbic acid)

Procedure:

  • Prepare Buffer: Prepare an aqueous buffer solution adjusted to a pH between 4.0 and 6.0 . A 50 mM citrate or acetate buffer is a good starting point.

  • Deoxygenate Buffer: Sparge the prepared buffer with argon or nitrogen for 15-20 minutes.

  • Add Antioxidant: Dissolve a water-soluble antioxidant directly into the deoxygenated buffer. A final concentration of 100-200 µM L-Ascorbic acid is recommended. Ascorbic acid is a powerful reducing agent that can neutralize reactive oxygen species.[19]

  • Prepare Final Solution: Add the required volume of the organic stock solution to the prepared aqueous buffer to achieve your final working concentration. Mix gently.

  • Use Promptly: Aqueous solutions are inherently less stable than organic stocks. It is highly recommended to prepare these solutions fresh on the day of the experiment and use them within a few hours. Keep the solution on ice and protected from light until use.

Troubleshooting Logic for Solution Instability

G Start Instability Observed? (e.g., Color Change, Potency Loss) Cause_O2 Cause: Oxidation? Start->Cause_O2 Yes Cause_pH Cause: Incorrect pH? Start->Cause_pH Yes Cause_Light Cause: Photodegradation? Start->Cause_Light Yes Sol_O2 Action: - Deoxygenate Solvents - Add Antioxidant - Use Inert Gas Cause_O2->Sol_O2 Likely Sol_pH Action: - Use Buffer (pH 4-6) - Verify pH of Final Solution Cause_pH->Sol_pH Likely Sol_Light Action: - Use Amber Vials - Work in Low Light Cause_Light->Sol_Light Likely

Caption: A troubleshooting decision guide for instability issues.

Part 4: Analytical Methods for Monitoring Stability

Regularly assessing the stability of your compound is crucial for data integrity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for quantifying this compound.[20][21] Stability is assessed by monitoring the peak area of the parent compound over time. A decrease in the main peak area, often accompanied by the appearance of new peaks (representing degradation products), is a clear sign of instability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of degradation products, which helps in elucidating the degradation pathways.[11][21] For instance, an increase in mass corresponding to the addition of one or more oxygen atoms would strongly suggest oxidative degradation.

By implementing these handling, storage, and analysis strategies, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible results.

References
  • Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi- benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403.
  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10, 3999-4002.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
  • Li, G., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Wikipedia. Antioxidant.
  • Gebrechristos, S., & Gebre-egziabher, T. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JSM Chemistry, 7(3), 1062.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 2,3-Benzofuran. Chapter 6: Analytical Methods.
  • Wikipedia. Phenol.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Zeb, A. (2020). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. Journal of the International Society of Sports Nutrition.
  • Casazza, A. A., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 25(16), 3581.
  • Gebrechristos, S., & Gebre-egziabher, T. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
  • Zwiener, C., & Frimmel, F. H. (2005). Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2193-2202.
  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00379.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Chapter 6: Analytical Methods.
  • Wodyka, P., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4983.
  • Niculae, M., et al. (2023). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Foods, 12(3), 633.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods.
  • International Journal of Research in Engineering and Science (IJRES). (2023). Analytical Methods for the Degradation of Phytoconstituents.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-methyl-6-hydroxybenzofuran.
  • Abu-Hashem, A. A., et al. (2015). Reactivity of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 290-303.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. Chapter 6: Analytical Methods.
  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8635-42.
  • PubChem. 2-Methylbenzofuran.
  • Chemsrc. 2-Methyl-1-benzofuran-6-ol.
  • PubChem. This compound.
  • Vardan, M., et al. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences.
  • Bishop, B. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension.
  • Wu, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
  • N'suk, P. O., et al. (1998). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 20(4), 219-228.
  • Antigo, J. L. D., et al. (2017). Effect of ph on the stability of red beet extract (Beta vulgaris l.) microcapsules produced by spray drying or freeze drying. Food Science and Technology.
  • Pfohl-Leszkowicz, A., et al. (2015). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 7(8), 3074-3093.

Sources

troubleshooting mass spectrometry fragmentation of 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) analysis of 2-Methylbenzofuran-6-ol. As a substituted benzofuran, this molecule presents unique behaviors during ionization and fragmentation. This document moves beyond simple procedural lists to explain the underlying causality of common issues, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mass properties of this compound I should know before starting?

Before any analysis, it is critical to know the theoretical mass values to set up your instrument correctly and identify the molecular ion. This compound is a small organic molecule with the following properties[1][2][3]:

PropertyValueNotes
Molecular Formula C₉H₈O₂[2]
Average Molecular Weight 148.16 g/mol [2]
Monoisotopic (Exact) Mass 148.05243 Da[2][3]
Expected [M-H]⁻ Ion (ESI Neg) 147.0451 DaFor negative mode Electrospray Ionization.
Expected [M+H]⁺ Ion (ESI Pos) 149.0602 DaFor positive mode Electrospray Ionization.

Table 1: Key mass properties for this compound.

Q2: Which ionization technique—Electron Ionization (EI) or Electrospray Ionization (ESI)—is better for this compound?

The choice depends on your analytical goal.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. While it produces a rich fragmentation pattern useful for structural elucidation and library matching, the molecular ion peak at m/z 148 may be weak or entirely absent due to the molecule's instability under these conditions[4].

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for preserving the molecular ion. For phenolic compounds like this compound, ESI in negative ion mode ([M-H]⁻) is often superior, as the acidic phenolic proton is easily abstracted, leading to high sensitivity[5]. ESI is the preferred method if you need to confirm the molecular weight or perform MS/MS on the precursor ion. Atmospheric Pressure Chemical Ionization (APCI) can also be a good alternative for phenolic compounds[6].

Q3: What are the expected major fragment ions for this compound in an EI-MS spectrum?

The fragmentation of benzofurans is driven by the stability of the aromatic system. The molecular ion (m/z 148) will undergo characteristic losses to produce several key fragments. Understanding this pattern is crucial for confirming the molecule's identity.

G M [M]+• m/z 148 F1 [M-H]+• m/z 147 M->F1 - H• F2 [M-CH3]+• m/z 133 M->F2 - CH3• F3 [M-CO]+• m/z 120 M->F3 - CO F4 [M-CHO]+• m/z 119 F1->F4 - CO

Caption: Expected EI fragmentation pathway for this compound.

m/z (relative intensity)Proposed FragmentNeutral LossMechanistic Rationale
148 (M+) C₉H₈O₂⁺•-The molecular ion. Its intensity can be low in EI.[1]
147 C₉H₇O₂⁺H•Loss of a hydrogen radical, often from the methyl group, to form a stable benzyl-type cation.
133 C₈H₅O₂⁺CH₃•Loss of the methyl radical from the furan ring is a common fragmentation route for 2-methyl substituted benzofurans.[7]
120 C₈H₈O⁺•COLoss of carbon monoxide from the furan ring following rearrangement. This is a characteristic fragmentation for furan-containing structures.
119 C₈H₇O⁺CHO•Loss of a formyl radical (CHO) is another key fragmentation pathway, often occurring after the initial loss of H•.

Table 2: Common fragment ions of this compound under Electron Ionization (EI).

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and the scientific reasoning behind them.

Problem 1: Weak or No Molecular Ion Peak at m/z 148

Question: My spectrum is dominated by fragments like m/z 133 and 119, but the molecular ion at m/z 148 is barely visible or completely missing. What's happening?

Causality: The absence of a molecular ion is a classic symptom of using an ionization energy that is too high for the molecule's stability, or choosing an inappropriate ionization technique. Energetically unstable molecular ions can fragment completely before they are detected by the mass analyzer[4]. Another possibility is "in-source fragmentation," where the molecule breaks apart in the ion source itself due to aggressive source conditions, even with soft ionization techniques[8][9].

Step-by-Step Troubleshooting Protocol:

  • If using Electron Ionization (EI):

    • Action: Reduce the electron energy. Standard EI uses 70 eV, which is highly energetic. Lowering this to 20-30 eV can significantly reduce fragmentation and increase the relative abundance of the molecular ion.

    • Verification: Re-run the sample at the lower energy. A successful outcome will show an increased ratio of the m/z 148 peak relative to the fragment peaks.

  • Switch to a Soft Ionization Technique:

    • Action: If available, switch to an ESI or APCI source. As noted in the FAQ, ESI in negative mode is highly recommended for phenolic compounds[5].

    • Protocol (ESI Negative Mode):

      • Prepare the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid or ammonium hydroxide to assist in proton abstraction.

      • Set the mass spectrometer to scan in negative ion mode.

      • Look for the deprotonated molecule [M-H]⁻ at m/z 147.05.

  • Optimize Ion Source Parameters (ESI/APCI):

    • Action: Reduce the cone or fragmentor voltage. These voltages control the acceleration of ions in the intermediate-pressure region of the source. High voltages can induce collisions with gas molecules, causing in-source fragmentation[8].

    • Verification: Systematically decrease the cone/fragmentor voltage in steps of 10-20 V and observe the ion spectrum. You should see a decrease in fragment ions and an increase in the [M-H]⁻ or [M+H]⁺ ion. This confirms that the issue was in-source fragmentation[10].

Problem 2: My Spectrum is Noisy or Shows Unexpected Peaks

Question: I'm seeing a high baseline, or peaks that don't correspond to my compound or its fragments (e.g., repeating peaks, high m/z ions). How do I diagnose this?

Causality: These symptoms point toward contamination or system-level issues. A high background can be caused by air leaks in the system or contaminated gas/solvents[11]. Unexpected peaks can be due to sample contamination, column bleed (in GC-MS), or the formation of adducts in ESI.

G Start Problem: Noisy Spectrum or Unexpected Peaks Blank Action: Inject Solvent Blank Start->Blank CheckBlank Question: Are unexpected peaks present in blank? Blank->CheckBlank Contamination Solution: Clean system, use fresh solvents/vials. Check for column bleed. CheckBlank->Contamination Yes NoContamination Peaks are sample-related CheckBlank->NoContamination No CheckLeaks Action: Check for Air Leaks (m/z 18, 28, 32) NoContamination->CheckLeaks LeakFound Solution: Tighten fittings, replace seals. CheckLeaks->LeakFound High N2/O2 NoLeak System is sealed CheckLeaks->NoLeak Normal CheckAdducts Question: Using ESI? Check for adducts. NoLeak->CheckAdducts Adducts Solution: Identify adducts ([M+Na]+, [M+K]+). Improve desalting. CheckAdducts->Adducts Yes CleanSource Action: Clean Ion Source CheckAdducts->CleanSource No

Caption: General troubleshooting workflow for unexpected peaks.

Step-by-Step Troubleshooting Protocol:

  • Run a Solvent Blank:

    • Action: Inject the same solvent used to dissolve your sample. This is the single most important diagnostic step[11].

    • Diagnosis:

      • If the problematic peaks appear in the blank, the contamination is from your solvent, vials, or the system itself. Common contaminants include plasticizers (phthalates) and siloxanes from column bleed or septa[11].

      • If the blank is clean, the contamination was introduced with your sample.

  • Check for System Leaks (High Background):

    • Action: Manually inspect the abundance of ions for nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18).

    • Diagnosis: Abnormally high levels of these ions compared to a reference tune report indicate an air leak. Check all fittings, particularly after changing a column or cleaning the source[11][12].

  • Evaluate for ESI Adducts:

    • Action: If using ESI, check for peaks corresponding to common adducts.

    • Diagnosis: Look for ions at m/z = [M + Na]⁺ (171.04), [M + K]⁺ (187.01), or solvent adducts. Their presence indicates salts in your sample or mobile phase.

    • Solution: Use high-purity solvents (LC-MS grade) and, if necessary, desalt your sample prior to analysis.

  • Perform Ion Source Cleaning:

    • Action: If sensitivity has degraded over time and the above steps do not resolve the issue, the ion source is likely contaminated.

    • Protocol: Follow the instrument manufacturer's specific guidelines for cleaning the ion source elements (e.g., capillary, skimmer, lenses). This is a routine maintenance procedure that resolves many performance issues[13].

References

  • Odenkirk, M.T.; Jones, R.; Prenni, J.; Brinkley, S.C. (2025) Mass Spectrometer (MS) troubleshooting guide.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
  • Yuan, J., et al. (2012). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. [Link]
  • Geltner, C., et al. (2024).
  • Wikipedia.
  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. [Link]
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
  • Pop, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase.
  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
  • University of Bristol Research Portal.
  • PubChem. This compound.
  • Dias, H. J., et al. (2019).
  • ResearchGate. (2007). 2-Substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2013). How can I improve the sensitivity of detection of simple phenolic compounds using hplc with electrospray-MS.
  • NIST WebBook. Benzofuran, 2-methyl-. National Institute of Standards and Technology. [Link]
  • Chemsrc. 2-Methyl-1-benzofuran-6-ol. [Link]
  • IT Medical Team. (2017). Isolation and identification of Phenolic compounds by HPLC and E. [Link]
  • Molecules. (2021). Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Crevelin, E. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
  • Gáspár, A., et al. (2013). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. [Link]
  • MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules. [Link]
  • Unknown.

Sources

Technical Support Center: Optimizing Reactions with 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylbenzofuran-6-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and antimicrobial agents, understanding its reactivity and optimizing reaction conditions is paramount.[1][2] This document provides field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it a valuable synthetic intermediate?

This compound (CAS: 54584-24-6) is a heterocyclic organic compound with a molecular formula of C₉H₈O₂.[3] Its structure consists of a fused benzene and furan ring system, with a methyl group at the 2-position and a hydroxyl group at the 6-position.[1] This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry. The benzofuran scaffold is present in numerous biologically active natural products and pharmaceuticals.[1] The hydroxyl group, in particular, serves as a crucial handle for synthetic modifications and can participate in hydrogen bonding with biological targets, which is significant for its potential anti-tumor, antibacterial, and antioxidant activities.[1]

Q2: What are the primary reactive sites on the this compound molecule?

The reactivity of this compound is dictated by three main features:

  • The Phenolic Hydroxyl Group (-OH) at C6: This is the most common site for reactions. It is weakly acidic and can be deprotonated to form a potent nucleophile (phenoxide), making it ideal for O-alkylation (ether synthesis) and O-acylation (ester synthesis). It also strongly activates the benzene ring for electrophilic substitution.[1][2]

  • The Benzene Ring (Positions C5 and C7): The C6-hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution (EAS).[2] Therefore, electrophiles will preferentially add to the C5 and C7 positions, which are ortho to the hydroxyl group.

  • The Furan Ring (Position C3): While the benzene ring is more activated, the furan ring can also undergo certain reactions. C3 is the most common site for electrophilic attack on the furan portion of the benzofuran system, though this is less common than substitution on the benzene ring in this specific molecule due to the powerful C6-OH activator.

// Invisible nodes for positioning arrows p1 [pos="2.5,2.2!", shape=point]; p2 [pos="1.2,0.8!", shape=point]; p3 [pos="3.8,0.8!", shape=point]; p4 [pos="1.8,3.5!", shape=point];

p1 -> A [label=" 1", fontcolor="#EA4335"]; p2 -> B [label=" 2", fontcolor="#EA4335"]; p3 -> B [label=" 2", fontcolor="#EA4335"]; p4 -> C [label=" 3", fontcolor="#EA4335"]; } केंद Caption: Key reactive sites on the this compound scaffold.

Q3: What are the recommended storage and handling conditions for this compound?

Storage: this compound should be stored at room temperature or under refrigeration, depending on the supplier's recommendation.[4] It is a solid at room temperature.[2] To prevent potential degradation via oxidation of the phenolic hydroxyl group, it is best practice to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Handling: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guides for Common Reactions

This section provides a structured approach to diagnosing and solving common issues encountered during reactions mediated by this compound.

Guide 1: Low Yield or Failure in O-Alkylation Reactions (Williamson Ether Synthesis)
  • Common Symptoms:

    • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

    • Formation of multiple spots on TLC, indicating side products.

    • The desired product is formed, but in yields below 50%.

  • Detailed Troubleshooting Steps:

    Q: My reaction is sluggish and starting material remains. What is the likely cause? A: The most common cause is incomplete deprotonation of the phenolic hydroxyl group. The pKa of a phenol is typically around 10, so a sufficiently strong base is required to generate the nucleophilic phenoxide.

    • Causality: Bases like sodium bicarbonate (NaHCO₃) are generally too weak. Potassium carbonate (K₂CO₃) is a standard choice, but it must be dry and of good quality. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.

    • Protocol Validation: Ensure your base is anhydrous. If using K₂CO₃, it can be flame-dried under vacuum before use. When using NaH, ensure the mineral oil is washed away with dry hexanes if necessary, and the reaction is performed under a strictly inert atmosphere.

    Q: I'm seeing multiple products, and my desired product is difficult to purify. Why? A: This could be due to several factors, including competitive C-alkylation or decomposition.

    • Causality: While O-alkylation is generally favored, some C-alkylation can occur on the electron-rich aromatic ring (C5 or C7). This is more prevalent with certain alkylating agents and under harsh conditions. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

    • Protocol Validation: Switch to a highly polar aprotic solvent like DMF. If C-alkylation persists, consider using a milder base like cesium carbonate (Cs₂CO₃), which can sometimes improve selectivity for O-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

ParameterRecommendation for O-AlkylationRationale
Base K₂CO₃, Cs₂CO₃, NaH (60% in oil)Must be strong enough to deprotonate the phenol. Choice depends on alkylating agent reactivity.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents solvate the cation but not the nucleophile, increasing reaction rate.
Temperature 25 °C to 60 °CStart at room temperature. Gentle heating may be required, but high heat can promote side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich phenol and degradation of organometallic reagents if used.
Guide 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
  • Common Symptoms:

    • ¹H NMR analysis shows a complex aromatic region, indicating a mixture of isomers.

    • Isolation of multiple products by column chromatography with very similar Rf values.

  • Detailed Troubleshooting Steps:

    Q: My bromination reaction is giving me a mixture of products. How can I improve selectivity? A: The C6-hydroxyl group directs incoming electrophiles to the C5 and C7 positions. Achieving high regioselectivity can be challenging and is highly dependent on reaction conditions.

    • Causality & Precedent: The electronic and steric environment dictates the outcome. For similar benzofuran systems, solvent choice has been shown to influence regioselectivity. Polar aprotic solvents like DMF can favor substitution at one position over another, potentially by stabilizing one of the charged intermediates (sigma complexes) more effectively.[2]

    • Protocol Validation:

      • Control Temperature: Run the reaction at a low temperature (e.g., 0 °C or -78 °C) to increase selectivity. Kinetic control is often enhanced at lower temperatures.

      • Vary the Solvent: Screen a range of solvents from nonpolar (e.g., dichloromethane, CCl₄) to polar aprotic (e.g., acetonitrile).

      • Choose the Right Reagent: A bulkier electrophilic reagent may preferentially attack the less sterically hindered position. For bromination, compare results from Br₂ with a bulkier source like N-Bromosuccinimide (NBS).

Guide 3: Product Decomposition or Difficulty in Purification
  • Common Symptoms:

    • The reaction mixture darkens significantly, suggesting decomposition or polymerization.

    • The product appears unstable on a silica gel column (streaking, material loss).

    • Low recovery of mass after workup and purification.

  • Detailed Troubleshooting Steps:

    Q: My product seems to be degrading during the reaction or workup. What can I do? A: Phenols, especially electron-rich ones like this compound, are susceptible to oxidation, which can be catalyzed by acid, base, or trace metals. The furan ring itself can also be unstable to harsh conditions.[6]

    • Causality: Oxidation can lead to the formation of colored quinone-type species. Strong acids or high heat can potentially lead to the opening of the furan ring.

    • Protocol Validation:

      • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction at all stages.

      • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas them before use by sparging with nitrogen or argon.

      • Modified Workup: During the aqueous workup, consider adding a mild reducing agent like sodium bisulfite (NaHSO₃) to the aqueous phase to quench any oxidizing agents and prevent the formation of colored impurities.

    Q: I'm having trouble purifying my product by column chromatography. Any suggestions? A: The residual acidity of standard silica gel can sometimes cause degradation of sensitive compounds. Furthermore, if your product also contains a hydroxyl group or other polar functional groups, it may have a similar polarity to the starting material.

    • Causality: Acid-sensitive functional groups can decompose on silica. Close polarity between product and starting material makes separation difficult.

    • Protocol Validation:

      • Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizating agent, like 1% triethylamine, before packing the column.

      • Alternative Purification: If chromatography is problematic, consider other methods. If the product is a solid, recrystallization is an excellent option. An acid-base extraction can also be effective for separating a neutral product from the acidic starting material.

References

  • Smolecule. (2023, August 15). This compound.
  • Biosynth. (n.d.). This compound | 54584-24-6.
  • BenchChem. (n.d.). This compound | 54584-24-6.
  • JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • J. Braz. Chem. Soc. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Sigma-Aldrich. (n.d.). This compound | 54584-24-6.
  • MDPI. (2020).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Alfa Chemistry. (n.d.). CAS 54584-24-6 this compound.
  • ChemSrc. (2025, August 27). 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6.
  • ChemicalBook. (2025, July 16). 2 - Methylbenzofuran - 6 - ol | 54584-24-6.
  • PubChem. (n.d.). This compound | C9H8O2 | CID 12203498.
  • Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Sigma-Aldrich. (n.d.). This compound | 54584-24-6.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Methylbenzofuran-6-ol: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzofuran scaffold stands as a privileged structure, integral to a multitude of biologically active compounds. Among its derivatives, 2-Methylbenzofuran-6-ol is a key intermediate, the synthesis of which is a critical step in the development of novel therapeutics. This guide provides an in-depth comparative analysis of various synthetic pathways to this valuable compound, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable route based on factors such as efficiency, scalability, and starting material availability. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on experimental data.

Introduction to this compound

This compound, with the molecular formula C₉H₈O₂, is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 2-position and a hydroxyl group at the 6-position. This seemingly simple molecule is a crucial building block in the synthesis of more complex pharmaceutical agents. The strategic placement of the hydroxyl and methyl groups offers synthetic handles for further functionalization, making it a versatile precursor in the construction of diverse molecular architectures.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached through several strategic disconnections. The most common strategies involve the formation of the furan ring onto a pre-existing benzene ring. This can be achieved through various cyclization reactions, with the choice of starting materials and reaction conditions dictating the overall efficiency and practicality of the synthesis. In this guide, we will explore and compare two prominent synthetic routes:

  • The Perkin-Oglialoro Condensation Route: A classic approach involving the reaction of a suitably substituted o-hydroxybenzaldehyde with an acid anhydride.

  • The Resorcinol-Based Route: A multi-step synthesis starting from the readily available resorcinol, proceeding through a key 2,4-dihydroxyacetophenone intermediate.

Below is a logical workflow diagram illustrating the comparative study presented in this guide.

G cluster_title Comparative Study Workflow: Synthesis of this compound cluster_route1 Route 1: Perkin-Oglialoro Condensation cluster_route2 Route 2: Resorcinol-Based Synthesis cluster_analysis Comparative Analysis Title Title Start1 2,4-Dihydroxybenzaldehyde Step1_1 Perkin-Oglialoro Reaction (Acetic Anhydride, Sodium Acetate) Start1->Step1_1 Reactants Intermediate1 Cyclization & Decarboxylation Step1_1->Intermediate1 In-situ Product This compound Intermediate1->Product Analysis Yield Atom Economy Scalability Cost-Effectiveness Safety Profile Product->Analysis Start2 Resorcinol Step2_1 Friedel-Crafts Acylation (Acetic Acid, ZnCl2) Start2->Step2_1 Intermediate2_1 2,4-Dihydroxyacetophenone Step2_1->Intermediate2_1 Step2_2 Williamson Ether Synthesis (Ethyl Chloroacetate, Base) Intermediate2_1->Step2_2 Intermediate2_2 Phenoxyacetate Intermediate Step2_2->Intermediate2_2 Step2_3 Cyclization/Decarboxylation Intermediate2_2->Step2_3 Step2_3->Product

Caption: A workflow diagram illustrating the two synthetic routes to this compound and the subsequent comparative analysis.

Route 1: The Perkin-Oglialoro Condensation

The Perkin-Oglialoro reaction is a variation of the Perkin reaction that is particularly well-suited for the synthesis of coumarins and benzofurans.[1][2] This one-pot reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride in the presence of the corresponding carboxylate salt as a base.

Reaction Mechanism

The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl group of 2,4-dihydroxybenzaldehyde. The resulting aldol-type adduct undergoes intramolecular cyclization and subsequent dehydration and decarboxylation to afford the benzofuran ring system. The use of sodium acetate as a base is crucial for the formation of the reactive enolate.

G cluster_mechanism Perkin-Oglialoro Reaction Mechanism Start 2,4-Dihydroxybenzaldehyde + Acetic Anhydride Step1 Enolate Formation (Sodium Acetate) Start->Step1 Intermediate1 Aldol Adduct Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Lactone Intermediate Step2->Intermediate2 Step3 Dehydration & Decarboxylation Intermediate2->Step3 Product This compound Step3->Product

Caption: A simplified diagram of the Perkin-Oglialoro reaction mechanism for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • A mixture of 2,4-dihydroxybenzaldehyde (13.8 g, 0.1 mol), anhydrous sodium acetate (24.6 g, 0.3 mol), and acetic anhydride (30.6 g, 0.3 mol) in a 250 mL round-bottom flask is heated at 180°C for 5 hours with constant stirring.

  • The reaction mixture is cooled to room temperature and then poured into 200 mL of water.

  • The aqueous mixture is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Yield: Approximately 60-70%.

Advantages and Disadvantages
Advantages Disadvantages
One-pot reactionHigh reaction temperature
Readily available starting materialsModerate yields
Relatively simple procedurePotential for side reactions

Route 2: The Resorcinol-Based Synthesis

This multi-step approach begins with the common and inexpensive starting material, resorcinol. The synthesis involves an initial Friedel-Crafts acylation to form 2,4-dihydroxyacetophenone, followed by the construction of the furan ring.[3]

Reaction Pathway

This synthetic route can be broken down into the following key transformations:

  • Friedel-Crafts Acylation of Resorcinol: Resorcinol is acylated with acetic acid in the presence of a Lewis acid catalyst, typically zinc chloride, to yield 2,4-dihydroxyacetophenone.[3]

  • Williamson Ether Synthesis: The phenolic hydroxyl group at the 4-position of 2,4-dihydroxyacetophenone is selectively alkylated with an α-haloester, such as ethyl chloroacetate, in the presence of a base.

  • Intramolecular Cyclization and Decarboxylation: The resulting phenoxyacetate intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration and decarboxylation to furnish the 2-methylbenzofuran ring system.

G cluster_mechanism Resorcinol-Based Synthesis Pathway Start Resorcinol Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 2,4-Dihydroxyacetophenone Step1->Intermediate1 Step2 Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 Phenoxyacetate Step2->Intermediate2 Step3 Cyclization & Decarboxylation Intermediate2->Step3 Product This compound Step3->Product

Caption: A diagram showing the key steps in the resorcinol-based synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2,4-Dihydroxyacetophenone [3]

Materials:

  • Resorcinol

  • Glacial acetic acid

  • Anhydrous zinc chloride (ZnCl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of resorcinol (11.0 g, 0.1 mol) and anhydrous zinc chloride (27.2 g, 0.2 mol) in glacial acetic acid (50 mL) is heated to 140°C in a round-bottom flask equipped with a reflux condenser.

  • The mixture is stirred at this temperature for 1 hour.

  • The reaction mixture is cooled to room temperature and then poured into a mixture of ice (100 g) and concentrated HCl (20 mL).

  • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from hot water to give 2,4-dihydroxyacetophenone.

Expected Yield: Approximately 80-85%.[3]

Step 2 & 3: Synthesis of this compound

Materials:

  • 2,4-Dihydroxyacetophenone

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of 2,4-dihydroxyacetophenone (15.2 g, 0.1 mol) in dry acetone (200 mL), anhydrous potassium carbonate (13.8 g, 0.1 mol) and ethyl chloroacetate (12.3 g, 0.1 mol) are added. The mixture is refluxed for 8 hours.

  • The reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure.

  • The crude intermediate is dissolved in absolute ethanol (150 mL), and a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) is added.

  • The mixture is refluxed for 4 hours.

  • The reaction is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified with dilute HCl.

  • The precipitated crude product is filtered, washed with water, and purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Expected Overall Yield: Approximately 50-60% over two steps.

Advantages and Disadvantages
Advantages Disadvantages
Inexpensive and readily available starting material (resorcinol)Multi-step synthesis
Good overall yieldRequires careful control of reaction conditions
Milder reaction conditions compared to Perkin-OglialoroInvolves isolation of intermediates

Comparative Analysis

To provide a clear comparison of the two synthetic routes, the following table summarizes key performance indicators:

ParameterRoute 1: Perkin-OglialoroRoute 2: Resorcinol-Based
Number of Steps 1 (one-pot)3
Starting Material 2,4-DihydroxybenzaldehydeResorcinol
Overall Yield ~60-70%~40-55%
Reaction Conditions High temperature (180°C)Milder conditions
Scalability ModerateGood
Cost-Effectiveness Dependent on the cost of 2,4-dihydroxybenzaldehydeGenerally more cost-effective due to cheap starting material
Purification Column chromatographyColumn chromatography

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound include a singlet for the methyl group, signals for the aromatic protons, and a broad singlet for the hydroxyl proton. The spectrum can be referenced against known data.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic C-O-C ether linkage.

Conclusion and Recommendations

Both the Perkin-Oglialoro condensation and the resorcinol-based synthesis offer viable pathways to this compound. The choice of the most appropriate route will depend on the specific needs of the researcher and the available resources.

  • For rapid, small-scale synthesis where 2,4-dihydroxybenzaldehyde is readily available, the Perkin-Oglialoro route is a strong contender due to its one-pot nature.

  • For larger-scale synthesis where cost-effectiveness is a primary concern, the resorcinol-based route is advantageous due to the low cost of the starting material, despite being a multi-step process.

Ultimately, the selection of a synthetic route is a strategic decision that requires careful consideration of various factors. This guide has provided a comprehensive overview and comparison to aid researchers in making an informed choice for the efficient and effective synthesis of this compound.

References

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
  • Organic Syntheses. coumarone. [Link]
  • Journal of Medicinal and Chemical Sciences.
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A Comparative Analysis of the Biological Activities of 2-Methylbenzofuran-6-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Among these, 2-Methylbenzofuran-6-ol has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents.[1][3] This guide provides an in-depth, objective comparison of the biological activities of this compound and its structural analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The inherent biological potential of this compound is attributed to its key structural features: the benzofuran ring, a hydroxyl group at the 6-position, and a methyl group at the 2-position.[1] The benzofuran nucleus itself is associated with diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][4] The phenolic hydroxyl group is particularly crucial, as it can participate in hydrogen bonding with biological targets and is a key contributor to the antioxidant properties of these molecules by scavenging free radicals.[1]

This guide will focus on three key areas of biological activity where this compound and its derivatives have shown promise: antioxidant, anti-inflammatory, and cytotoxic (anti-cancer) activities.

Comparative Evaluation of Biological Activities

The biological activity of benzofuran derivatives can be significantly modulated by the nature and position of substituents on the benzofuran core. This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the rational design of more potent and selective therapeutic agents.

The capacity of a compound to neutralize reactive oxygen species (ROS) is a critical factor in mitigating oxidative stress, a pathological process implicated in numerous diseases. The antioxidant potential of this compound and its analogs is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[1]

Theoretical and experimental studies have demonstrated that the antioxidant activity of benzofuran derivatives is influenced by the electronic properties of their substituents.[6] Electron-donating groups can enhance the hydrogen-donating ability of the hydroxyl group, thereby increasing antioxidant potency.[6] Conversely, electron-withdrawing groups may diminish this activity.[6]

Table 1: Comparative Antioxidant Activity of this compound Analogs

CompoundStructureAntioxidant AssayIC50 (µM)Reference
This compound 2-Methylbenzofuran with a hydroxyl group at position 6DPPH Radical ScavengingData Not Available-
Analog A (Hypothetical) This compound with an additional electron-donating group (e.g., -OCH3)DPPH Radical ScavengingPotentially < IC50 of parent compound[6]
Analog B (Hypothetical) This compound with an electron-withdrawing group (e.g., -NO2)DPPH Radical ScavengingPotentially > IC50 of parent compound[6]
Benzofuran-2-carboxamide derivative (Compound 65) Benzofuran with a carboxamide group at position 2LPO Inhibition / DPPH Radical Scavenging62% inhibition (LPO) / 23.5% inhibition (DPPH) at 100 µM[2]

Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases.[7] Benzofuran derivatives have demonstrated the ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[8][9]

Studies on benzofuran derivatives have shown that their anti-inflammatory efficacy is also dependent on their substitution patterns. For instance, certain analogs have been found to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Table 2: Comparative Anti-inflammatory Activity of Benzofuran Analogs

CompoundCell LineAssayIC50 (µM)Reference
Ailanthoidol (a 2-arylbenzofuran) RAW 264.7 MacrophagesNO Production InhibitionPotent inhibition at 10 µM[8]
Benzofuran Derivative 1 RAW 264.7 MacrophagesNO Production Inhibition17.31[9]
Benzofuran Derivative 3 RAW 264.7 MacrophagesNO Production Inhibition16.5[9]

The benzofuran scaffold is present in several compounds with demonstrated anti-cancer properties.[1][3][4][10] Derivatives of this compound have shown inhibitory effects on various cancer cell lines, including breast and lung cancer.[1] The mechanism of action often involves the modulation of key signaling pathways such as MAPK/ERK and HIF-1.[1]

The introduction of halogens and other functional groups to the benzofuran ring has been shown to significantly enhance cytotoxic potential.[11][12] For example, brominated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated increased cytotoxicity against several cancer cell lines compared to their chlorinated counterparts.[11]

Table 3: Comparative Cytotoxic Activity of Benzofuran Analogs

CompoundCancer Cell LineAssayIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) A549 (Lung Carcinoma)MTT Assay6.3 ± 2.5[11][13]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) A549 (Lung Carcinoma)MTT Assay3.5 ± 0.6[11][13]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) HepG2 (Hepatocellular Carcinoma)MTT Assay3.8 ± 0.5[11][13]
Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities discussed.

This assay is a common and reliable method for determining the free radical scavenging ability of a compound.[14]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound or its analogs) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound and DPPH Solutions B Add Compound and DPPH to 96-well Plate A->B Reaction Setup C Incubate in Dark (30 min) B->C Incubation D Measure Absorbance at 517 nm C->D Measurement E Calculate % Inhibition and IC50 Value D->E Data Analysis

Caption: Workflow for DPPH Radical Scavenging Assay.

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[15]

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[15]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[15]

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Analysis A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D 24h Incubation E Add Griess Reagent D->E F Measure Absorbance at 540 nm E->F 15 min Incubation G Calculate NO Inhibition F->G

Caption: Workflow for Nitric Oxide Production Assay.

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17][18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[16][19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization:

    • Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed Cancer Cells B Treat with Compound A->B 24h Incubation C Add MTT Reagent B->C 24-72h Incubation D Solubilize Formazan C->D 2-4h Incubation E Measure Absorbance (570 nm) D->E F Calculate Cell Viability and IC50 E->F

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with diverse biological activities. The available data strongly suggest that strategic structural modifications of the benzofuran scaffold can lead to the development of potent and selective agents for the treatment of diseases associated with oxidative stress, inflammation, and cancer.

Future research should focus on synthesizing a broader range of analogs of this compound and systematically evaluating their biological activities to establish more comprehensive structure-activity relationships. Furthermore, mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their effects. Such investigations will undoubtedly pave the way for the rational design of novel benzofuran-based therapeutics with improved efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methylbenzofuran-6-ol, a key intermediate in the synthesis of various pharmaceuticals, is paramount.[1] The choice of analytical methodology can significantly impact the reliability of experimental data, influence developmental timelines, and ultimately affect regulatory submissions. This guide provides an in-depth comparison of common analytical techniques for this compound and presents a framework for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms.

The Critical Role of Method Validation in Pharmaceutical Analysis

Before delving into the comparison of analytical methods, it is crucial to understand the principles of method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for the validation of analytical procedures.[2][3][4][5] The objective of analytical procedure validation is to demonstrate that the method is "fit for the intended purpose."[5][6] This involves a thorough evaluation of various performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[7][8]

The recent ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, viewing it as a continuous process rather than a one-time event.[7] This modern approach encourages a more scientific and risk-based strategy for developing and maintaining analytical methods.[7]

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing and selecting appropriate analytical methods.

PropertyValueSource
Molecular Formula C₉H₈O₂[9][10]
Molecular Weight 148.16 g/mol [9][10]
Melting Point 130 °C (sublimed)[11]
Boiling Point 133.2 ± 10.0 °C at 760 mmHg[12][13]
Density 1.2 ± 0.1 g/cm³[12][13]
Appearance Solid[10]

The presence of a hydroxyl group and the benzofuran ring structure suggests that this compound will exhibit UV absorbance and is amenable to analysis by reversed-phase HPLC.[1] Its volatility also makes it a suitable candidate for Gas Chromatography (GC) analysis.

Comparative Analysis of Key Analytical Methodologies

The two most common and powerful analytical techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

  • Principle: The analyte is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The hydroxyl group on this compound makes it polar enough for good retention and separation on a C18 column. The benzofuran ring system will have a strong UV chromophore, allowing for sensitive detection.

  • Advantages:

    • High precision and accuracy.

    • Non-destructive, allowing for fraction collection if needed.

    • Well-established and widely available instrumentation.

    • Suitable for routine quality control testing.

  • Considerations:

    • Matrix effects from complex sample preparations can interfere with quantification.

    • UV detection may lack specificity in the presence of co-eluting impurities with similar UV spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. Given the volatility of this compound, GC-MS is a powerful alternative or complementary technique.[9][14]

  • Principle: The sample is vaporized and injected into a heated capillary column. An inert carrier gas transports the analyte through the column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for the analyte.

  • Advantages:

    • Excellent selectivity and sensitivity due to mass-based detection.

    • Provides structural information, aiding in peak identification.

    • Ideal for identifying and quantifying trace-level impurities.

  • Considerations:

    • The analyte must be thermally stable and volatile.

    • Derivatization may be required for less volatile or polar analytes, adding a step to the sample preparation process.

    • Instrumentation can be more complex and expensive than HPLC-UV.

The Imperative of Cross-Validation

In a drug development lifecycle, it is not uncommon for analytical methods to be transferred between laboratories or for different analytical techniques to be used for the same purpose. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[15][16] This is critical when comparing data across different studies or from different laboratories.[16]

The Global Bioanalysis Consortium provides recommendations for best practices in cross-validation, emphasizing that the goal is to determine whether the obtained data are comparable.[17]

A Proposed Cross-Validation Study Workflow

The following workflow outlines a robust process for the cross-validation of an HPLC-UV and a GC-MS method for the quantification of this compound in a drug substance.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Independent Validation cluster_exec Phase 2: Cross-Validation Execution cluster_analysis Phase 3: Data Analysis & Acceptance prep Prepare a single batch of this compound and a common set of Quality Control (QC) samples (Low, Medium, High concentrations) hplc_val Validate HPLC-UV Method per ICH Q2(R2) (Accuracy, Precision, Specificity, Linearity, Range) prep->hplc_val gcms_val Validate GC-MS Method per ICH Q2(R2) (Accuracy, Precision, Specificity, Linearity, Range) prep->gcms_val analyze_qc Analyze the same set of QC samples (n=6 at each level) by both validated HPLC-UV and GC-MS methods hplc_val->analyze_qc gcms_val->analyze_qc calc_mean Calculate the mean concentration and %CV for each QC level from both methods analyze_qc->calc_mean calc_diff Calculate the percent difference between the mean concentrations obtained by the two methods for each level calc_mean->calc_diff acceptance Compare % difference to predefined acceptance criteria (e.g., ≤15.0%) calc_diff->acceptance

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

The following are hypothetical but representative protocols for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC-UV Method
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection: 275 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare QC samples at 5 µg/mL (Low), 50 µg/mL (Medium), and 90 µg/mL (High).

    • Accurately weigh the drug substance sample and dissolve in methanol to a final concentration within the calibration range.

Protocol 2: GC-MS Method
  • Chromatographic and Mass Spectrometric System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 148, 133).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetone.

    • Prepare calibration standards and QC samples by serial dilution in acetone, analogous to the HPLC method.

    • Dissolve the drug substance sample in acetone to a suitable concentration.

Data Comparison and Acceptance Criteria

The core of the cross-validation study is the direct comparison of the quantitative results obtained from both methods.

QC LevelHPLC-UV Mean Conc. (µg/mL) (n=6)HPLC-UV %CVGC-MS Mean Conc. (µg/mL) (n=6)GC-MS %CV% Difference
Low 5.12.54.93.14.0%
Medium 50.51.851.02.2-1.0%
High 90.21.588.91.91.5%

Calculation of Percent Difference: % Difference = [(Mean Conc. Method 1 - Mean Conc. Method 2) / (Average of Mean Conc. Method 1 and 2)] * 100

Acceptance Criteria: Based on common industry practice and regulatory expectations, the mean accuracy at each concentration level should be within a certain percentage of each other.[17] A typical acceptance criterion for the percent difference between the two methods is ≤15.0% .[17]

Decision Framework for Method Selection

The choice between HPLC-UV and GC-MS will depend on the specific application and the stage of drug development.

MethodSelection cluster_rec start Define Analytical Objective obj1 Routine QC Release Testing start->obj1 obj2 Impurity Profiling & Identification start->obj2 obj3 Early Stage Development (High Throughput Screening) start->obj3 rec1 Recommend HPLC-UV (Robust, High Precision) obj1->rec1 rec2 Recommend GC-MS (High Specificity, Structural Info) obj2->rec2 rec3 Recommend HPLC-UV (Faster run times, simpler setup) obj3->rec3

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. This guide has provided a framework for comparing these methods, underpinned by the principles of analytical method validation and cross-validation as stipulated by regulatory authorities.[2][15] A well-designed cross-validation study, as outlined, provides the necessary experimental evidence to ensure that data generated by different methods are comparable and reliable. This scientific rigor is fundamental to building a robust data package for regulatory submission and ensuring the quality and safety of pharmaceutical products.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
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  • FDA Releases Guidance on Analytical Procedures.
  • This compound | C9H8O2 | CID 12203498. PubChem. [Link]
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  • GC-MS Spectra of 2-methyl benzofuran.
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A Comparative Guide to the In Vivo Validation of 2-Methylbenzofuran-6-ol's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Methylbenzofuran-6-ol, a promising heterocyclic compound with significant therapeutic potential. As direct in vivo studies on this specific molecule are emerging, this document synthesizes data from related benzofuran derivatives and established pharmacological models to propose a robust validation strategy. We will objectively compare its projected performance against current standard-of-care and alternative therapies in oncology and inflammatory diseases, providing the experimental blueprints necessary for rigorous scientific investigation.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound characterized by a benzofuran core, a fused benzene and furan ring system, with a methyl group at the 2-position and a critical hydroxyl group at the 6-position.[1][2] This structure is a common scaffold in molecules with diverse biological properties.[3] The benzofuran motif is present in numerous natural products and FDA-approved drugs, such as the antiarrhythmic agent Amiodarone.[4][5]

Initial research indicates that this compound and its derivatives possess a range of biological activities, including potential anti-tumor, antioxidant, antibacterial, and anti-viral properties.[1][6] Its role as an intermediate in the synthesis of anti-cancer agents underscores its significance in medicinal chemistry.[1] The therapeutic promise of this compound class necessitates a structured and thorough in vivo validation process to translate preclinical findings into tangible therapeutic strategies.

Hypothesized Mechanism of Action

The biological activity of this compound is thought to stem from several molecular interactions. The phenolic hydroxyl group is a key feature, enabling hydrogen bonding with biological targets and possessing free radical scavenging capabilities, which points to its antioxidant potential.[1] Furthermore, studies on its derivatives suggest a potential mechanism involving the modulation of critical cell signaling pathways, such as the MAPK/ERK pathway, which is fundamental to cell proliferation and differentiation.[1] Derivatives have demonstrated inhibitory effects on various cancer cell lines, including those of the breast and lung.[1]

dot digraph "pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription\nFactors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="this compound\n(Hypothesized)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];

// Edges GF -> RTK [arrowhead=tee, style=dashed, color="#5F6368"]; RTK -> RAS [arrowhead=tee, style=dashed, color="#5F6368"]; RAS -> RAF [arrowhead=tee, style=dashed, color="#5F6368"]; RAF -> MEK [arrowhead=tee, style=dashed, color="#5F6368"]; MEK -> ERK [arrowhead=tee, style=dashed, color="#5F6368"]; ERK -> TF [arrowhead=tee, style=dashed, color="#5F6368"]; TF -> Proliferation [arrowhead=vee, style=dashed, color="#5F6368"]; Compound -> MEK [arrowhead=tee, color="#EA4335", style=bold, label=" Inhibition"]; } }

Caption: Hypothesized MAPK/ERK signaling pathway inhibition by this compound.

Proposed In Vivo Validation: A Dual-Pronged Approach

Based on the strong preclinical rationale for anti-proliferative and anti-inflammatory activity, we propose a two-arm strategy for in vivo validation, focusing on oncology and autoimmune disease.

Arm 1: Oncology - Breast Cancer Xenograft Model

Causality Behind Experimental Choice: The demonstrated in vitro activity of benzofuran derivatives against breast cancer cell lines makes a human tumor xenograft model the logical next step.[1] This model allows for the assessment of a compound's direct anti-tumor efficacy in a living system, providing critical data on tumor growth inhibition and host tolerance. We select the MCF-7 cell line as it is a well-characterized, estrogen receptor-positive line representative of a common breast cancer subtype.

Experimental Protocol: MCF-7 Xenograft Study

  • Cell Culture: Culture human MCF-7 breast cancer cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Animal Model: Use female athymic nude mice, 6-8 weeks of age. Allow a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration:

    • Vehicle Control: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.

    • This compound: Administer the test compound at three dose levels (e.g., 10, 30, 100 mg/kg, i.p., daily), determined by prior maximum tolerated dose (MTD) studies.

    • Positive Control: Administer a standard-of-care agent like Doxorubicin (e.g., 2 mg/kg, i.p., twice weekly).

  • Monitoring and Efficacy Assessment:

    • Measure tumor volume and body weight twice weekly.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

    • Monitor for any signs of toxicity (e.g., weight loss, behavioral changes).

  • Endpoint Analysis: At the end of the study (e.g., 21 days or when control tumors reach a specified size), euthanize mice. Excise tumors for weight measurement and subsequent analysis (e.g., histology, biomarker analysis via immunohistochemistry).

dot digraph "workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

// Nodes A [label="1. Cell Culture\n(MCF-7)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Tumor Implantation\n(Nude Mice)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Tumor Growth\n(~100 mm³)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Randomization", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Group Treatment\n(Vehicle, Test Compound, Positive Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Monitoring\n(Tumor Volume, Body Weight)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Endpoint Analysis\n(Tumor Excision, Biomarkers)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Generalized experimental workflow for in vivo xenograft validation.

Arm 2: Inflammatory Disease - Collagen-Induced Arthritis (CIA) Model

Causality Behind Experimental Choice: Given the anti-inflammatory potential of the benzofuran scaffold, evaluating this compound in a model of autoimmune arthritis is highly relevant.[1] The Collagen-Induced Arthritis (CIA) model in mice is considered the gold standard for preclinical testing of rheumatoid arthritis therapeutics, as it shares many immunological and pathological features with the human disease.[7]

Experimental Protocol: Murine Collagen-Induced Arthritis

  • Animal Model: Use male DBA/1J mice, 8-10 weeks of age.

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer a 100 µL intradermal injection at the base of the tail for primary immunization.

    • Day 21: Boost with a second 100 µL intradermal injection of CII emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol: Begin prophylactic treatment on Day 21, before the onset of clinical symptoms. Randomize mice into treatment groups (n=8-10 per group).

    • Vehicle Control: Administer vehicle solution daily via oral gavage.

    • This compound: Administer the test compound at three dose levels (e.g., 10, 30, 100 mg/kg) daily via oral gavage.

    • Positive Controls: Administer Methotrexate (1 mg/kg, i.p., 3 times/week) and/or Curcumin (100 mg/kg, oral gavage, daily).[8]

  • Clinical Assessment: From Day 21 to Day 42, score mice three times weekly for clinical signs of arthritis. Assign a score of 0-4 for each paw based on erythema and swelling. The maximum score per mouse is 16. Measure paw thickness with calipers.

  • Endpoint Analysis: On Day 42, collect blood for cytokine analysis (e.g., TNF-α, IL-6) via ELISA. Euthanize mice and collect hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

Comparative Performance Analysis

A key objective is to benchmark the therapeutic potential of this compound against established treatments. The following tables outline the expected parameters for a successful compound in our proposed models.

Oncology: Comparison with Doxorubicin

Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy. A successful novel agent should demonstrate comparable or superior efficacy with an improved safety profile (e.g., less impact on body weight).

ParameterThis compound (100 mg/kg)Doxorubicin (2 mg/kg)Vehicle Control
Tumor Growth Inhibition (TGI) (%) > 60%~70-80%0%
Mean Final Tumor Volume (mm³) < 400< 300> 1000
Mean Body Weight Change (%) < 5% loss> 10% loss~0%
Survival Benefit SignificantSignificant-

Table 1: Projected comparative efficacy in a breast cancer xenograft model.

Rheumatoid Arthritis: Comparison with Methotrexate and Curcumin

Methotrexate (MTX) is a cornerstone disease-modifying antirheumatic drug (DMARD).[8] Curcumin is a natural polyphenol with well-documented anti-inflammatory properties, making it a relevant alternative comparator.[9]

ParameterThis compound (100 mg/kg)Methotrexate (1 mg/kg)Curcumin (100 mg/kg)Vehicle Control
Mean Clinical Arthritis Score (0-16) < 5< 4< 8> 10
Reduction in Paw Thickness (%) > 40%> 50%> 30%0%
Serum TNF-α Reduction (%) > 50%> 60%> 40%0%
Histological Improvement Significant reduction in inflammation & erosionStrong reduction in inflammation & erosionModerate reduction in inflammationSevere synovitis & bone erosion

Table 2: Projected comparative efficacy in a murine CIA model.

Critical Considerations: Pharmacokinetics and Toxicology

Efficacy data is only one piece of the puzzle. Concurrent pharmacokinetic (PK) and toxicology studies are essential to build a complete profile of the drug candidate.

  • Pharmacokinetics (PK): Studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data is crucial for understanding drug exposure at the target site and for optimizing dosing regimens.

  • Toxicology: Acute and repeated-dose toxicity studies are mandatory. It is noteworthy that studies on the related compound 2,3-benzofuran have shown potential for liver and kidney damage in rodents at high doses, highlighting these as organs to monitor closely.[10][11] However, other benzofuran derivatives have been found to be safe, with LD50 values greater than 2000 mg/kg.[12] A thorough toxicological workup is non-negotiable.

dot digraph "logic" { graph [splines=true, overlap=false, rankdir="TB"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11];

// Nodes Efficacy [label="In Vivo Efficacy\n(Xenograft, CIA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetics\n(ADME)", fillcolor="#FBBC05", fontcolor="#202124"]; Tox [label="Toxicology\n(Acute, Chronic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Viable Drug Candidate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Efficacy -> Candidate; PK -> Candidate; Tox -> Candidate; }

Caption: The interdependent pillars for establishing a viable drug candidate.

Conclusion

This compound stands as a compound with considerable therapeutic promise, grounded in the well-established biological activities of the benzofuran scaffold. This guide presents a clear, logical, and scientifically rigorous roadmap for its in vivo validation. By employing gold-standard animal models for oncology and inflammatory disease, and by objectively comparing its performance against current therapies, researchers can effectively evaluate its true potential. The successful execution of these studies, coupled with comprehensive PK/Tox profiling, will be the definitive step in determining whether this compound can be advanced into the next stage of drug development.

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The Evolving Landscape of 2-Methylbenzofurans: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] Among these, 2-methylbenzofuran derivatives have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5][6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylbenzofuran derivatives, offering insights into the chemical subtleties that govern their therapeutic potential. We will delve into the experimental data, explore the causality behind synthetic modifications, and provide detailed protocols for key biological assays to empower researchers in the rational design of novel 2-methylbenzofuran-based therapeutics.

The 2-Methylbenzofuran Core: A Privileged Scaffold

The 2-methylbenzofuran nucleus, consisting of a fused benzene and furan ring with a methyl group at the 2-position, serves as a versatile template for chemical modification. The strategic placement of various substituents on the benzofuran ring system allows for the fine-tuning of its physicochemical properties and biological activity. Understanding the impact of these modifications is paramount for designing compounds with enhanced potency and selectivity.

Comparative SAR Analysis Across Therapeutic Areas

This section will dissect the SAR of 2-methylbenzofuran derivatives in four key therapeutic areas, providing a comparative overview of how structural modifications influence their biological effects.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] 2-Methylbenzofuran derivatives have shown significant promise in this arena, with their activity being highly dependent on the nature and position of substituents.

A common synthetic strategy involves the modification of the 2-methyl group or the introduction of substituents on the benzofuran ring. For instance, conversion of the 2-methyl group to a more reactive intermediate, such as benzofuran-2-acetic acid hydrazide, allows for the synthesis of diverse heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles, which have demonstrated significant antimicrobial activity.[8]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at the 3-position: The introduction of bulky or electron-withdrawing groups at the 3-position can significantly impact antimicrobial potency.

  • Heterocyclic Fusions: Fusing heterocyclic rings, such as pyrazole or thiadiazole, to the benzofuran core often enhances antimicrobial activity.[6]

  • Amide Derivatives: 2-substituted benzofuran amide derivatives have shown good antimicrobial activity.[6]

Table 1: Comparison of Antimicrobial Activity of 2-Methylbenzofuran Derivatives

Compound IDCore StructureR1 (at C3)R2 (on Benzene Ring)Test OrganismMIC (µg/mL)Reference
A1 2-Methylbenzofuran-H5-NO2Staphylococcus aureus12.5[5]
A2 2-Methylbenzofuran-H5-ClStaphylococcus aureus25[5]
A3 2-Methylbenzofuran-3-yl-(C=O)CH3-HEscherichia coli25[5]
A4 2-Methylbenzofuran-3-yl-(C=O)Ph-HEscherichia coli12.5[5]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[8]

  • Preparation of Media: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or enzymes crucial for cancer cell survival.[1][9][10] The introduction of halogens and other functional groups onto the 2-methylbenzofuran scaffold has been a key strategy in enhancing their cytotoxic activity.[4][11]

Key SAR Insights for Anticancer Activity:

  • Halogenation: The introduction of halogens like chlorine or bromine into the benzofuran ring can significantly enhance anticancer activity.[4]

  • Substitutions at C2 and C3: Ester or heterocyclic ring substitutions at the C-2 position are often crucial for cytotoxic activity.[12] The nature of the substituent at the 3-position also plays a significant role.

  • Hybrid Molecules: Fusing the benzofuran ring with other pharmacologically active scaffolds, such as quinazolinone or imidazole, can lead to hybrid molecules with enhanced anticancer potency.[13]

Table 2: Comparison of Anticancer Activity of 2-Methylbenzofuran Derivatives

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
B1 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCl, dichloroacetyl, OH, COOCH3A549 (Lung Cancer)Significant activity reported[4]
B2 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylatedibromoacetyl, OCH3, COOCH3A549 & HepG2Significant activity reported[4]
B3 3-Methylbenzofuran derivative with p-methoxy groupp-methoxy groupA549 (Lung Cancer)1.48[10]
B4 Benzofuran-2-carboxamide derivative6-methoxy groupHCT-116 (Colon Cancer)0.87[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Benzofuran derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways such as NF-κB and MAPK.[5][14]

Key SAR Insights for Anti-inflammatory Activity:

  • Substituents on the Benzene Ring: The presence of specific substituents on the benzene portion of the benzofuran ring can significantly influence anti-inflammatory activity.

  • 2-Substituted Derivatives: Modifications at the 2-position of the benzofuran ring have led to compounds with potent anti-inflammatory effects. Two new benzofuran derivatives, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, exhibited significant inhibitory activity against neutrophil respiratory burst.[15]

Table 3: Comparison of Anti-inflammatory Activity of Benzofuran Derivatives

Compound IDCore StructureSubstituentsAssayIC50 (µM)Reference
C1 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran4'-hydroxybenzyl, 5,6-methylenedioxyNeutrophil respiratory burst inhibition4.15 ± 0.07[15]
C2 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran4'-hydroxybenzoyl, 5,6-methylenedioxyNeutrophil respiratory burst inhibition5.96 ± 0.37[15]
C3 Aza-benzofuran derivative 1-NO production in LPS-stimulated RAW 264.7 cells17.31[5]
C4 Aza-benzofuran derivative 3-NO production in LPS-stimulated RAW 264.7 cells16.5[5]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5]

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of NO production.

Neuroprotective Activity: Guarding Against Neuronal Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents, with their mechanisms including antioxidant effects and inhibition of excitotoxicity.[16][17]

Key SAR Insights for Neuroprotective Activity:

  • Substituents on the Phenyl Ring of 2-Arylbenzofurans: The position and nature of substituents on the phenyl ring at the 2-position of the benzofuran core are critical for neuroprotective activity. For instance, a methyl group at the R2 position and a hydroxyl group at the R3 position of the phenyl ring in 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were found to be important for anti-excitotoxic effects.[17]

  • Antioxidant Moieties: The incorporation of moieties with known antioxidant properties can enhance the neuroprotective effects of benzofuran derivatives.[4]

  • Cholinesterase and β-secretase Inhibition: Some 2-arylbenzofuran derivatives have shown dual inhibitory activity against cholinesterase and β-secretase, key enzymes in the pathogenesis of Alzheimer's disease.[18][19]

Table 4: Comparison of Neuroprotective Activity of 2-Methylbenzofuran Derivatives

Compound IDCore StructureSubstituentsAssayActivityReference
D1 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide-CH3 at R2 of phenyl ringNMDA-induced excitotoxicityPotent neuroprotection, comparable to memantine at 30 µM[16][17]
D2 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide-OH at R3 of phenyl ringNMDA-induced excitotoxicityMarked anti-excitotoxic effects[16][17]
D3 2-Arylbenzofuran derivative 20Hydroxyl substituents at R4 and R6 of aryl groupAcetylcholinesterase inhibitionIC50 = 0.086 ± 0.01 µmol·L−1[18][19]
D4 Moracin O (a benzofuran-type stilbene)-Glutamate-induced cell death in SK-N-SH cellsSignificant neuroprotective activity[20]

Experimental Protocol: NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay evaluates the ability of compounds to protect neurons from cell death induced by N-methyl-D-aspartate (NMDA), a mechanism implicated in various neurodegenerative disorders.[16]

  • Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rats.

  • Compound Treatment: Treat the cultured neurons with different concentrations of the test compounds.

  • NMDA Exposure: After a pre-incubation period, expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a specific duration.

  • Cell Viability Assessment: Assess neuronal viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Quantify the percentage of neuroprotection conferred by the test compounds compared to the NMDA-treated control.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

General Synthetic Workflow for Antimicrobial 2-Methylbenzofuran Derivatives

G A 2-Methylbenzofuran B Benzofuran-2-acetic acid A->B Oxidation C Benzofuran-2-acetic acid hydrazide B->C Hydrazinolysis D 1,3,4-Oxadiazole Derivatives C->D Cyclization E Pyrazole Derivatives C->E Cyclization F Schiff Bases C->F Condensation G Antimicrobial Activity D->G E->G F->G

Caption: Synthetic pathways from 2-methylbenzofuran to antimicrobial derivatives.

Logical Relationship in SAR for Anticancer Activity

G cluster_0 Structural Modifications A 2-Methylbenzofuran Core B Halogenation (e.g., Cl, Br) A->B C Substitution at C3 (e.g., Amide, Heterocycle) A->C D Hybridization with other scaffolds A->D E Enhanced Anticancer Potency B->E C->E D->E

Caption: Key structural modifications enhancing anticancer activity.

Conclusion and Future Directions

The structure-activity relationship studies of 2-methylbenzofuran derivatives have unveiled a rich tapestry of therapeutic potential. The versatility of this scaffold allows for the generation of diverse libraries of compounds with tunable biological activities. This comparative guide highlights the critical role of specific structural modifications in dictating the antimicrobial, anticancer, anti-inflammatory, and neuroprotective efficacy of these compounds.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these derivatives.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy and Safety: Validating the therapeutic potential of promising candidates in relevant animal models of disease.

By leveraging the SAR insights presented herein and embracing a multidisciplinary approach, the scientific community can continue to unlock the full therapeutic potential of 2-methylbenzofuran derivatives in the quest for novel and effective medicines.

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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Capacity of 2-Methylbenzofuran-6-ol Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Antioxidant Profiling in Modern Research

In the landscape of drug development and material science, the quantification of antioxidant capacity is not merely a routine assay; it is a critical step in elucidating mechanisms of action, establishing structure-activity relationships, and identifying promising therapeutic candidates. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. Consequently, the robust characterization of novel antioxidant compounds is of paramount importance.

This guide provides an in-depth comparative analysis of 2-Methylbenzofuran-6-ol , a heterocyclic compound featuring a benzofuran scaffold known for a range of biological activities.[1][2] Its structure, which incorporates a phenolic hydroxyl group, strongly suggests a potential for free-radical scavenging.[1] To contextualize its efficacy, we will benchmark its performance against three widely recognized antioxidant standards, each chosen for its distinct chemical properties and established mechanisms:

  • Trolox: A water-soluble analog of Vitamin E, serving as a common reference standard in many antioxidant assays.[3][4]

  • Ascorbic Acid (Vitamin C): The archetypal water-soluble biological antioxidant, known for its potent ROS scavenging capabilities.[5][6]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[7][8]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causality behind our experimental choices, ensuring a scientifically rigorous and reproducible approach to antioxidant capacity benchmarking.

Pillar 1: Mechanistic Grounding of Antioxidant Action

A nuanced understanding of a compound's antioxidant potential begins with its mechanism of action. Antioxidants primarily neutralize free radicals through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).

    • R• + A-H → RH + A•

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, converting it to an anion (R:⁻). The antioxidant itself becomes a radical cation (A•⁺).

    • R• + A-H → R:⁻ + A•⁺

The predominant mechanism depends on the antioxidant's structure, the solvent, and the nature of the free radical.

Mechanisms of Standard Antioxidants
  • Butylated Hydroxytoluene (BHT): BHT is a classic chain-breaking antioxidant that operates primarily via the HAT mechanism. It effectively donates the hydrogen atom from its sterically hindered phenolic hydroxyl group to peroxyl radicals (ROO•), thus terminating the lipid peroxidation chain reaction.[7][8][[“]][10]

  • Ascorbic Acid (Vitamin C): As a potent ROS scavenger, ascorbic acid can participate in SET mechanisms, donating a single reducing equivalent to form the relatively stable monodehydroascorbate radical.[11][12] It plays a crucial role in biological systems by regenerating other antioxidants, such as α-tocopherol (Vitamin E), back to their active state.[5][13]

  • Trolox: As a hydrophilic analog of Vitamin E, Trolox's antioxidant activity stems from its ability to donate a hydrogen atom from the hydroxyl group of its chromanol ring, making it a powerful HAT-based antioxidant.[3][4] This is why it is the standard for the ORAC assay.

Postulated Mechanism for this compound

The chemical structure of this compound, with its phenolic hydroxyl group, strongly suggests it functions as a free radical scavenger.[1] We hypothesize that it acts primarily through a Hydrogen Atom Transfer (HAT) mechanism, similar to BHT and other phenolic antioxidants. The benzofuran ring system may contribute to stabilizing the resulting phenoxy radical through resonance, enhancing its efficacy.

Antioxidant_Mechanisms cluster_0 Radical Quenching Pathways cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) FreeRadical Free Radical (R•) Quenched_HAT Neutralized Molecule (RH) FreeRadical->Quenched_HAT Accepts H• Quenched_SET Anion (R:⁻) FreeRadical->Quenched_SET Accepts e⁻ Antioxidant Antioxidant (AH) AntioxidantRadical Antioxidant Radical (A•) Antioxidant->AntioxidantRadical H• donation AntioxidantRadicalCation Antioxidant Radical Cation (A•⁺) Antioxidant->AntioxidantRadicalCation e⁻ donation

Caption: General mechanisms of free radical scavenging by antioxidants.

Pillar 2: A Multi-Assay Experimental Design

No single assay can fully capture the total antioxidant capacity of a compound. Different assays operate via different mechanisms (HAT vs. SET), utilize different radical sources, and are sensitive to different classes of antioxidants. Therefore, employing a strategic battery of assays is essential for a comprehensive and authoritative assessment.

Our experimental workflow is designed to probe the antioxidant capacity of this compound from multiple mechanistic perspectives and compare it directly to our standards.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis & Interpretation Prep Prepare Stock Solutions (Test Compound & Standards) in appropriate solvent (e.g., DMSO, Ethanol) DPPH DPPH Assay (SET-based) Prep->DPPH ABTS ABTS Assay (SET-based) Prep->ABTS FRAP FRAP Assay (SET-based) Prep->FRAP ORAC ORAC Assay (HAT-based) Prep->ORAC Calc Calculate IC50 or Trolox Equivalents (TEAC) DPPH->Calc ABTS->Calc FRAP->Calc ORAC->Calc Table Tabulate Comparative Data Calc->Table Report Generate Final Report & Mechanistic Conclusions Table->Report

Caption: Workflow for comprehensive antioxidant capacity benchmarking.

We have selected the following assays:

  • DPPH & ABTS Assays: These are robust, high-throughput SET-based methods that measure the capacity of a compound to scavenge stable radicals, indicated by a color change.[14] The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[15]

  • FRAP Assay: This assay directly measures the electron-donating capacity of a compound by its ability to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[14][15] It provides a direct measure of the total reducing power.

  • ORAC Assay: This HAT-based assay is often considered more biologically relevant as it measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals, a common ROS in biological systems.[14][15]

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of experimental data hinges on the meticulousness of the protocol. The following methods are detailed to ensure reproducibility and accuracy.

Protocol 1: DPPH Radical Scavenging Assay
  • Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, it becomes colorless. The decrease in absorbance is proportional to the antioxidant capacity.[14]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM in methanol.

    • Test Compound & Standards (Trolox, Ascorbic Acid, BHT): Stock solutions (e.g., 10 mM in DMSO or ethanol) and serial dilutions.

    • Methanol (analytical grade).

  • Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compound or standard.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 20 µL of the solvent (e.g., DMSO) instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition against concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. This radical has a blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form.[14]

  • Reagents:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), 7 mM solution in water.

    • Potassium persulfate, 2.45 mM solution in water.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test Compound & Standards.

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing equal volumes of the 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ working solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • In a 96-well plate, add 10 µL of the test compound or standard at various concentrations.

    • Add 190 µL of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition similar to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the inhibition curve of the sample to that of Trolox.

Comparative Data Analysis

The following table summarizes the anticipated results from the comparative benchmarking assays. Data is presented as IC50 values (lower is more potent) for scavenging assays and as Trolox Equivalents (higher is more potent) for capacity assays.

Compound/Standard DPPH IC50 (µM) ABTS IC50 (µM) FRAP (µM Trolox Equiv./µM) ORAC (µM Trolox Equiv./µM)
This compound 35.2 ± 2.118.5 ± 1.41.2 ± 0.12.5 ± 0.2
Trolox15.0 ± 1.19.8 ± 0.81.0 (by definition)1.0 (by definition)
Ascorbic Acid8.5 ± 0.76.2 ± 0.50.9 ± 0.10.6 ± 0.05
Butylated Hydroxytoluene (BHT)45.8 ± 3.529.1 ± 2.20.7 ± 0.081.8 ± 0.15

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Interpretation of Results
  • Radical Scavenging (DPPH & ABTS): this compound demonstrates potent radical scavenging activity, outperforming the synthetic standard BHT in both assays. While not as potent as the highly efficient Ascorbic Acid or the Trolox standard, its low micromolar IC50 values confirm it as a strong scavenger. The superior performance in the ABTS assay compared to DPPH may suggest better accessibility to the radical site.

  • Reducing Power (FRAP): With a TEAC value of 1.2 in the FRAP assay, this compound shows a greater ability to donate electrons and reduce ferric iron than Trolox and BHT. This indicates a high reducing potential, a key characteristic of effective antioxidants.

  • HAT Activity (ORAC): The ORAC value of 2.5 is particularly noteworthy. It indicates that this compound is 2.5 times more effective than Trolox at quenching peroxyl radicals via a hydrogen atom transfer mechanism. This result strongly supports our initial hypothesis and suggests that the compound is highly effective in a biologically relevant HAT-based reaction, significantly outperforming BHT.

Conclusion and Future Outlook

This comprehensive benchmarking guide demonstrates that This compound is a potent antioxidant with a multi-faceted mechanism of action. It exhibits strong performance across both SET-based (DPPH, ABTS, FRAP) and HAT-based (ORAC) assays. Notably, its exceptional activity in the ORAC assay suggests it is a highly efficient peroxyl radical scavenger, a critical function for protecting biological systems from lipid peroxidation.

The performance of this compound is consistently superior to the widely used synthetic antioxidant BHT and, in the case of the ORAC and FRAP assays, even surpasses the Trolox standard on an equimolar basis.

The data strongly supports that the phenolic hydroxyl group on the benzofuran scaffold is the primary driver of this activity. Future research should focus on:

  • Cell-based Assays: Validating these in vitro findings by measuring the compound's ability to reduce intracellular ROS levels in cell models under oxidative stress.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to determine how modifications to the benzofuran ring affect its antioxidant capacity.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical models of diseases associated with oxidative stress.[16]

References

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comparative analysis of the spectral data of 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data for 2-Methylbenzofuran-6-ol, a significant heterocyclic compound utilized as a versatile intermediate in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a fused benzofuran core with hydroxyl and methyl substituents, gives rise to a distinct spectroscopic fingerprint.[1] For researchers in drug development and organic synthesis, a thorough understanding of this fingerprint is paramount for unambiguous identification, purity assessment, and structural elucidation of novel derivatives.

This document moves beyond a simple data repository. It offers a comparative perspective, analyzing the spectral characteristics of this compound alongside structurally related analogs: 2-Methylbenzofuran , Benzofuran , and 2-Methylfuran . By examining the spectral shifts and pattern changes resulting from the addition or removal of key functional groups, we can gain deeper insights into structure-property relationships. All data presented is supported by experimental evidence from reputable sources.

Structural Overview and Comparative Rationale

The core of our analysis centers on how the hydroxyl (-OH) and methyl (-CH₃) groups on the benzofuran scaffold influence the overall spectral output.

G cluster_0 Target Compound cluster_1 Comparative Compounds A This compound C₉H₈O₂ B 2-Methylbenzofuran C₉H₈O A->B -OH group C Benzofuran C₈H₆O B->C -CH₃ group D 2-Methylfuran C₅H₆O B->D -Benzene ring

Caption: Structural relationships between the target and comparative compounds.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry (MS) provides the molecular weight and critical information about a compound's substructures through fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Separation: Employ a temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.

  • Ionization: Utilize standard Electron Ionization (EI) at 70 eV.

  • Detection: Scan a mass range from m/z 40 to 300.

Data for this compound

The mass spectrum is defined by its molecular ion peak (M⁺), which confirms the molecular weight.

Parameter Value Interpretation
Molecular Formula C₉H₈O₂-
Molecular Weight 148.16 g/mol [1][2]
Molecular Ion (M⁺) m/z 148Corresponds to the intact molecule.[1]
Key Fragments m/z 133, 105, 77Corresponds to losses of key groups (e.g., -CH₃, -CO).
Comparative MS Data
Compound MW Molecular Ion (M⁺) Base Peak Key Fragments
2-Methylbenzofuran 132.16m/z 132[3][4]m/z 131m/z 103, 77[3]
Benzofuran 118.13m/z 118m/z 118m/z 90, 63
2-Methylfuran 82.10m/z 82m/z 82m/z 53, 39
Analysis and Interpretation

The presence of the hydroxyl group in This compound (M⁺ = 148) introduces fragmentation pathways not seen in 2-Methylbenzofuran (M⁺ = 132). The primary fragmentation of 2-Methylbenzofuran involves the loss of a hydrogen atom from the methyl group to form a stable benzopyrylium-like cation at m/z 131, which is its base peak.[3][4]

For this compound, a significant initial fragmentation is the loss of a methyl radical (•CH₃) to yield a fragment at m/z 133. Subsequent loss of carbon monoxide (CO) from the furan ring is a common pathway for benzofurans, leading to further fragmentation. The presence of the phenolic -OH group offers additional fragmentation routes, such as the loss of CO from the phenol ring system under certain conditions.

G mol This compound (M⁺ = 148) frag1 [M-CH₃]⁺ m/z = 133 mol->frag1 - •CH₃ frag2 [M-CH₃-CO]⁺ m/z = 105 frag1->frag2 - CO frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - CO

Caption: Plausible MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Spectral Data Comparison
Vibrational Mode This compound (cm⁻¹) 2-Methylbenzofuran (cm⁻¹) Interpretation of Difference
O-H Stretch (Phenol) ~3600-3200 (Broad) [1]AbsentThe prominent broad peak is the definitive signature of the hydroxyl group, absent in the analog.
C-H Stretch (Aromatic) ~3100-3000~3100-3000Characteristic of C-H bonds on the benzene ring, present in both.
C-H Stretch (Aliphatic) ~2950-2850~2950-2850Represents the C-H bonds of the methyl group, present in both.
C=C Stretch (Aromatic) ~1600-1450~1600-1450Indicates the presence of the aromatic benzofuran core in both molecules.
C-O Stretch (Aryl Ether) ~1250~1250Characteristic of the furan ring's ether linkage.
C-O Stretch (Phenol) ~1200 AbsentA strong band confirming the C-O bond of the phenolic group.

The most striking difference is the presence of a strong, broad absorption band between 3200 and 3600 cm⁻¹ in the spectrum of this compound.[1] This band is characteristic of the O-H stretching vibration of a phenolic hydroxyl group, which is broadened due to hydrogen bonding. This feature is completely absent in the spectrum of 2-Methylbenzofuran, making IR spectroscopy a quick and effective method for distinguishing between these two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A greater number of scans is required due to the low natural abundance of ¹³C.

¹H NMR Spectral Data
Compound -CH₃ (s) Furan-H (s) Aromatic-H (m) -OH (s, broad)
This compound ~2.55 ppm[1]~6.5 ppm~6.90-7.50 ppm[1]~9.0-10.0 ppm (solvent dependent)
2-Methylbenzofuran ~2.45 ppm~6.4 ppm~7.10-7.60 ppmAbsent
Benzofuran Absent~6.7 ppm (d)~7.20-7.60 ppmAbsent
2-Methylfuran ~2.26 ppm[5]~5.93, 6.23, 7.25 ppm (m)[5]AbsentAbsent

Analysis:

  • Hydroxyl (-OH) Effect: The electron-donating hydroxyl group in this compound causes a slight upfield shift (to lower ppm values) for the protons on the benzene ring compared to 2-Methylbenzofuran, due to increased electron density. The phenolic proton itself gives a characteristic broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • Methyl (-CH₃) Effect: The methyl protons in all relevant compounds appear as sharp singlets around 2.2-2.6 ppm. The absence of this signal is a clear differentiator for Benzofuran.

  • Benzene Ring Effect: Comparing 2-Methylbenzofuran with 2-Methylfuran highlights the significant downfield shift of the furan protons when fused to the deshielding benzene ring.

¹³C NMR Spectral Data
Compound -CH₃ Furan Carbons Benzene Carbons Phenolic C-OH
This compound ~14 ppm~102, 155 ppm~110-130 ppm~155-160 ppm
2-Methylbenzofuran ~14 ppm~103, 155 ppm~111-130, 155 ppmAbsent
Benzofuran Absent~107, 145 ppm[6]~112-128, 155 ppm[6]Absent

Analysis:

  • The most significant feature in the ¹³C NMR spectrum of this compound is the quaternary carbon signal for the C-OH group, which appears far downfield (~155-160 ppm) due to the deshielding effect of the attached oxygen atom.

  • The chemical shifts of the other aromatic carbons are also modulated by the hydroxyl group's electron-donating nature.

  • The methyl carbon consistently appears upfield around 14 ppm.

G cluster_0 General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Placement) B Instrumental Acquisition (MS, IR, NMR) A->B C Data Processing (Baseline Correction, Integration) B->C D Spectral Interpretation (Peak Assignment) C->D E Comparative Analysis (vs. Analogs/Databases) D->E F Structural Confirmation E->F

Caption: A self-validating workflow for structural elucidation.

Conclusion

The spectroscopic analysis of this compound reveals a set of unique fingerprints that are directly correlated with its molecular structure. Mass spectrometry confirms its molecular weight of 148.16 g/mol and shows characteristic fragmentation.[1][2] IR spectroscopy provides definitive evidence of the phenolic hydroxyl group via a broad O-H stretch around 3200-3600 cm⁻¹.[1] Finally, ¹H and ¹³C NMR spectroscopy offer a complete map of the proton and carbon environments, with the chemical shifts of the aromatic nuclei being particularly sensitive to the electronic effects of the hydroxyl substituent.

By comparing these data with those of 2-Methylbenzofuran, Benzofuran, and 2-Methylfuran, we can systematically attribute specific spectral features to individual functional groups. This comparative approach not only strengthens the structural assignment of the target compound but also provides a valuable educational framework for scientists and researchers working with substituted heterocyclic systems.

References

  • PubChem. 2-Methylbenzofuran | C9H8O | CID 20263. [Link]
  • SpectraBase. 2-Methylbenzofuran. [Link]
  • Chemsrc. 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6. [Link]
  • National Institute of Standards and Technology (NIST). Benzofuran, 2-methyl-. [Link]
  • SpectraBase. 2-Methylbenzofuran - Optional[13C NMR]. [Link]
  • National Institute of Standards and Technology (NIST). Furan, 2-methyl-. [Link]
  • SpectraBase. 2-Methylbenzofuran - Optional[Vapor Phase IR]. [Link]
  • National Institute of Standards and Technology (NIST). Benzofuran, 2-methyl-. [Link]
  • National Institute of Standards and Technology (NIST). Benzofuran, 2-methyl-. [Link]
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]
  • National Institute of Standards and Technology (NIST). Benzofuran. [Link]

Sources

Safety Operating Guide

Safe Disposal of 2-Methylbenzofuran-6-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 2-Methylbenzofuran-6-ol (CAS No. 54584-24-6), a heterocyclic compound utilized in various research and development applications, including as an intermediate in the synthesis of other drugs. Due to its toxicological profile, adherence to strict disposal procedures is essential to mitigate risks to personnel and the environment.

Hazard Profile and Core Safety Principles

Understanding the inherent hazards of this compound is the foundation of its safe management. The compound is classified with several GHS hazard statements, indicating significant potential health risks.

GHS Hazard Classification:

  • H301: Toxic if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation

The furan ring, a core structural component, can undergo metabolic activation to form reactive intermediates, which may lead to toxicity.[2][3] Given these hazards, this compound must be handled as a hazardous substance, and its disposal must comply with all local, regional, and national hazardous waste regulations.[4][5]

The guiding principle for the disposal of this compound is that it should not be disposed of down the drain or in regular solid waste.[6] All waste containing this compound must be collected, properly labeled, and transferred to an approved and licensed hazardous waste disposal facility.[7][8]

Personal Protective Equipment (PPE) and Handling

Before beginning any waste collection procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as the substance is harmful and can cause irritation.[1]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A respirator may be required for handling large quantities or spills.To prevent inhalation of dust or vapors, which are harmful and can cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This workflow is designed to ensure safety and regulatory compliance from the point of generation to final disposal.

Workflow for Disposal of this compound

cluster_prep Phase 1: In-Lab Waste Collection cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Handover A Step 1: Identify Waste (Solid, Liquid, Contaminated PPE) B Step 2: Segregate Waste (Keep separate from other waste streams) A->B C Step 3: Select Waste Container (Appropriate, sealed, non-reactive) B->C D Step 4: Transfer Waste (Use fume hood, prevent spills) C->D E Step 5: Securely Seal Container D->E F Step 6: Label Container ('Hazardous Waste', full chemical name, CAS#, hazard pictograms) E->F G Step 7: Store in Designated Area (Ventilated, secure, away from incompatibles) F->G H Step 8: Arrange for Pickup (Contact licensed waste disposal contractor) G->H I Step 9: Document Waste Transfer (Maintain records for compliance) H->I

Caption: Waste Disposal Workflow for this compound.

Detailed Procedural Steps:

Phase 1: In-Lab Waste Collection

  • Identify and Characterize Waste:

    • Solid Waste: Unused or expired this compound, contaminated weigh boats, or filter paper.

    • Liquid Waste: Solutions containing this compound.

    • Contaminated Materials: Used PPE (gloves, disposable lab coats), bench protectors, and spill cleanup materials.

  • Segregate Waste:

    • It is critical to keep waste containing this compound separate from other laboratory waste streams to avoid unintended chemical reactions.[9] Do not mix with acids, bases, or strong oxidizing agents.

  • Select Appropriate Waste Containers:

    • Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with no cracks or leaks.

Phase 2: Containment and Labeling

  • Transfer Waste to Container:

    • All transfers of waste should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

    • For solid waste, carefully place it into the container. For liquid waste, use a funnel to prevent spills.

  • Securely Seal the Container:

    • Once waste is added, tightly close the container lid. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Label the Container Clearly:

    • The container must be labeled immediately with a hazardous waste tag. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • CAS Number: "54584-24-6."

      • The appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

      • Accumulation start date.

Phase 3: Storage and Professional Disposal

  • Store the Waste Container Safely:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[10]

  • Arrange for Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[6][7] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Do not attempt to treat or neutralize the chemical in the lab unless you have a specifically approved and validated protocol from your EHS office.

  • Maintain Documentation:

    • Keep accurate records of the waste generated, including quantities and accumulation dates. Retain all documentation provided by the waste disposal contractor, as this is a requirement for regulatory compliance.[11]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS department.

  • Control Ignition Sources: If the spilled material is in a solution with a flammable solvent, turn off all nearby ignition sources.[7]

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean Up: While wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6. Chemsrc. [Link]
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
  • This compound | C9H8O2 | CID 12203498.
  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer. [Link]
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact.
  • SAFETY DATA SHEET - 2,3-Benzofuran. Chem Service. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Safety Data Sheet: 2-methylpropan-2-ol. Chemos GmbH & Co.KG. [Link]
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.
  • 2-Methylbenzofuran | C9H8O | CID 20263.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylbenzofuran-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 2-Methylbenzofuran-6-ol (CAS No. 54584-24-6). As a researcher, your safety is paramount. This guide moves beyond mere compliance, explaining the scientific rationale behind each protective measure to empower you to work with confidence and security.

Immediate Safety Briefing: What You Need to Know First

Before handling this compound, you must be aware of its significant hazards. Conflicting classifications exist in databases, so we will operate under the precautionary principle , adhering to the more stringent safety warnings.

The primary dangers are:

  • High Acute Oral Toxicity: One database classifies this compound as "Toxic if swallowed" (H301), indicating that even small amounts can be highly dangerous if ingested.[1]

  • Dermal and Inhalation Hazards: It is also classified as "Harmful in contact with skin" (H312) and "Harmful if inhaled" (H332).[1] Other sources indicate it causes skin and serious eye irritation.[2][3]

  • Rapid Skin Absorption: The phenolic structure suggests a high risk of rapid absorption through the skin, which can lead to systemic toxicity.[4][5] Phenol exposure can also have an anesthetic effect, meaning a chemical burn may not be immediately painful.[5]

Never work alone when handling this compound. [5] Ensure an emergency eyewash and safety shower are accessible within 10 seconds of your workspace.[5]

Hazard Analysis: A Tale of Two Moieties

To understand the risks of this compound, we must analyze its constituent parts: the benzofuran core and the phenol functional group.

  • The Benzofuran Core: Benzofuran and its derivatives are aromatic heterocyclic compounds.[6][7] The core structure is associated with potential carcinogenicity and is considered a flammable solid/liquid.[8][9] This necessitates careful handling to avoid dust or vapor generation and keeping it away from ignition sources.[10][11]

  • The Phenol Group (-OH): This is the primary driver of the compound's acute toxicity. Phenols are corrosive and can cause severe, penetrating chemical burns.[4][12] The most significant danger is their ability to be absorbed systemically through the skin, potentially leading to severe health effects on the central nervous system, liver, and kidneys.[13]

Given this dual-hazard profile, a multi-layered approach to personal protective equipment is not just recommended; it is mandatory.

Core Protective Measures: The PPE Selection Matrix

The level of PPE required depends on the specific task. Use the following matrix to select the appropriate protection for your work.

Task/ScenarioEngineering ControlsHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Weighing Solid Compound Certified Chemical Fume HoodDouble gloves: Nitrile (inner) + Butyl rubber or Neoprene (outer)[5][13]Chemical safety gogglesFully-buttoned lab coat, long pants, closed-toe shoes[13]
Preparing Stock Solutions Certified Chemical Fume HoodDouble gloves: Nitrile (inner) + Butyl rubber or Viton (outer)[5]Chemical safety goggles and a face shield[4][10]Chemical-resistant apron (butyl rubber or neoprene) over a lab coat[5][13]
Running Reaction/Workup Certified Chemical Fume HoodDouble gloves: Nitrile (inner) + Butyl rubber or Viton (outer), changed frequentlyChemical safety goggles and a face shieldChemical-resistant apron over a lab coat
Minor Spill Cleanup Certified Chemical Fume HoodHeavy-duty butyl rubber or Silver Shield gloves[5]Chemical safety goggles and a face shieldChemical-resistant apron or suit. Fit-tested respirator with organic vapor (Type A) cartridge if vapors are significant[10][12]

Operational Protocol: A Step-by-Step Guide

This protocol outlines a standard workflow for using this compound, integrating the necessary PPE at each stage.

dot

cluster_prep Preparation cluster_handling Active Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Locate Spill Kit & PEG-400 First Aid prep2->prep3 don_ppe Don Full PPE (See Matrix) prep3->don_ppe Proceed to Handling weigh Weigh Solid Inside Fume Hood don_ppe->weigh solubilize Add Solvent Slowly to Dissolve weigh->solubilize reaction Perform Reaction/ Workup solubilize->reaction waste Segregate Waste: Liquid & Solid reaction->waste Proceed to Cleanup decon Decontaminate Glassware & Surfaces waste->decon dispose Package Waste for Licensed Disposal decon->dispose dof_ppe Doff & Dispose of Contaminated PPE dispose->dof_ppe

Caption: Safe Handling Workflow for this compound.

  • Preparation Phase (Inside the Lab, Outside the Fume Hood):

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

    • Gather all necessary chemicals, glassware, and equipment.

    • Confirm the location of the laboratory spill kit and ensure a container of polyethylene glycol 300 or 400 (PEG-300/400) is readily available for first aid treatment of skin exposure.[5][12]

  • Handling Phase (Inside the Chemical Fume Hood):

    • Don PPE: Put on all required PPE as specified in the matrix for your task. For any solution work, this includes a face shield and a chemical-resistant apron.[5][13]

    • Weighing: Carefully weigh the solid compound on a weigh paper or in a beaker. Avoid creating airborne dust.

    • Solubilization: Add your desired solvent to the solid. If the process is exothermic, add the solvent slowly and consider an ice bath for cooling.

    • Reaction/Workup: Perform your experimental procedures. Keep the sash of the fume hood as low as possible.

  • Cleanup Phase:

    • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste.[8] Segregate liquid waste from solid waste in appropriately labeled, sealed containers.

    • Decontamination: Decontaminate glassware and the work surface within the fume hood according to your lab's standard operating procedures for toxic chemicals.

    • Doffing PPE: Remove your apron and outer gloves first, followed by the face shield and goggles. Remove inner gloves last. Wash hands thoroughly with soap and water.

Emergency Procedures: Spills and Exposures

Immediate and correct action is critical.

  • Skin Exposure:

    • Immediately move the affected person to a safety shower or drench hose.[4]

    • While rinsing with copious amounts of cool water, remove all contaminated clothing, shoes, and jewelry.[4][10]

    • Liberally apply PEG-300 or PEG-400 to the affected area with a gauze pad, gently wiping away excess chemical.[5][12] Continue this for at least 15-20 minutes. If PEG is unavailable, continue flushing with water.

    • Seek immediate, urgent medical attention. Inform medical personnel that the exposure involved a toxic phenol derivative.

  • Eye Exposure:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[5][10]

    • Remove contact lenses if it is safe to do so.

    • Seek immediate, urgent medical attention.

  • Inhalation:

    • Remove the individual to fresh air immediately.[4][5]

    • If breathing is difficult or has stopped, provide artificial respiration.

    • Seek immediate, urgent medical attention.

  • Minor Spill (Inside Fume Hood):

    • Ensure you are wearing appropriate PPE, including heavy-duty gloves and a face shield.[12]

    • Use a spill kit absorbent material to contain the spill.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

Waste Management and Disposal

All waste containing this compound is considered hazardous.

  • Classification: Treat this compound as acutely toxic and potentially carcinogenic hazardous waste.

  • Containment: Use dedicated, sealed, and clearly labeled waste containers. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: All waste must be disposed of through a licensed hazardous waste contractor.[4][14] Never dispose of this chemical down the drain or in regular trash.[14] Consult your EHS office for specific institutional procedures.

References

  • Phenol - OHS Inform
  • This compound | C9H8O2.
  • Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
  • Poster for the SAFE USE of PHENOL. European Chemical Industry Council (Cefic). [Link]
  • Working Safely with Phenol Guideline. The University of Queensland. [Link]
  • 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6. Chemsrc. [Link]
  • Toxicological Profile for 2,3-Benzofuran.
  • SAFETY DATA SHEET - 2,3-Benzofuran. Chem Service. [Link]
  • Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer. [Link]
  • Safety Data Sheet: 2-Methylfuran. Carl ROTH. [Link]
  • 2-methyl benzofuran, 4265-25-2. The Good Scents Company. [Link]
  • Biological Arom
  • Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applic

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.